MRX343
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C15H13F3N2O4 |
|---|---|
Peso molecular |
342.27 g/mol |
Nombre IUPAC |
(5R)-5-(hydroxymethyl)-3-[2,3,5-trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H13F3N2O4/c16-10-5-11(20-6-9(7-21)24-15(20)23)12(17)13(18)14(10)19-3-1-8(22)2-4-19/h1,3,5,9,21H,2,4,6-7H2/t9-/m1/s1 |
Clave InChI |
PQYCYMNPZGRPTE-SECBINFHSA-N |
SMILES |
C1CN(C=CC1=O)C2=C(C=C(C(=C2F)F)N3CC(OC3=O)CO)F |
SMILES isomérico |
C1CN(C=CC1=O)C2=C(C=C(C(=C2F)F)N3C[C@@H](OC3=O)CO)F |
SMILES canónico |
C1CN(C=CC1=O)C2=C(C=C(C(=C2F)F)N3CC(OC3=O)CO)F |
Origen del producto |
United States |
Foundational & Exploratory
MRX343 chemical structure and properties
An In-depth Technical Guide on the Core Chemical Structure and Properties of MRX34
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the chemical structure and properties of MRX34, a pioneering therapeutic agent that reached clinical investigation. It is important to note a clarification in nomenclature: the entity that underwent significant clinical investigation as a microRNA-based cancer therapy is MRX34 , a liposomal formulation of a miR-34a mimic. The term "MRX343" appears in some contexts as a metabolite of the antibiotic MRX-I (Contezolid) and is distinct from the cancer therapeutic MRX34. This guide will focus on MRX34, the miR-34a mimic, due to its relevance to cancer research and drug development. A brief clarification on other similarly named compounds is provided at the end of this document.
Introduction to MRX34
MRX34 was a first-in-class microRNA (miRNA) therapeutic designed as a tumor suppressor mimic. It consisted of a synthetic, double-stranded RNA oligonucleotide that mimics the endogenous tumor suppressor miR-34a, encapsulated within a liposomal delivery vehicle. The rationale behind MRX34 was to restore the lost function of miR-34a in cancer cells, thereby inhibiting tumor growth and proliferation.
Chemical Structure and Composition
The "chemical structure" of MRX34 is multifaceted, comprising the nucleic acid mimic of miR-34a and the components of its lipid nanoparticle (liposomal) delivery system.
The miR-34a Mimic
The active component of MRX34 is a synthetic RNA duplex that mimics the structure and function of mature, endogenous miR-34a.
-
Structure : The mimic is a double-stranded RNA molecule. One strand, the "guide strand," has a sequence identical to the mature hsa-miR-34a-5p. The other strand, the "passenger strand," is complementary to the guide strand. These mimics are chemically synthesized to ensure purity and consistency.
-
Sequence : The sequence of the guide strand (hsa-miR-34a-5p) is: UGGCAGUGUCUUAGCUGGUUGU. The passenger strand has a complementary sequence.
-
Chemical Modifications : To enhance stability and reduce immunogenicity, miRNA mimics like the one used in MRX34 may incorporate chemical modifications. While the precise modifications for the MRX34 mimic are proprietary, common modifications for therapeutic oligonucleotides include changes to the sugar-phosphate backbone (e.g., 2'-O-methyl, 2'-fluoro) or the nucleobases themselves. These modifications are designed to protect the RNA from degradation by nucleases in the bloodstream and within cells.
Liposomal Formulation
The miR-34a mimic is encapsulated within a lipid nanoparticle (LNP), often referred to as a liposome. This delivery system is crucial for protecting the RNA mimic from degradation, facilitating its delivery into tumor cells, and reducing off-target effects. The precise composition of the MRX34 liposome is proprietary but is generally composed of a mixture of lipids:
-
Cationic or Ionizable Lipids : These positively charged lipids are essential for complexing with the negatively charged RNA mimic.
-
Helper Lipids : Phospholipids such as dioleoylphosphatidylethanolamine (DOPE) or distearoylphosphatidylcholine (DSPC) provide structural integrity to the liposome.
-
Cholesterol : Incorporated to stabilize the lipid bilayer and regulate its fluidity.
-
PEGylated Lipids : Polyethylene glycol (PEG)-conjugated lipids are included on the surface of the liposome to increase its circulation half-life by reducing clearance by the reticuloendothelial system.
Physicochemical Properties
The properties of MRX34 are a composite of its RNA and lipid components.
| Property | Description |
| Formulation | Liposomal suspension for intravenous administration. |
| Appearance | A translucent or opalescent liquid. |
| Size of Nanoparticles | Typically in the range of 80-120 nm in diameter, which is optimal for exploiting the enhanced permeability and retention (EPR) effect in tumors. |
| Encapsulation Efficiency | A high percentage of the miR-34a mimic is encapsulated within the liposomes to ensure effective delivery. |
| Stability | The liposomal formulation protects the RNA mimic from enzymatic degradation, leading to an increased plasma half-life compared to naked RNA. |
Mechanism of Action
The mechanism of action of MRX34 involves the delivery of the miR-34a mimic to cancer cells, where it can exert its tumor-suppressive functions.
Experimental Protocols
In Vitro Transfection of miR-34a Mimics
Objective : To assess the biological activity of the miR-34a mimic in cultured cancer cells.
Methodology :
-
Cancer cell lines (e.g., A549 lung cancer cells) are seeded in 24-well plates.
-
After 24 hours, the cells are transfected with the miR-34a mimic or a negative control mimic using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX).
-
The mimics are typically used at a final concentration of 10-50 nM.
-
Cells are incubated for 24-48 hours post-transfection.
-
Endpoints are assessed, such as target gene expression (by qRT-PCR or Western blot) or cell viability (e.g., MTT assay).
In Vivo Efficacy Studies in Xenograft Models
Objective : To evaluate the anti-tumor efficacy of MRX34 in a living organism.
Methodology :
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with human cancer cells.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
MRX34 is administered intravenously, typically via tail vein injection, at a specified dose and schedule (e.g., twice weekly).
-
The control group receives a vehicle control (e.g., saline or empty liposomes).
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., measurement of miR-34a levels and target gene expression).
Clinical Trial and Discontinuation
MRX34 entered a Phase 1 clinical trial (NCT01829971) for patients with advanced solid tumors. The study demonstrated that MRX34 could be delivered to tumors and modulate target gene expression. However, the trial was halted due to serious immune-related adverse events.
Clarification of "MRX" Nomenclature
To avoid confusion, it is important to distinguish MRX34 from other compounds with similar names:
-
MRX-I (Contezolid) : An oxazolidinone antibiotic. Its metabolite is sometimes referred to as this compound. This is a small molecule for treating bacterial infections and is unrelated to the cancer therapeutic MRX34.
-
MRX-2843 : A small molecule inhibitor of the MERTK and FLT3 tyrosine kinases, investigated as a potential treatment for acute myeloid leukemia. This is also distinct from the miRNA therapeutic MRX34.
This guide has focused on MRX34, the liposomal miR-34a mimic, which is the entity of greatest interest to cancer researchers in this context. The challenges encountered during its clinical development have provided valuable lessons for the field of RNA therapeutics.
An In-depth Technical Guide to the Metabolism of MRX-I and the Role of its Metabolite, MRX343
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The initial query suggested an investigation into the role of MRX343 in MRX-I metabolism. However, current scientific literature indicates that this compound is a metabolite of MRX-I (contezolid), an antibacterial agent. This guide will therefore focus on the metabolism of MRX-I, which includes the formation of this compound, to accurately reflect the established biochemical relationship.
Introduction
MRX-I, also known as contezolid, is a novel oxazolidinone antibiotic developed for the treatment of serious Gram-positive infections. A thorough understanding of its metabolic fate is crucial for its clinical development and for anticipating potential drug-drug interactions. This technical guide provides a comprehensive overview of the metabolism of MRX-I, with a focus on its primary metabolic pathways, the enzymes involved, and its various metabolites, including this compound.
Primary Metabolic Pathway of MRX-I
The principal metabolic transformation of MRX-I in humans involves the oxidative ring opening of its 2,3-dihydropyridin-4-one (DHPO) ring structure.[1][2][3][4] This process is notably catalyzed by a series of non-cytochrome P450 (non-P450) enzymes.[1][2] The primary enzymes implicated in this pathway are flavin-containing monooxygenase 5 (FMO5), short-chain dehydrogenase/reductase, aldehyde ketone reductase, and aldehyde dehydrogenase (ALDH).[1][2][5]
The proposed mechanism for the opening of the DHPO ring begins with a Baeyer-Villiger oxidation mediated by FMO5, which forms an enol lactone.[1][2] This is followed by hydrolysis to an enol, which then undergoes enol-aldehyde tautomerism to yield an aldehyde intermediate. This aldehyde is then either reduced to the hydroxyethyl amino propionic acid metabolite, MRX445-1, or oxidized to the carboxymethyl amino propionic acid metabolite, MRX459.[1][2][5] These two metabolites are the most abundant in human plasma and urine.[1][2]
Quantitative Data on MRX-I Metabolism
Following a single oral administration of radiolabeled MRX-I, a significant portion of the dose is recovered as metabolites in the urine and feces. The quantitative distribution of MRX-I and its major metabolites is summarized in the table below.
| Compound | Description | Recovery in Urine (% of dose) | Recovery in Feces (% of dose) | Plasma Exposure (% of total radioactivity) |
| MRX-I (contezolid) | Unchanged parent drug | 2.45 | 0.365 | 68.0 |
| MRX445-1 | Major metabolite (hydroxyethyl amino propionic acid) | ~48 | 19.5 | |
| MRX459 | Major metabolite (carboxymethyl amino propionic acid) | ~15 | 4.84 | |
| This compound | Minor metabolite (oxidative deamination product) | <3 | Not specified | |
| Other Minor Metabolites | Includes products of reductive isoxazole ring opening, DHPO ring oxidation, sulfation, and glucuronidation | <3 each | Not specified |
Data compiled from human mass balance studies.[3][4]
The Role of this compound in MRX-I Metabolism
This compound is identified as a minor metabolite of MRX-I, formed through a pathway of oxidative deamination.[4] The recovery of this compound accounts for less than 3% of the administered dose of MRX-I.[4] As a product of MRX-I metabolism, this compound does not play a role in the metabolism of its parent compound, MRX-I. Instead, its formation is a consequence of the biotransformation of MRX-I in the body.
Signaling Pathways and Experimental Workflows
The metabolic pathway of MRX-I and a general workflow for studying its in vitro metabolism are depicted in the diagrams below.
Caption: Metabolic pathway of MRX-I.
Caption: In vitro metabolism workflow.
Experimental Protocols
The following provides a generalized protocol for the in vitro study of MRX-I metabolism, based on common practices in drug metabolism research.[6][7][8]
Objective: To identify the metabolites of MRX-I formed by in vitro systems such as human liver microsomes or S9 fractions.
Materials:
-
MRX-I
-
Human liver microsomes or S9 fraction
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
UDP-glucuronic acid (UDPGA) for glucuronidation studies
-
Phosphosulfate (PAPS) for sulfation studies
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or methanol for quenching the reaction
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of MRX-I in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes or S9 fraction, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of the Metabolic Reaction:
-
Add the MRX-I stock solution to the pre-incubated mixture to initiate the reaction. The final concentration of the organic solvent should be kept low (typically <1%) to avoid inhibiting enzyme activity.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
-
Termination of the Reaction:
-
Stop the reaction by adding a cold quenching solvent, such as acetonitrile or methanol. This will precipitate the proteins.
-
-
Sample Processing:
-
Centrifuge the quenched reaction mixture to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to separate and detect the parent drug (MRX-I) and its metabolites.
-
Metabolite identification is typically achieved by comparing the mass spectra and retention times with those of reference standards, if available, or by interpreting the fragmentation patterns.
-
Control Experiments:
-
A control incubation without the NADPH regenerating system should be included to assess for non-NADPH dependent metabolism.
-
A control incubation without MRX-I should be included to identify any interfering peaks from the biological matrix.
Conclusion
The metabolism of MRX-I is a complex process primarily driven by non-P450 enzymes, leading to the formation of several metabolites through oxidative ring opening of the DHPO moiety. This compound is a minor metabolite resulting from oxidative deamination and does not actively participate in the metabolic breakdown of MRX-I. The characterization of these metabolic pathways is essential for understanding the pharmacokinetic profile of MRX-I and for ensuring its safe and effective use in a clinical setting. The low involvement of cytochrome P450 enzymes in its metabolism suggests a reduced potential for clinically significant drug-drug interactions with P450 inhibitors or inducers.[1]
References
- 1. Metabolism of MRX-I, a novel antibacterial oxazolidinone, in humans: the oxidative ring opening of 2,3-Dihydropyridin-4-one catalyzed by non-P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Pharmacokinetics and Disposition of Contezolid in Humans: Resolution of a Disproportionate Human Metabolite for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The conduct of drug metabolism studies considered good practice (II): in vitro experiments. | Semantic Scholar [semanticscholar.org]
- 8. The conduct of drug metabolism studies considered good practice (II): in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of MRX343 for Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of MRX343, a liposomal formulation of a microRNA-34a (miR-34a) mimic, intended for research purposes. This compound was the first microRNA-based therapeutic to enter human clinical trials and represents a significant advancement in gene therapy for cancer. This document outlines the core components of this compound, representative methodologies for its laboratory-scale synthesis and purification, and critical quality control parameters.
Introduction to this compound
This compound is a nanoliposomal formulation designed to deliver a synthetic, double-stranded miR-34a mimic to cancer cells. The naturally occurring miR-34a is a tumor suppressor that is often downregulated in various cancers.[1] By introducing a miR-34a mimic, this compound aims to restore this tumor-suppressive function. The liposomal delivery system is crucial for protecting the RNA mimic from degradation in the bloodstream, improving its pharmacokinetic profile, and facilitating its uptake by tumor cells.[2][3]
The active component of this compound, the miR-34a mimic, post-transcriptionally downregulates the expression of a multitude of oncogenes involved in key cancer pathways, including cell cycle progression, proliferation, apoptosis, and epithelial-to-mesenchymal transition (EMT).[4][5] Clinical studies have shown that this compound can modulate the expression of miR-34a target genes and has demonstrated some anti-tumor activity in patients with advanced solid tumors.[1]
Core Components and Formulation
While the precise, proprietary lipid composition of the clinical-grade this compound is not publicly disclosed, a typical liposomal siRNA formulation for in vivo delivery consists of the following key components:
| Component | Function | Representative Lipids |
| Cationic Lipid | Facilitates encapsulation of the negatively charged miR-34a mimic and promotes endosomal escape within the target cell. | DOTAP (1,2-dioleoyl-3-trimethylammonium-propane), DODMA (1,2-dioleyl-3-dimethylammonium-propane) |
| Helper Lipid | Stabilizes the lipid bilayer and enhances fusogenicity, aiding in the delivery of the payload into the cytoplasm. | DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) |
| Cholesterol | Modulates membrane fluidity and stability, reducing the premature release of the encapsulated RNA. | Cholesterol |
| PEGylated Lipid | Creates a hydrophilic layer on the liposome surface, providing "stealth" characteristics that reduce opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging circulation time. | DSPE-PEG (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]) |
| Active Pharmaceutical Ingredient (API) | The synthetic, double-stranded miR-34a mimic. | Custom synthesized, often with chemical modifications to enhance stability. |
Synthesis of this compound: A Representative Protocol
The following protocol describes a common method for the laboratory-scale synthesis of liposomal siRNA, such as this compound, using the ethanol dilution method followed by extrusion.
Materials and Reagents
-
Synthetic miR-34a mimic
-
Cationic lipid (e.g., DOTAP)
-
Helper lipid (e.g., DOPE)
-
Cholesterol
-
PEGylated lipid (e.g., DSPE-PEG2000)
-
Ethanol, anhydrous
-
Nuclease-free water
-
Nuclease-free citrate buffer (pH 4.0)
-
Nuclease-free phosphate-buffered saline (PBS, pH 7.4)
Experimental Protocol
-
Lipid Mixture Preparation:
-
Dissolve the cationic lipid, helper lipid, cholesterol, and PEGylated lipid in anhydrous ethanol at a specific molar ratio. The total lipid concentration in the ethanolic solution is typically in the range of 10-50 mg/mL.
-
Vortex or sonicate briefly to ensure complete dissolution and a homogenous mixture.
-
-
RNA Solubilization:
-
Dissolve the lyophilized miR-34a mimic in a nuclease-free citrate buffer (pH 4.0) to a desired concentration. The acidic pH helps to neutralize the negative charge of the RNA, facilitating its interaction with the cationic lipids.
-
-
Liposome Formation (Ethanol Dilution):
-
Rapidly inject the ethanolic lipid solution into the aqueous miR-34a mimic solution with vigorous stirring. The rapid dilution of ethanol causes the lipids to self-assemble into liposomes, encapsulating the RNA. The final ethanol concentration should be maintained at a level that supports liposome formation, typically between 10% and 30%.
-
-
Size Reduction and Homogenization (Extrusion):
-
The resulting liposome suspension is then extruded through polycarbonate membranes with defined pore sizes (e.g., sequentially through 200 nm and 100 nm pores) using a lipid extruder. This process reduces the size of the liposomes and creates a more homogenous size distribution.
-
Purification of this compound
Purification is a critical step to remove unencapsulated miR-34a mimic, residual ethanol, and to exchange the external buffer. Tangential flow filtration (TFF) is a scalable and efficient method for this purpose.
Experimental Protocol
-
TFF System Setup:
-
Assemble a TFF system with a hollow fiber or cassette membrane with an appropriate molecular weight cut-off (e.g., 100-300 kDa) that retains the liposomes while allowing smaller molecules to pass through.
-
Sanitize and equilibrate the system with nuclease-free PBS (pH 7.4).
-
-
Diafiltration:
-
The crude liposome suspension is circulated through the TFF system.
-
Nuclease-free PBS is continuously added to the retentate at the same rate as the filtrate is removed. This process washes away the unencapsulated RNA and ethanol and exchanges the external buffer to the desired formulation buffer (PBS).
-
-
Concentration:
-
After sufficient diafiltration volumes (typically 5-10), the addition of fresh buffer is stopped, and the liposome suspension is concentrated to the desired final lipid concentration by continuing to remove the filtrate.
-
-
Sterile Filtration:
-
The purified and concentrated liposomal suspension is then passed through a 0.22 µm sterilizing-grade filter into a sterile container.
-
Quality Control and Characterization
A comprehensive set of analytical tests is required to ensure the quality, consistency, and stability of the final this compound product for research use.
| Parameter | Method | Typical Specification |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 80 - 120 nm, PDI < 0.2 |
| Zeta Potential | Laser Doppler Electrophoresis | Slightly positive or neutral |
| Encapsulation Efficiency | Ribogreen assay or HPLC after liposome disruption | > 90% |
| Total Lipid Concentration | HPLC-CAD or other suitable lipid quantification assay | As per target concentration |
| miR-34a Mimic Concentration | UV-Vis Spectroscopy or HPLC | As per target concentration |
| Purity (Free vs. Encapsulated RNA) | Anion-exchange chromatography or gel electrophoresis | < 10% free RNA |
| pH and Osmolality | pH meter and Osmometer | pH 7.0 - 7.5, 280-320 mOsm/kg |
| Sterility | USP <71> Sterility Tests | Sterile |
| Endotoxin | Limulus Amebocyte Lysate (LAL) Test | < 0.5 EU/mL |
Signaling Pathways and Experimental Workflows
miR-34a Signaling Pathway in Cancer
The miR-34a mimic delivered by this compound acts as a tumor suppressor by targeting a wide range of oncogenes. The diagram below illustrates the central role of miR-34a in key cancer-related signaling pathways.
Caption: The miR-34a signaling network in cancer.
Experimental Workflow for this compound Synthesis and Purification
The following diagram outlines the key steps in the manufacturing and quality control process for producing research-grade this compound.
Caption: Workflow for this compound synthesis and purification.
Conclusion
This guide provides a foundational understanding of the synthesis and purification of this compound for research applications. The methodologies described are representative of current practices for the production of liposomal RNA therapeutics. For researchers embarking on the development of similar nanoparticle systems, careful optimization of the lipid composition, manufacturing process parameters, and analytical characterization methods is essential to ensure a consistent and high-quality product for preclinical evaluation. While the clinical development of this compound was halted, the principles behind its design and the knowledge gained from its study continue to inform the development of next-generation RNA-based medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. The Tumor-Suppressive and Potential Therapeutic Functions of miR-34a in Epithelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LIPOSOMAL SIRNA NANOCARRIERS FOR CANCER THERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multifunctional Roles of miR-34a in Cancer: A Review with the Emphasis on Head and Neck Squamous Cell Carcinoma and Thyroid Cancer with Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | MicroRNA-34a: Potent Tumor Suppressor, Cancer Stem Cell Inhibitor, and Potential Anticancer Therapeutic [frontiersin.org]
A Technical Guide to the Discovery and Development of MRX343: A First-in-Class microRNA Therapeutic
Introduction
MRX343 was a pioneering, first-in-class investigational microRNA (miRNA) therapeutic designed to mimic the tumor-suppressing function of microRNA-34a (miR-34a). Developed by Mirna Therapeutics, this compound consisted of a synthetic, double-stranded miR-34a mimic encapsulated within a liposomal nanoparticle delivery system, termed a "lipomir." This formulation was engineered to protect the fragile miRNA from degradation in the bloodstream and facilitate its delivery to tumor cells. While the clinical development of this compound was ultimately halted, its journey from discovery to a Phase I clinical trial provided invaluable insights into the potential and challenges of miRNA-based cancer therapies. This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical evaluation of this compound, with a focus on the experimental methodologies and data that defined its development.
The Discovery of miR-34a as a Tumor Suppressor
The foundation for this compound was laid with the discovery of miR-34a as a critical tumor suppressor microRNA. Early research identified that the expression of miR-34a is frequently lost or significantly reduced in a wide array of human cancers, including lung, liver, and prostate cancers, as well as multiple myeloma. This loss of expression was often linked to the inactivation of the tumor suppressor protein p53, which directly regulates the transcription of the miR-34a gene.
Subsequent studies elucidated the powerful tumor-suppressive functions of miR-34a. It was demonstrated that re-introducing miR-34a into cancer cells could induce apoptosis, cell cycle arrest, and senescence. These effects are mediated by miR-34a's ability to simultaneously downregulate a multitude of oncogenes involved in key cancer-promoting pathways.
Mechanism of Action: miR-34a and its Target Network
The therapeutic rationale for this compound was to restore the diminished levels of miR-34a in tumor cells, thereby reactivating its natural tumor-suppressive functions. Upon delivery to the tumor, the liposomal carrier was designed to be taken up by cancer cells, releasing the miR-34a mimic into the cytoplasm. There, the mimic would be loaded into the RNA-induced silencing complex (RISC) and guide it to bind to the 3' untranslated region (3' UTR) of target messenger RNAs (mRNAs). This binding leads to the degradation of the target mRNA or the inhibition of its translation, ultimately reducing the levels of the oncoproteins they encode.
The signaling pathways affected by miR-34a are extensive and central to cancer cell proliferation, survival, and metastasis. Key targets include:
-
Cell Cycle Progression: Cyclin-dependent kinase 4 (CDK4), Cyclin-dependent kinase 6 (CDK6), and Cyclin E2 (CCNE2).
-
Apoptosis: B-cell lymphoma 2 (BCL2) and Sirtuin 1 (SIRT1).
-
Metastasis and Invasion: MET proto-oncogene (MET) and CD44.
-
Signaling Pathways: Notch and Wnt signaling pathways.
Below is a diagram illustrating the mechanism of action of this compound and its impact on key cellular pathways.
Caption: Mechanism of action of this compound in a tumor cell.
Preclinical Development and Efficacy
The preclinical evaluation of this compound demonstrated its potential as a broad-spectrum anti-cancer agent. In numerous in vitro and in vivo studies, this compound showed significant activity across a range of cancer types.
Key Preclinical Findings:
| Parameter | Finding | Cancer Model(s) |
| In Vitro Activity | Induced apoptosis and inhibited proliferation | Lung, liver, prostate cancer cell lines |
| In Vivo Efficacy | Significant tumor growth inhibition | Orthotopic mouse models of liver cancer |
| Target Engagement | Reduced expression of known miR-34a targets (e.g., MET, CDK4) | Tumor tissues from treated mice |
| Pharmacokinetics | Liposomal formulation improved half-life and tumor delivery | Mouse models |
Clinical Evaluation: The Phase I Trial
This compound entered a multi-center Phase I clinical trial (NCT01829971) in 2013, enrolling patients with advanced solid tumors, including hepatocellular carcinoma (HCC), as well as hematological malignancies. The primary objectives of the study were to determine the maximum tolerated dose (MTD) and the dose-limiting toxicities (DLTs) of this compound. Secondary objectives included assessing the pharmacokinetic profile and anti-tumor activity of the drug.
Summary of Phase I Clinical Trial Data:
| Parameter | Result |
| Number of Patients | 47 |
| Tumor Types | Hepatocellular carcinoma, melanoma, lung cancer, lymphoma, others |
| Dose-Limiting Toxicities | Immune-related adverse events, including cytokine release syndrome |
| Best Response | 1 confirmed partial response (hepatocellular carcinoma) |
| Stable Disease | 8 patients with stable disease for ≥ 4 months |
| Pharmacokinetics | Dose-proportional exposure |
| Biomarker Modulation | Evidence of target engagement in some patient biopsies |
Despite these promising signs of activity, the clinical trial was voluntarily halted in 2016 due to the occurrence of multiple immune-related severe adverse events (SAEs), including several patient deaths. These SAEs were deemed to be an unacceptable risk to patient safety, leading to the discontinuation of the this compound development program.
Experimental Protocols
The following are representative methodologies for key experiments in the development of this compound.
1. microRNA Expression Analysis by qRT-PCR
-
Objective: To quantify the levels of miR-34a in tumor and normal tissues.
-
Protocol:
-
Total RNA is extracted from tissue samples or cells using a TRIzol-based method.
-
The quality and quantity of the RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
-
A specific amount of total RNA (e.g., 10 ng) is reverse transcribed into cDNA using a TaqMan MicroRNA Reverse Transcription Kit with a stem-loop primer specific for miR-34a.
-
Quantitative real-time PCR (qRT-PCR) is performed using a TaqMan MicroRNA Assay for miR-34a and a universal PCR master mix.
-
The expression of miR-34a is normalized to a small nuclear RNA endogenous control (e.g., RNU6B).
-
The relative expression is calculated using the 2-ΔΔCt method.
-
2. In Vivo Efficacy Studies in Mouse Models
-
Objective: To evaluate the anti-tumor activity of this compound in a living organism.
-
Protocol:
-
Immunocompromised mice (e.g., NOD/SCID) are injected with human cancer cells (e.g., hepatocellular carcinoma cells) to establish tumors.
-
Once tumors reach a predetermined size (e.g., 100 mm³), mice are randomized into treatment and control groups.
-
The treatment group receives intravenous injections of this compound at a specified dose and schedule (e.g., 10 mg/kg, twice weekly).
-
The control group receives a vehicle control (e.g., saline or empty liposomes).
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histology, biomarker assessment).
-
3. Pharmacokinetic Analysis
-
Objective: To determine the distribution, metabolism, and excretion of this compound.
-
Protocol:
-
Mice are administered a single intravenous dose of this compound.
-
Blood samples are collected at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr).
-
Plasma is isolated from the blood samples.
-
The concentration of the miR-34a mimic in the plasma is quantified using a sensitive method such as qRT-PCR or a hybridization-based assay.
-
Pharmacokinetic parameters, including half-life (t1/2), clearance (CL), and volume of distribution (Vd), are calculated using appropriate software (e.g., WinNonlin).
-
Below is a diagram illustrating a typical experimental workflow for preclinical evaluation.
Caption: A generalized workflow for the preclinical evaluation of this compound.
Conclusion
This compound represented a landmark achievement in the field of RNA therapeutics, demonstrating that it is feasible to systemically deliver a miRNA mimic to tumors and achieve clinically meaningful biological activity. The preclinical data strongly supported its mechanism of action and anti-tumor efficacy. However, the unexpected and severe immune-related toxicities observed in the Phase I trial underscored the challenges of translating this novel therapeutic modality to the clinic. The lessons learned from the development of this compound continue to inform the design and development of next-generation miRNA therapeutics, with a renewed focus on optimizing delivery systems and mitigating off-target and immune-related effects.
An In-depth Technical Guide on the Endogenous Function of miR-34a, the Molecular Target of the Drug Candidate MRX343
Disclaimer: The topic "endogenous function of MRX343" appears to be based on a misunderstanding. This compound was a drug candidate, specifically a liposomal formulation of a synthetic mimic of microRNA-34a (miR-34a). It is not an endogenous molecule with a natural function in biological systems. This guide will, therefore, focus on the endogenous functions of miR-34a , the crucial tumor-suppressing microRNA that this compound was designed to replicate.
Introduction to miR-34a
MicroRNA-34a (miR-34a) is a small, non-coding RNA molecule that plays a pivotal role in regulating gene expression at the post-transcriptional level.[1] As a key component of the p53 tumor suppressor network, miR-34a is a master regulator of numerous cellular processes, including cell cycle progression, apoptosis, differentiation, and cellular senescence.[2][3] Its expression is frequently downregulated in a wide array of human cancers, including breast, lung, colon, and pancreatic cancers, which has established it as a potent endogenous tumor suppressor.[1][4] The therapeutic potential of re-introducing miR-34a into cancer cells was the foundational concept for the development of this compound. This guide provides a comprehensive overview of the biogenesis, regulation, and multifaceted functions of endogenous miR-34a.
Core Concepts: Biogenesis and Regulation of miR-34a
The expression and function of miR-34a are tightly controlled at multiple levels, from transcription to the maturation of the final active molecule.
Transcriptional Regulation: The gene for miR-34a is located on human chromosome 1p36.[5] Its transcription is primarily activated by the tumor suppressor protein p53, which binds directly to a consensus site in the MIR34A promoter region in response to cellular stress signals like DNA damage.[2][6] Other transcription factors, such as p63 and p73, can also induce miR-34a expression.[4] Conversely, transcription factors like MYC and STAT3, as well as epigenetic modifications such as DNA methylation of the promoter's CpG island, can repress its expression.[4][5]
Post-Transcriptional Processing: Like other microRNAs, miR-34a undergoes a multi-step biogenesis process.[7]
-
Transcription: The MIR34A gene is transcribed by RNA polymerase II into a long primary transcript called pri-miRNA.[5]
-
Nuclear Cleavage: In the nucleus, the pri-miRNA is cleaved by the Microprocessor complex, which consists of the RNase III enzyme Drosha and its partner DGCR8, to produce a ~70-nucleotide hairpin-shaped precursor, the pre-miRNA.[7]
-
Nuclear Export: The pre-miRNA is exported to the cytoplasm by Exportin-5.
-
Cytoplasmic Cleavage: In the cytoplasm, the pre-miRNA is further processed by another RNase III enzyme, Dicer, which removes the terminal loop to generate a short, double-stranded miRNA duplex.[7]
-
RISC Loading: One strand of this duplex, the mature miR-34a, is loaded into the RNA-Induced Silencing Complex (RISC), which includes an Argonaute (Ago) protein.[7] The mature miR-34a then guides the RISC to its target messenger RNAs (mRNAs), typically by binding to complementary sequences in their 3' untranslated regions (3' UTRs), leading to mRNA degradation or translational repression.[1]
Endogenous Function of miR-34a in Core Signaling Pathways
As a tumor suppressor, miR-34a exerts its function by simultaneously targeting and downregulating a plethora of oncogenes involved in key cancer-related pathways.[8]
MiR-34a is a direct transcriptional target of p53, forming a critical arm of its tumor-suppressive function.[3] Furthermore, miR-34a participates in a positive feedback loop with p53. It directly targets and represses SIRT1 (Sirtuin 1), a protein deacetylase that inactivates p53.[3] By inhibiting SIRT1, miR-34a promotes p53 acetylation and enhances its transcriptional activity, thus amplifying the p53-mediated stress response.[9] This network represents a robust mechanism for inducing apoptosis and cell cycle arrest.
MiR-34a enforces cell cycle arrest, primarily at the G1/S transition, by directly targeting key cell cycle-promoting genes. Validated targets include Cyclin-Dependent Kinases 4 and 6 (CDK4, CDK6), Cyclin E2 (CCNE2), and the transcription factor E2F3.[8] By repressing these factors, miR-34a prevents cells from entering the DNA synthesis (S) phase.
Simultaneously, miR-34a promotes apoptosis by targeting anti-apoptotic proteins, most notably B-cell lymphoma 2 (BCL2).[2] Downregulation of BCL2 shifts the cellular balance towards pro-apoptotic signals, facilitating programmed cell death.
MiR-34a is a potent inhibitor of the Epithelial-to-Mesenchymal Transition (EMT), a key process in cancer invasion and metastasis.[2] It achieves this by targeting major EMT-inducing transcription factors such as SNAIL and ZEB1. Additionally, miR-34a represses the receptor tyrosine kinase c-MET, which is a critical driver of cell migration and invasion.[8]
Moreover, miR-34a plays a role in suppressing the cancer stem cell (CSC) phenotype. It directly targets the CSC marker CD44 and key stemness-related signaling pathways like Notch and Wnt.[4][8] By inhibiting these targets, miR-34a can reduce the self-renewal capacity and chemoresistance of CSCs.[10]
Quantitative Data Summary
The tumor-suppressive effects of miR-34a are mediated by its direct interaction with a wide range of mRNA targets. The following tables summarize key validated targets and the functional consequences of miR-34a modulation in various cancer models.
Table 1: Validated Direct Targets of miR-34a and Their Functions
| Target Gene | Function | Cancer Type(s) | Reference(s) |
| Cell Cycle & Proliferation | |||
| CDK4/CDK6 | G1/S phase transition | Multiple Cancers | [8] |
| c-MYC | Transcription factor, proliferation | Multiple Cancers | [8] |
| E2F3 | Transcription factor, G1/S transition | Colon Cancer | [8] |
| Apoptosis | |||
| BCL2 | Anti-apoptotic protein | Multiple Cancers | [2][8] |
| SIRT1 | p53 deacetylase, survival | Multiple Cancers | [3][8] |
| Metastasis & Invasion | |||
| c-MET | Receptor tyrosine kinase, motility | Liver, Lung Cancer | [8] |
| SNAIL | EMT transcription factor | Multiple Cancers | [2] |
| CD44 | Cancer stem cell marker, adhesion | Prostate, Lung Cancer | [8][10] |
| Signaling Pathways | |||
| NOTCH1/2 | Stemness, cell fate | Glioma, Breast Cancer | [4] |
| LEF1 | Wnt signaling transcription factor | Prostate Cancer | [9] |
| AKT3 | PI3K/AKT signaling kinase | Breast Cancer | [11] |
Table 2: Functional Effects of miR-34a Modulation in Cancer Cell Lines
| Cellular Process | Cancer Cell Line | Modulation | Quantitative Effect | Reference(s) |
| Proliferation | HCT116 (Colon) | Overexpression | Significant decrease in cell number | [12] |
| Proliferation | SW480 (Colon) | Overexpression | Significant decrease in cell number | [12] |
| Proliferation | BT-549 (Breast) | Overexpression | Lower proliferative activity (MTT assay) | [11] |
| Apoptosis | HCT116 (Colon) | Overexpression | Increase in apoptotic cells | [12] |
| Apoptosis | SW480 (Colon) | Overexpression | Increase in apoptotic cells | [12] |
| Invasion | HCT116 (Colon) | Overexpression | Significant decrease in invasive cells | [12] |
| Invasion | SW480 (Colon) | Overexpression | Significant decrease in invasive cells | [12] |
| Chemoresistance | G-292 (Osteosarcoma) | Overexpression | 1.66-fold increase in cisplatin resistance | [13] |
| Clonogenicity | Glioma TPCs | Overexpression | Inhibition of clonogenicity | [4] |
Experimental Protocols for the Study of miR-34a
A variety of molecular biology techniques are essential for investigating the expression, targets, and functions of miR-34a.
This is a highly sensitive and specific method for detecting and quantifying mature miR-34a levels from total RNA.[14][15]
Methodology:
-
RNA Isolation: Extract high-quality total RNA, including the small RNA fraction, from cells or tissues of interest.
-
Reverse Transcription (RT): Perform a specific reverse transcription reaction using a stem-loop RT primer that is complementary to the 3' end of the mature miR-34a sequence. This creates a longer cDNA template.[16]
-
Quantitative PCR (qPCR): Use the resulting cDNA as a template for a real-time PCR reaction. The reaction includes a forward primer specific to the miR-34a sequence and a universal reverse primer that binds to the stem-loop primer sequence.[16] A fluorescent probe (e.g., TaqMan) or a DNA-binding dye (e.g., SYBR Green) is used for detection.
-
Data Analysis: Normalize the expression of miR-34a to a stable small non-coding RNA endogenous control (e.g., RNU6B). Calculate the relative expression using the 2-ΔΔCt method.[17][18]
This is the gold-standard method for experimentally validating a direct interaction between a miRNA and its predicted target mRNA.[19][20]
Methodology:
-
Vector Construction: Clone the 3' UTR sequence of the putative target gene downstream of a luciferase reporter gene (e.g., Firefly luciferase) in an expression vector. Create a second, mutant version of this construct where the predicted miR-34a binding site ("seed sequence") is altered or deleted.[21]
-
Co-transfection: Co-transfect a suitable cell line (e.g., HEK293T) with:
-
The wild-type or mutant 3' UTR reporter plasmid.
-
A plasmid expressing a miR-34a mimic or a negative control mimic.
-
A control plasmid expressing a different luciferase (e.g., Renilla) for normalization of transfection efficiency.[19]
-
-
Cell Lysis and Measurement: After 24-48 hours, lyse the cells and measure the activity of both Firefly and Renilla luciferases using a luminometer and a dual-luciferase assay system.[19]
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. A significant reduction in luciferase activity only in cells co-transfected with the miR-34a mimic and the wild-type 3' UTR construct (but not the mutant) confirms a direct interaction.[20]
These assays are used to determine the effect of miR-34a on cancer cell growth and viability.
Methodology:
-
Transfection: Plate cancer cells in a 96-well plate. Transfect them with a miR-34a mimic, a miR-34a inhibitor (anti-miR), or appropriate negative controls using a suitable transfection reagent.[11][12]
-
Incubation: Culture the cells for various time points (e.g., 24, 48, 72 hours) post-transfection.[22]
-
Assay: Add a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) to the wells.[11][12] Viable cells with active metabolism will convert the reagent into a colored formazan product.
-
Measurement: After a few hours of incubation with the reagent, dissolve the formazan crystals and measure the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Compare the absorbance values between cells treated with the miR-34a mimic/inhibitor and the negative controls to determine the effect on cell proliferation.[11]
Conclusion
Endogenous miR-34a is a master regulator and a potent tumor suppressor that orchestrates a vast gene regulatory network. Its central role in the p53 pathway and its ability to control cell proliferation, apoptosis, and metastasis underscore its importance in maintaining cellular homeostasis and preventing tumorigenesis. The frequent loss of miR-34a in cancer highlights its critical function and provides a strong rationale for miRNA-based replacement therapies, a strategy that was clinically explored with the synthetic mimic, this compound. A thorough understanding of the complex biology of miR-34a, its targets, and its regulatory mechanisms is essential for researchers and drug development professionals aiming to leverage this pathway for therapeutic benefit.
References
- 1. Quantitative assessment of miR34a as an independent prognostic marker in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mir-34a-5p and Mir-34a-3p contribute to the signaling pathway of p53 by targeting overlapping sets of genes - MedCrave online [medcraveonline.com]
- 4. Frontiers | MicroRNA-34a: Potent Tumor Suppressor, Cancer Stem Cell Inhibitor, and Potential Anticancer Therapeutic [frontiersin.org]
- 5. Alternative mechanisms of miR-34a regulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multifunctional Roles of miR-34a in Cancer: A Review with the Emphasis on Head and Neck Squamous Cell Carcinoma and Thyroid Cancer with Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mir-34a: a regulatory hub with versatile functions that controls osteosarcoma networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mir-34: A New Weapon Against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of MicroRNA-34a in Epithelial to Mesenchymal Transition, Competing Endogenous RNA Sponging and Its Therapeutic Potential [mdpi.com]
- 10. The Tumor-Suppressive and Potential Therapeutic Functions of miR-34a in Epithelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MicroRNA-433 targets AKT3 and inhibits cell proliferation and viability in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MicroRNA-17 promotes cell proliferation and migration in human colorectal cancer by downregulating SIK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. MicroRNA Experimental Protocols [labome.com]
- 15. Innovative microRNA quantification by qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. genome.med.harvard.edu [genome.med.harvard.edu]
- 17. A first-in-class fully modified version of miR-34a with outstanding stability, activity, and anti-tumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The diagnostic role of microRNA-34a in breast cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Test MicroRNA Target with in vitro Cell Culture Luciferase Assay Protocol - Creative Biogene [creative-biogene.com]
- 20. miRNA Luciferase Reporter Assay - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 21. Dual Luciferase Gene Reporter Assays to Study miRNA Function | Springer Nature Experiments [experiments.springernature.com]
- 22. spandidos-publications.com [spandidos-publications.com]
MRX34: A Technical Overview of a First-in-Class microRNA Therapeutic
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MRX34 was a pioneering, first-in-class synthetic microRNA (miRNA) therapeutic designed for the treatment of various cancers. It consisted of a liposomal formulation encapsulating a mimic of the naturally occurring tumor suppressor, microRNA-34a (miR-34a).[1][2][3] The rationale behind MRX34 was to restore the diminished levels of miR-34a observed in many malignancies, thereby reactivating its natural tumor-suppressive functions.[1] This document provides a comprehensive technical guide on MRX34, detailing its core components, mechanism of action, and key data from preclinical and clinical studies.
Core Component and Chemical Identifiers
MRX34 is not a conventional small molecule drug and therefore does not have a single Chemical Abstracts Service (CAS) number or standard chemical identifiers like SMILES or InChI strings. It is a complex drug product comprising two main components:
-
Active Pharmaceutical Ingredient: A synthetic, 23-nucleotide, double-stranded RNA that mimics the endogenous human miR-34a.
-
Delivery Vehicle: A liposomal nanoparticle with a diameter of approximately 110 nm. This lipid-based carrier was designed to protect the RNA mimic from degradation in the bloodstream and facilitate its delivery to tumor tissues.[1]
Table 1: Chemical and Physical Properties of MRX34
| Property | Description |
| Drug Substance | Synthetic double-stranded miR-34a mimic |
| Drug Product | Liposomal nanoparticle formulation of the miR-34a mimic |
| Size (Liposome) | ~110 nm diameter |
| Formulation | The liposomal component contains amphoteric lipids that are cationic during liposome formation under acidic conditions to ensure efficient encapsulation of the negatively charged miR-34a mimic, and anionic at physiological pH.[1] |
Mechanism of Action and Signaling Pathways
The therapeutic strategy of MRX34 was based on the tumor-suppressive role of miR-34a. In many cancers, the expression of miR-34a is lost or significantly reduced.[1] MRX34 aimed to replenish these levels, allowing the synthetic miR-34a mimic to downregulate the expression of numerous oncogenes.
The miR-34a mimic within MRX34 functions by binding to the 3'-untranslated regions (3'-UTRs) of target messenger RNAs (mRNAs), leading to their degradation or the inhibition of their translation.[4][5] This post-transcriptional gene silencing affects multiple oncogenic signaling pathways.
Key signaling pathways targeted by miR-34a, and therefore by MRX34, include:
-
Cell Cycle Progression: Downregulation of proteins like CDK4/6, which are critical for cell cycle progression.[1]
-
Apoptosis: Inhibition of anti-apoptotic proteins such as BCL2, promoting programmed cell death.[1][3]
-
Cell Proliferation and Survival: Targeting key components of the PI3K/AKT and MAPK pathways.[4][5]
-
Metastasis and Stemness: Regulation of genes like MET, NOTCH1, and CD44, which are involved in cancer cell invasion, migration, and the maintenance of cancer stem cell populations.[1][3]
-
Tumor Immune Evasion: Downregulation of PD-L1, a key immune checkpoint protein that helps tumors evade the host immune system.[1]
-
Wnt Signaling: Targeting components of the Wnt pathway, such as WNT1 and WNT3, which are often dysregulated in cancer.[1]
Below is a diagram illustrating the primary signaling pathways affected by MRX34.
Caption: Signaling pathways downregulated by MRX34 leading to tumor-suppressive effects.
Experimental Data and Clinical Findings
MRX34 was evaluated in a first-in-human Phase I clinical trial (NCT01829971) in patients with advanced solid tumors.[4][6]
Table 2: Summary of Phase I Clinical Trial Data for MRX34
| Parameter | Finding | Reference |
| Patient Population | 47 patients with various solid tumors, including hepatocellular carcinoma (HCC) (n=14) | [1][7] |
| Dosing Schedule | Intravenously twice weekly for three weeks in 4-week cycles | [1][7] |
| Maximum Tolerated Dose (MTD) | 110 mg/m² for non-HCC patients and 93 mg/m² for HCC patients | [1][7] |
| Pharmacokinetics | Half-life > 24 hours; Cmax and AUC increased with dose | [1][7] |
| Clinical Activity | One patient with HCC had a confirmed partial response lasting 48 weeks. Four patients had stable disease for at least 4 cycles. | [1][7] |
| Common Adverse Events (All Grades) | Fever (64%), fatigue (57%), back pain (57%), nausea (49%), diarrhea (40%) | [1][7] |
| Serious Adverse Events | The trial was halted due to serious immune-mediated adverse events that resulted in four patient deaths. | [6] |
Experimental Protocols
Quantification of Target Gene Expression in Human White Blood Cells
This protocol describes the methodology used to assess the pharmacodynamic effects of MRX34 on target gene expression in patient white blood cells (WBCs).
Objective: To determine if MRX34 can modulate the expression of known miR-34a target genes in a clinical setting.
Methodology:
-
Sample Collection: Whole blood samples were collected from patients at baseline and at 24 hours after the start of MRX34 administration.
-
RNA Isolation: Total RNA was isolated from human white blood cells (hWBCs).
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of known miR-34a target genes were quantified using qRT-PCR.
-
Data Analysis: Changes in gene expression were calculated relative to baseline levels.
Results: The study demonstrated a dose-dependent repression of miR-34a target genes in hWBCs 24 hours after MRX34 dosing.[8] Conversely, the expression of p21 (CDKN1A), a tumor suppressor gene induced by miR-34a, was increased.[8]
Below is a workflow diagram for this experimental protocol.
Caption: Experimental workflow for analyzing MRX34's effect on target gene expression.
Conclusion
MRX34 represented a significant step forward in the development of miRNA-based cancer therapies. The clinical data provided proof-of-concept for the delivery of a synthetic miRNA mimic to tumors and the dose-dependent modulation of target gene expression.[6][8] Despite showing some evidence of anti-tumor activity, the clinical development of MRX34 was terminated due to severe immune-related toxicities.[6] The learnings from the MRX34 program, particularly regarding the challenges of delivery and managing immune responses to RNA-based therapeutics, are invaluable for the future development of this class of drugs.
References
- 1. Phase I study of MRX34, a liposomal miR-34a mimic, administered twice weekly in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic miR-34a against solid tumours: a predictable failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. preprints.org [preprints.org]
- 5. mdpi.com [mdpi.com]
- 6. Phase 1 study of MRX34, a liposomal miR-34a mimic, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I study of MRX34, a liposomal miR-34a mimic, administered twice weekly in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
The Theoretical Mechanism of Action of MRX343: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRX343 was a pioneering cancer therapeutic and the first microRNA (miRNA) mimic to enter human clinical trials. Developed as a liposomal formulation of a synthetic mimic of the tumor suppressor miR-34a, its mechanism of action is intrinsically linked to the multifaceted roles of miR-34a in regulating cellular processes critical to cancer development and progression. This technical guide provides a comprehensive overview of the theoretical mechanism of action of this compound, detailing its molecular targets, the signaling pathways it modulates, and the resulting cellular effects. The information is supported by preclinical and clinical data, with a focus on quantitative outcomes and detailed experimental methodologies.
Core Mechanism of Action: Restoring Tumor Suppressor Function
The fundamental principle behind this compound is the restoration of the tumor-suppressive functions of miR-34a, a miRNA that is frequently downregulated in a wide range of human cancers.[1] this compound is a double-stranded miR-34a mimic encapsulated in a liposomal nanoparticle, designed to deliver the synthetic miRNA to tumor cells. Once inside the cell, the miR-34a mimic acts as its endogenous counterpart, binding to the 3' untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their translational repression or degradation. This post-transcriptional regulation of a broad network of oncogenes underpins the anti-cancer activity of this compound.
Molecular Targets of this compound (miR-34a)
miR-34a is a master regulator, targeting a multitude of mRNAs involved in key oncogenic processes. The restoration of miR-34a function by this compound leads to the downregulation of numerous proto-oncogenes. Key validated targets include:
-
Cell Cycle Progression: Cyclin-dependent kinase 6 (CDK6) and Cyclin D1 (CCND1) are critical for the G1-S phase transition of the cell cycle. By targeting these, miR-34a induces cell cycle arrest.
-
Apoptosis: B-cell lymphoma 2 (BCL2) is a key anti-apoptotic protein. Downregulation of BCL2 by miR-34a sensitizes cancer cells to apoptosis.
-
Cell Signaling and Proliferation: The NOTCH1 signaling pathway, involved in cell fate determination and proliferation, is a direct target of miR-34a.
-
Immune Evasion: Programmed death-ligand 1 (PD-L1) is a critical immune checkpoint protein that cancer cells use to evade the host immune system. miR-34a can downregulate PD-L1 expression, potentially restoring anti-tumor immunity.
Quantitative Data on Target Modulation and Anti-Tumor Efficacy
The following tables summarize quantitative data from preclinical and clinical studies, demonstrating the efficacy of miR-34a mimics in modulating target gene expression and inhibiting tumor growth.
Table 1: In Vitro Efficacy of miR-34a Mimics
| Cell Line | Cancer Type | Parameter | Value | Reference |
| SKMM1 | Multiple Myeloma | Cell Growth Inhibition (72h) | p=0.005 | [1] |
| RPMI-8226 | Multiple Myeloma | Cell Growth Inhibition (48h) | p=0.001 | [1] |
| OPM1 | Multiple Myeloma | Cell Growth Inhibition (72h) | p=0.008 | [1] |
| Caco-2 | Colorectal Cancer | Cell Viability Reduction (48h) | ~30% | [2] |
| A549 | Lung Cancer | Cell Viability Reduction (48h) | ~30% | [2] |
| HepG2 | Liver Cancer | Cell Viability Reduction (48h) | ~30% | [2] |
Table 2: In Vivo Tumor Growth Inhibition by miR-34a Mimics
| Tumor Model | Cancer Type | Treatment | Tumor Growth Inhibition | Survival Improvement | Reference |
| TP53-mutated MM Xenograft | Multiple Myeloma | Lentiviral miR-34a | Significant inhibition (p<0.05) | Not Reported | [1] |
| MM Xenograft | Multiple Myeloma | Lipidic-formulated miR-34a mimics | Significant inhibition (p<0.01) | Median survival 44 vs 26 days (p=0.041) | [1] |
| DU-145 Xenograft | Prostate Cancer | Docetaxel (10 mg/kg/week) + Radiation | 68.6% tumor regression | Not Reported | [3] |
Table 3: Modulation of miR-34a Target Gene Expression
| Cell Line/Model | Cancer Type | Target Gene | Modulation | Reference |
| SKMM1 & RPMI-8226 | Multiple Myeloma | CDK6 mRNA | Significant downregulation | [1] |
| SKMM1 & RPMI-8226 | Multiple Myeloma | NOTCH1 mRNA | Significant downregulation | [1] |
| SKMM1 & RPMI-8226 | Multiple Myeloma | BCL2 protein | Downregulation | [1] |
| Caco-2, A549, HepG2 | Colorectal, Lung, Liver | NOTCH1 mRNA | Significant downregulation | [2] |
Signaling Pathway Modulation
This compound, by restoring miR-34a levels, influences several critical signaling pathways implicated in cancer.
p53 Tumor Suppressor Pathway
miR-34a is a direct transcriptional target of the tumor suppressor p53. In a positive feedback loop, p53 activation leads to increased miR-34a expression. In turn, miR-34a targets and downregulates SIRT1, a histone deacetylase that inactivates p53. This inhibition of SIRT1 leads to increased p53 acetylation and activity, thus amplifying the p53-mediated tumor-suppressive response, which includes apoptosis and cell cycle arrest.
Caption: The p53-miR-34a positive feedback loop.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a central regulator of cell survival, proliferation, and growth. miR-34a can indirectly inhibit this pathway by targeting several of its upstream activators and downstream effectors. By downregulating receptor tyrosine kinases (RTKs) and other signaling components that activate PI3K, miR-34a can lead to decreased AKT phosphorylation and activity, thereby promoting apoptosis and inhibiting proliferation.
Caption: miR-34a-mediated inhibition of the PI3K/AKT pathway.
Wnt Signaling Pathway
The Wnt signaling pathway plays a crucial role in embryogenesis and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. miR-34a has been shown to negatively regulate the Wnt pathway by directly targeting key components such as WNT1, β-catenin (CTNNB1), and LEF1. By suppressing these targets, miR-34a can inhibit epithelial-mesenchymal transition (EMT), cell migration, and invasion.
Caption: miR-34a as a negative regulator of the Wnt signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to elucidate the mechanism of action of miR-34a mimics like this compound.
Quantification of Liposomal miRNA Delivery to Tumor Tissue by qRT-PCR
This protocol outlines the steps to quantify the amount of a therapeutic miRNA mimic delivered to tumor tissue in an in vivo model.
1. Tissue Homogenization and RNA Extraction:
- Excise tumor tissue from the animal model and immediately snap-freeze in liquid nitrogen.
- Homogenize the frozen tissue (50-100 mg) in 1 mL of a suitable lysis reagent (e.g., TRIzol) using a mechanical homogenizer.
- Follow the manufacturer's protocol for the chosen RNA extraction kit to isolate total RNA, including small RNAs.
- Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
2. Reverse Transcription (RT):
- Use a miRNA-specific reverse transcription kit with stem-loop primers designed to be specific for the mature therapeutic miRNA mimic.
- In a typical 15 µL reaction, combine 100 ng of total RNA, 1 µL of the 5X RT primer, and the components of the RT reaction mix (RT buffer, dNTPs, RNase inhibitor, and reverse transcriptase).
- Perform the RT reaction in a thermal cycler according to the kit's instructions (e.g., 16°C for 30 min, 42°C for 30 min, 85°C for 5 min).
3. Quantitative Real-Time PCR (qPCR):
- Prepare the qPCR reaction mix using a TaqMan-based assay for the specific miRNA mimic.
- In a 20 µL reaction, combine 1.33 µL of the RT product, 10 µL of 2X TaqMan Universal PCR Master Mix, 1 µL of the 20X TaqMan miRNA assay (containing primers and probe), and nuclease-free water.
- Run the qPCR on a real-time PCR system with standard cycling conditions (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 60 sec).
- Generate a standard curve using synthetic miRNA mimic of known concentrations to enable absolute quantification of the miRNA in the tumor tissue.
- Normalize the results to a stably expressed endogenous small RNA (e.g., U6 snRNA) to account for variations in RNA input.
Measurement of Target Gene Expression by qRT-PCR
This protocol details the measurement of mRNA levels of miR-34a targets (e.g., BCL2, CDK6, NOTCH1) in cancer cells following treatment with a miR-34a mimic.
1. Cell Culture and Treatment:
- Plate cancer cells at an appropriate density in a multi-well plate.
- Transfect the cells with the miR-34a mimic or a negative control mimic using a suitable transfection reagent (e.g., Lipofectamine).
- Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours) to allow for target gene modulation.
2. RNA Extraction:
- Lyse the cells directly in the culture plate using a lysis buffer from an RNA extraction kit.
- Isolate total RNA according to the manufacturer's protocol.
- Quantify and assess the quality of the extracted RNA.
3. Reverse Transcription (RT):
- Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.
- Perform the RT reaction according to the kit's instructions (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).
4. Quantitative Real-Time PCR (qPCR):
- Prepare the qPCR reaction mix using a SYBR Green or TaqMan-based assay with primers specific for the target genes (BCL2, CDK6, NOTCH1) and a housekeeping gene (e.g., GAPDH, ACTB).
- For a SYBR Green assay, a typical 20 µL reaction includes 10 µL of 2X SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and nuclease-free water.
- Run the qPCR with appropriate cycling conditions, including a melt curve analysis for SYBR Green assays to ensure product specificity.
- Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the negative control.
Clinical Development and Outcomes of this compound
A first-in-human, Phase 1 clinical trial (NCT01829971) of this compound was conducted in patients with advanced solid tumors. The study demonstrated proof-of-concept for miRNA-based therapy, with evidence of miR-34a delivery to tumors and dose-dependent modulation of target gene expression in white blood cells.[1] The recommended Phase 2 dose was determined to be 70 mg/m² for hepatocellular carcinoma and 93 mg/m² for other cancers. Some clinical activity was observed, with three patients achieving partial responses and 16 having stable disease for at least four cycles. However, the trial was terminated early due to the occurrence of serious immune-related adverse events, which resulted in four patient deaths.
Conclusion
This compound, as a miR-34a mimic, possesses a multi-targeted mechanism of action that impacts a wide array of oncogenic processes. By restoring the function of this key tumor suppressor, this compound can induce cell cycle arrest, promote apoptosis, and inhibit cell migration and invasion through the modulation of critical signaling pathways, including the p53, PI3K/AKT, and Wnt pathways. Preclinical data robustly support this mechanism, and the initial clinical findings provided evidence of target engagement in patients. While the clinical development of this compound was halted, the extensive research into its mechanism of action has provided invaluable insights for the future development of miRNA-based cancer therapeutics. The challenges encountered also highlight the importance of understanding and managing the potential for off-target and immune-related toxicities in this novel class of drugs.
References
- 1. Synthetic miR-34a mimics as a novel therapeutic agent for Multiple Myeloma: in vitro and in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Concurrent chemoradiotherapy with low-dose docetaxel inhibits the growth of DU-145 prostate cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
MRX34: An In-Depth Technical Guide on Preliminary Bioavailability and Pharmacokinetic Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRX34 is a pioneering therapeutic agent that represents a novel approach to cancer treatment. It is a liposomal formulation of a synthetic mimic of the tumor suppressor microRNA, miR-34a.[1][2] The rationale behind MRX34 lies in the frequent downregulation or loss of miR-34a in a wide array of human cancers. By reintroducing a functional miR-34a mimic, MRX34 aims to restore the natural tumor-suppressive functions of this microRNA. This technical guide provides a comprehensive overview of the preliminary bioavailability and pharmacokinetic data for MRX34, compiled from both preclinical and clinical studies. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of nucleic acid-based therapies.
Core Data Presentation
Preclinical Bioavailability (Animal Models)
Preclinical studies in murine models have been instrumental in characterizing the biodistribution of MRX34. Following intravenous administration, the liposomal formulation facilitates the systemic delivery of the miR-34a mimic.
Table 1: Summary of Preclinical Biodistribution of MRX34 in Mice
| Tissue | Relative Accumulation | Method of Quantification | Animal Model | Reference |
| Liver | High | qRT-PCR | Orthotopic liver cancer xenograft (NOD/SCID mice) | [3] |
| Tumor | Significant | qRT-PCR | Orthotopic liver cancer xenograft (NOD/SCID mice) | [3][4] |
| Spleen | Moderate | qRT-PCR | Orthotopic liver cancer xenograft (NOD/SCID mice) | [3] |
| Lungs | Moderate | qRT-PCR | Orthotopic liver cancer xenograft (NOD/SCID mice) | [3][4] |
| Kidneys | Moderate | qRT-PCR | Orthotopic liver cancer xenograft (NOD/SCID mice) | [3] |
A single intravenous injection of MRX34 resulted in a substantial increase in miR-34a levels in various tissues, with the highest concentrations observed in the liver and significant accumulation in the tumor.[3]
Clinical Pharmacokinetics (Phase 1 Study)
A Phase 1, open-label, multicenter, dose-escalation study (NCT01829971) was conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of MRX34 in patients with advanced solid tumors.[5][6]
Table 2: Summary of Preliminary Pharmacokinetic Parameters of MRX34 in Humans (Phase 1)
| Parameter | Observation | Dosing Schedule | Patient Population | Reference |
| Half-life (t½) | > 24 hours | Twice weekly (BIW) for 3 weeks in 4-week cycles | Advanced solid tumors | [7][8] |
| Maximum Concentration (Cmax) | Increased with increasing dose | Twice weekly (BIW) for 3 weeks in 4-week cycles | Advanced solid tumors | [7][8] |
| Area Under the Curve (AUC) | Increased with increasing dose | Twice weekly (BIW) for 3 weeks in 4-week cycles | Advanced solid tumors | [7][8] |
| Recommended Phase 2 Dose (RP2D) | 70 mg/m² | Daily for 5 days in 3-week cycles | Hepatocellular Carcinoma (HCC) | [9] |
| Recommended Phase 2 Dose (RP2D) | 93 mg/m² | Daily for 5 days in 3-week cycles | Non-HCC Cancers | [9] |
Pharmacokinetic analyses from the Phase 1 trial indicated a long half-life of over 24 hours.[7][8] Both Cmax and AUC demonstrated a dose-dependent increase.[7][8] The study also suggested a saturation of the reticuloendothelial system (RES), which is involved in the clearance of the liposomes.[10]
Experimental Protocols
Preclinical Biodistribution Study in Mice
Objective: To determine the tissue distribution of a liposomal-formulated miR-34a mimic (MRX34) following intravenous administration in a murine model of liver cancer.
Materials:
-
NOD/SCID mice
-
Orthotopic liver tumor xenografts (e.g., Hep3B cells)
-
MRX34 (liposomal miR-34a mimic)
-
Control formulation (e.g., empty liposomes)
-
Saline solution
-
RNA extraction kits
-
qRT-PCR reagents and instrument
Methodology:
-
Animal Model: Establish orthotopic liver tumor xenografts in NOD/SCID mice by injecting human hepatocellular carcinoma cells (e.g., Hep3B) into the liver.
-
Dosing: Administer a single intravenous injection of MRX34 or a control formulation to the tumor-bearing mice via the tail vein.[3]
-
Tissue Harvesting: At a predetermined time point (e.g., 24 hours post-injection), euthanize the mice.[3] Perfuse the circulatory system with saline to remove blood from the tissues.
-
Sample Collection: Carefully excise the tumor, liver, spleen, lungs, and kidneys.
-
RNA Extraction: Isolate total RNA from the harvested tissues using a suitable RNA extraction kit according to the manufacturer's protocol.
-
Quantification of miR-34a: Perform quantitative real-time polymerase chain reaction (qRT-PCR) to measure the levels of the miR-34a mimic in each tissue sample. Use a standard curve to determine the copy number of the miRNA per unit of total RNA.[3]
Phase 1 Clinical Trial Pharmacokinetic Analysis
Objective: To characterize the pharmacokinetic profile of MRX34 in patients with advanced solid tumors.
Study Design: A Phase 1, open-label, multicenter, dose-escalation study (NCT01829971).[5][6]
Patient Population: Adults with various solid tumors refractory to standard treatments.[1]
Dosing Regimens:
-
Twice weekly (BIW) for 3 weeks in 4-week cycles.[1]
-
Daily for 5 consecutive days in 3-week cycles.[9]
Methodology:
-
Blood Sampling: Collect blood samples for pharmacokinetic analysis at multiple time points. In the twice-weekly schedule, samples were taken pre-dose and at 24 and 48 hours post-infusion during cycle 1.[11] For the daily dosing schedule, blood was collected pre-infusion and at several timepoints post-infusion on days 1-5, and then once daily on days 6, 7, 8, and 15 of the first cycle.[10]
-
Sample Processing: Process the blood samples to isolate plasma.
-
Quantification of miR-34a Mimic: Measure the concentration of the miR-34a mimic in plasma samples using a validated analytical method, such as a hybridization-based enzyme-linked immunosorbent assay (ELISA) or quantitative reverse transcription PCR (qRT-PCR).[10][11]
-
Pharmacokinetic Parameter Estimation: Estimate pharmacokinetic parameters from the plasma concentration-time profiles using non-compartmental analysis with software such as Phoenix WinNonLin.[10][11] Key parameters to be determined include Cmax, Tmax, AUC, and half-life.
Mandatory Visualization
Signaling Pathway of miR-34a
The tumor-suppressive function of miR-34a is attributed to its ability to downregulate a multitude of target genes involved in key oncogenic pathways.
Caption: The p53-miR-34a regulatory network and its key downstream targets.
Experimental Workflow for Preclinical Biodistribution
A streamlined workflow is crucial for the accurate assessment of MRX34 distribution in animal models.
References
- 1. The MYCN oncogene is a direct target of miR-34a - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I study of MRX34, a liposomal miR-34a mimic, administered twice weekly in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Therapeutic advances of miRNAs: A preclinical and clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of targets of tumor suppressor microRNA-34a using a reporter library system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liposomal Delivery of MicroRNA-7 Targeting EGFR to Inhibit the Growth, Invasion, and Migration of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Regulatory guidelines and preclinical tools to study the biodistribution of RNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase 1 study of MRX34, a liposomal miR-34a mimic, in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase I study of MRX34, a liposomal miR-34a mimic, administered twice weekly in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of MRX343 Targets: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
MRX343, a liposomal mimic of the tumor suppressor microRNA miR-34a-5p, represented a pioneering effort in utilizing miRNA-based therapeutics for cancer treatment. Despite its promising preclinical activity, the Phase 1 clinical trial was terminated due to severe immune-related adverse events. Understanding the full spectrum of this compound's targets is crucial for interpreting its clinical outcomes and for the future development of miRNA-based drugs. This technical guide provides an in-depth overview of the in silico methodologies used to predict the targets of this compound, summarizes key predicted and validated targets, details relevant experimental protocols, and visualizes the complex biological pathways involved.
Introduction to this compound and miR-34a-5p
This compound is a liposomal formulation containing a synthetic mimic of the mature, active strand of microRNA-34a, known as miR-34a-5p. MicroRNAs (miRNAs) are small, non-coding RNA molecules (19-25 nucleotides) that play a critical role in post-transcriptional gene regulation.[1][2] They typically bind to the 3' untranslated region (3' UTR) of target messenger RNAs (mRNAs), leading to either mRNA degradation or translational repression.[1][2]
The miR-34 family is a well-documented tumor suppressor, often downregulated in various cancers. Its members, particularly miR-34a-5p, are involved in regulating crucial cellular processes such as proliferation, apoptosis, and migration.[3] The rationale behind this compound was to restore the diminished levels of miR-34a-5p in cancer cells, thereby reactivating its tumor-suppressive functions. The pharmacodynamic results from the Phase 1 trial (NCT01829971) confirmed the delivery of miR-34a to tumors and a dose-dependent modulation of target gene expression, providing proof-of-concept for this therapeutic strategy.[4][5] However, the trial was halted due to multiple immune-related fatalities, underscoring the challenge of predicting and managing the on- and off-target effects of a molecule that can influence hundreds of genes.[4][6]
Methodologies for In Silico Target Prediction
Predicting miRNA targets is a significant bioinformatic challenge due to the short length of the miRNA seed sequence (a 6-8 nucleotide region critical for target recognition) and the potential for imperfect base pairing.[7] Consequently, a single miRNA can have hundreds of potential mRNA targets.[2][8] Computational algorithms are essential for narrowing down the list of potential candidates for experimental validation. These tools primarily rely on four key features:
-
Seed Sequence Match: The most critical feature is the perfect Watson-Crick pairing of the miRNA's seed region (nucleotides 2-8 at the 5' end) to a complementary site in the 3' UTR of the target mRNA.[2]
-
Sequence Conservation: Many functional miRNA target sites are conserved across different species, suggesting evolutionary pressure to maintain this regulatory interaction.[1][2]
-
Thermodynamics: The stability of the miRNA-mRNA duplex is evaluated by calculating the free energy of hybridization. A more stable duplex (lower free energy) is more likely to represent a genuine interaction.[2]
-
Site Accessibility: The secondary structure of the mRNA can influence whether a potential binding site is accessible to the miRNA-RISC complex. Algorithms may assess the energy required to "unfold" the target site.[2]
Data-driven algorithms, often employing machine learning, integrate these features with large-scale experimental data (e.g., from CLIP-seq and RNA-seq) to improve prediction accuracy.[1][9]
Key Databases and Prediction Tools
A multitude of online databases and tools are available for miRNA target prediction. They vary in their algorithms and whether they report computationally predicted targets, experimentally validated targets, or both.
| Database/Tool | Prediction Approach | Experimentally Validated? | Key Features |
| miRDB | A bioinformatics tool, MirTarget, developed using machine learning on high-throughput sequencing data.[9][10] | No | Provides quantitative scores for predicted targets and includes expression profiles from cell lines.[2][10] |
| TargetScan | Primarily uses seed sequence matching and conservation analysis across species.[1] | No | Focuses on conserved 6mer, 7mer, and 8mer sites within the 3' UTR.[2] |
| miRTarBase | A manually curated database of experimentally validated miRNA-target interactions.[7] | Yes | Collects interactions validated by methods like reporter assays, western blot, and qPCR.[8] |
| miRWalk | Integrates results from multiple prediction algorithms and hosts its own prediction program.[6][7] | Both | Allows users to compare predictions from various tools and includes validated interactions. |
| DIANA-microT | Utilizes machine learning models that consider seed pairing, conservation, and site accessibility.[11] | No | Provides a prediction score for each potential miRNA-target interaction. |
| RNA22-HSA | A pattern-based approach that does not require a conserved seed match, allowing for more flexible predictions.[11] | No | Identifies potential binding sites based on sequence patterns. |
Predicted and Validated Targets of this compound (miR-34a-5p)
The sheer volume of predicted targets for miR-34a-5p is vast, with some algorithms identifying over 20% of the transcriptome as potential targets.[8] The table below summarizes a selection of key targets that have been either computationally predicted by multiple algorithms or experimentally validated, highlighting their role in cancer and other biological processes.
| Target Gene | Function | Relevance to Cancer | Prediction/Validation Status |
| SIRT1 | Sirtuin 1, a histone deacetylase involved in cell metabolism, DNA repair, and inflammation. | Acts as an oncogene by deacetylating and inactivating p53. | Validated target; inhibition by miR-34a increases acetylated p53.[6] |
| NOTCH1 | A transmembrane receptor crucial for cell-cell communication, proliferation, and differentiation. | Overexpression is linked to tumor progression and cancer stem cell self-renewal. | Validated target; part of the NOTCH pathway inhibited by miR-34a-5p.[6] |
| LEF1 | Lymphoid enhancer-binding factor 1, a key transcription factor in the Wnt/β-catenin signaling pathway. | Activates Wnt signaling, promoting epithelial-mesenchymal transition (EMT) and invasion. | Validated target; inhibited by miR-34a-5p to suppress cancer stem cell renewal.[6] |
| BCL2 | B-cell lymphoma 2, a primary anti-apoptotic protein. | Overexpression allows cancer cells to evade apoptosis. | Validated target of the miR-34 family.[11] |
| CDK6 | Cyclin-dependent kinase 6, a key regulator of the G1-S phase transition in the cell cycle. | Promotes cell cycle progression and proliferation. | Validated target of the miR-34 family.[11] |
| c-MET | MET proto-oncogene, a receptor tyrosine kinase that binds hepatocyte growth factor. | Aberrant activation drives tumor growth, angiogenesis, and metastasis. | Validated target of the miR-34 family.[11] |
| CXCL10/CXCL11 | C-X-C motif chemokines that are ligands for the CXCR3 receptor. | Chemoattractants for activated T cells; modulation impacts immune response. | In vitro studies show miR-34a-5p modulates their expression.[6] |
| CXCR3 | C-X-C motif chemokine receptor 3, expressed on activated T cells. | Mediates T-cell trafficking and immune cell infiltration into tumors. | Part of the CXCL10/CXCL11/CXCR3-axis impacted by miR-34a-5p.[6] |
| MMP9 | Matrix metalloproteinase-9, an enzyme that degrades extracellular matrix components. | Facilitates tumor invasion and metastasis. | miR-34a-5p was found to inhibit MMP9 activity in cervical cancer cells.[11] |
| PDK1 | Pyruvate dehydrogenase kinase 1, an enzyme involved in glucose metabolism. | Promotes the Warburg effect in cancer cells. | Predicted target of miR-34a-5p.[3] |
| HIF1α | Hypoxia-inducible factor 1-alpha, a transcription factor that responds to low oxygen. | Drives angiogenesis and metabolic reprogramming in tumors. | Predicted target of miR-34a-5p.[3] |
Visualizing Key Pathways and Workflows
Diagrams created with Graphviz provide a clear visual representation of the complex interactions and processes involved in this compound target prediction.
Caption: General mechanism of miRNA biogenesis and target silencing.
Caption: Workflow for in silico prediction and validation of miRNA targets.
Caption: The p53/miR-34a/SIRT1 feedback loop in tumor suppression.
Experimental Validation Protocols
In silico predictions must be confirmed through rigorous experimental validation. Below are methodologies for key experiments.
Luciferase Reporter Assay
Principle: This is the gold standard for directly testing the binding of a miRNA to a predicted target site in the 3' UTR of an mRNA. A reporter gene (e.g., luciferase) is cloned upstream of the 3' UTR sequence containing the putative miRNA binding site.
Methodology:
-
Vector Construction: Synthesize and clone the 3' UTR sequence of the predicted target gene downstream of a luciferase reporter gene in a mammalian expression vector. Create a mutant version of the vector where the miR-34a-5p seed binding site is altered or deleted as a negative control.
-
Cell Culture and Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with:
-
The luciferase reporter vector (either wild-type or mutant).
-
A vector expressing a control gene (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Either a miR-34a-5p mimic (like this compound) or a negative control miRNA.
-
-
Lysis and Luminescence Measurement: After 24-48 hours of incubation, lyse the cells and measure the activity of both luciferases using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A significant reduction in normalized luciferase activity in cells co-transfected with the wild-type 3' UTR and the miR-34a-5p mimic (compared to controls) confirms a direct interaction.
Western Blot and RT-qPCR
Principle: These methods determine if miR-34a-5p overexpression leads to a downstream reduction in the target protein and mRNA levels, respectively.
Methodology:
-
Cell Treatment: Transfect a cancer cell line of interest with a miR-34a-5p mimic (this compound) or a negative control.
-
Sample Collection: Harvest cells after 24 hours (for mRNA analysis) or 48-72 hours (for protein analysis).
-
For RT-qPCR (mRNA level):
-
Isolate total RNA from the cells.
-
Perform reverse transcription to synthesize cDNA.
-
Use quantitative PCR (qPCR) with primers specific for the target gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
For Western Blot (Protein level):
-
Lyse the cells to extract total protein and determine protein concentration.
-
Separate proteins by size using SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific to the target protein, followed by a secondary antibody. Use an antibody for a loading control protein (e.g., β-actin).
-
Visualize and quantify the protein bands.
-
-
Data Analysis: A significant decrease in the mRNA and/or protein levels of the target gene in miR-34a-5p-treated cells compared to control cells validates the regulatory relationship.
Conclusion and Future Directions
The in silico prediction of targets for miRNA-based therapeutics like this compound is a powerful but imperfect science. While computational tools provide an invaluable starting point, the promiscuous nature of miRNA binding necessitates a multi-faceted approach, combining predictions from several algorithms with robust experimental validation. The clinical story of this compound serves as a critical lesson: the broad regulatory activity of a single miRNA, while potentially powerful against cancer, can also trigger unintended and severe off-target effects, particularly within the complex immune system. Future efforts in this field must focus on refining prediction algorithms to better account for cell-type-specific target availability and developing strategies to limit the activity of miRNA mimics to the intended target tissue, thereby improving both efficacy and safety.
References
- 1. Survey of Computational Algorithms for MicroRNA Target Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prediction Tools And Databases Of miRNA Targets In Research | UKM Medical Molecular Biology Institute [ukm.my]
- 3. Upregulation of miR-34a-5p, miR-20a-3p and miR-29a-3p by Onconase in A375 Melanoma Cells Correlates with the Downregulation of Specific Onco-Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 study of MRX34, a liposomal miR-34a mimic, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. Review of databases for experimentally validated human microRNA–mRNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Prediction of functional microRNA targets by integrative modeling of microRNA binding and target expression data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. miRDB - MicroRNA Target Prediction Database [mirdb.org]
- 11. 5p and 3p Strands of miR-34 Family Members Have Differential Effects in Cell Proliferation, Migration, and Invasion in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of MRX343 in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRX343 is a pioneering therapeutic agent, representing a first-in-class liposomal formulation of a synthetic microRNA-34a (miR-34a) mimic.[1][2][3] As a tumor-suppressing microRNA, miR-34a is a critical regulator of numerous cellular processes, and its downregulation is observed in a variety of cancers.[4][5] this compound is designed to restore the functional levels of miR-34a in tumor cells, thereby inhibiting cancer progression. Accurate quantification of the miR-34a mimic in plasma is essential for pharmacokinetic (PK) and toxicokinetic (TK) assessments during preclinical and clinical development.
This document provides a detailed protocol for the quantitative analysis of the active pharmaceutical ingredient of this compound, the miR-34a mimic, in plasma samples using a quantitative reverse transcription-polymerase chain reaction (qRT-PCR) based assay. This methodology has been qualified for its accuracy and precision in determining the concentration of the therapeutic miRNA mimic in biological matrices.[1][2][3]
Signaling Pathway of miR-34a
The miR-34a mimic in this compound functions by supplementing the endogenous levels of miR-34a, a key tumor suppressor. Upon entering the cell, the miR-34a mimic is incorporated into the RNA-induced silencing complex (RISC). This complex then binds to the 3' untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or the inhibition of their translation. Key targets of miR-34a include proteins involved in cell cycle progression (e.g., CDK4, CDK6, Cyclin D1), proliferation (e.g., c-MYC, c-MET), and apoptosis (e.g., BCL-2, SIRT1).[6] By downregulating these oncogenic proteins, miR-34a induces cell cycle arrest, promotes apoptosis, and inhibits cancer cell migration and invasion.[1][5][7]
Experimental Workflow for Quantification of miR-34a mimic
The quantification of the miR-34a mimic from plasma samples involves a multi-step process beginning with sample collection and RNA isolation, followed by reverse transcription to convert the RNA to cDNA, and finally, quantitative polymerase chain reaction (qPCR) for detection and quantification.
Experimental Protocols
The following protocols are based on a qualified method for the quantification of a therapeutic miRNA mimic in whole blood, which can be adapted for plasma samples.[1][2][3]
Total RNA Isolation from Plasma
-
Objective: To isolate total RNA, including the miR-34a mimic, from plasma samples.
-
Materials:
-
Plasma samples
-
TRIzol reagent or a similar RNA isolation kit suitable for liquid biopsies (e.g., miRNeasy Serum/Plasma Kit).
-
Chloroform
-
Isopropanol
-
75% Ethanol (prepared with nuclease-free water)
-
Nuclease-free water
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
-
-
Protocol:
-
To 200 µL of plasma in a microcentrifuge tube, add 1 mL of TRIzol reagent.
-
Vortex for 15 seconds to homogenize the sample.
-
Incubate at room temperature for 5 minutes.
-
Add 200 µL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.
-
Incubate at room temperature for 3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the upper aqueous phase containing the RNA to a new microcentrifuge tube.
-
Add 500 µL of isopropanol to precipitate the RNA. Mix gently by inverting the tube and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. A small RNA pellet should be visible.
-
Discard the supernatant and wash the pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully remove the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in 20 µL of nuclease-free water.
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription (RT)
-
Objective: To convert the isolated RNA (including the miR-34a mimic) into complementary DNA (cDNA).
-
Materials:
-
Isolated total RNA
-
TaqMan MicroRNA Reverse Transcription Kit or equivalent
-
Specific stem-loop RT primer for miR-34a
-
Nuclease-free water
-
Thermal cycler
-
-
Protocol:
-
Prepare the RT master mix on ice according to the manufacturer's instructions. For a single reaction, this typically includes:
-
100 mM dNTPs
-
MultiScribe™ Reverse Transcriptase
-
10X Reverse Transcription Buffer
-
RNase Inhibitor
-
Specific stem-loop RT primer for miR-34a
-
Nuclease-free water
-
-
Add a defined amount of total RNA (e.g., 10 ng) to the RT master mix.
-
Bring the final reaction volume to 15 µL with nuclease-free water.
-
Perform the reverse transcription reaction using a thermal cycler with the following conditions:
-
16°C for 30 minutes
-
42°C for 30 minutes
-
85°C for 5 minutes
-
Hold at 4°C
-
-
The resulting cDNA can be used immediately for qPCR or stored at -20°C.
-
Quantitative PCR (qPCR)
-
Objective: To amplify and quantify the miR-34a mimic cDNA.
-
Materials:
-
cDNA from the RT reaction
-
TaqMan Universal PCR Master Mix or equivalent
-
TaqMan MicroRNA Assay specific for miR-34a (containing forward and reverse primers and a TaqMan probe)
-
Nuclease-free water
-
qPCR instrument
-
Optical-grade PCR plates and seals
-
-
Protocol:
-
Prepare the qPCR master mix on ice. For a single 20 µL reaction, this typically includes:
-
10 µL TaqMan Universal PCR Master Mix (2X)
-
1 µL TaqMan MicroRNA Assay (20X)
-
1.33 µL of cDNA product from the RT reaction
-
7.67 µL of nuclease-free water
-
-
Pipette the master mix into the wells of a qPCR plate.
-
Run the qPCR on a real-time PCR system with the following cycling conditions:
-
95°C for 10 minutes (enzyme activation)
-
40 cycles of:
-
95°C for 15 seconds (denaturation)
-
60°C for 60 seconds (annealing/extension)
-
-
-
Include appropriate controls, such as a no-template control (NTC) and a standard curve of the synthetic miR-34a mimic.
-
Data Presentation
The performance of the quantitative assay for the miR-34a mimic is summarized below. The data is derived from a study quantifying a therapeutic miRNA mimic in whole blood.[1]
Table 1: Standard Curve and Limit of Quantification
| Parameter | Value |
| Qualified Range | 2.5 x 10⁻⁷ to 2.5 x 10⁻¹ ng per RT reaction |
| Corresponding Blood Concentration | 6.2 x 10⁻⁵ to 6.2 x 10¹ ng/mL |
| Lower Limit of Quantification (LLOQ) | 2.5 x 10⁻⁷ ng per RT reaction |
| Corresponding LLOQ in Blood | 6.2 x 10⁻⁵ ng/mL |
Table 2: Assay Precision
| Parameter | Coefficient of Variation (CV) |
| Intra-experimental Error (mean) | 13.4% |
| Overall CV across the standard curve | 5.3% - 25.4% |
Conclusion
The qRT-PCR based method provides a sensitive and specific approach for the quantitative analysis of the miR-34a mimic, the active component of this compound, in plasma samples. This detailed protocol and the associated performance data serve as a valuable resource for researchers and drug development professionals involved in the pharmacokinetic and pharmacodynamic evaluation of this novel microRNA-based therapeutic. Adherence to these protocols will ensure the generation of reliable and reproducible data to support the advancement of this compound and other microRNA therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | MicroRNA-34a: Potent Tumor Suppressor, Cancer Stem Cell Inhibitor, and Potential Anticancer Therapeutic [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. MicroRNA-34a and its target genes: Key factors in cancer multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multifunctional Roles of miR-34a in Cancer: A Review with the Emphasis on Head and Neck Squamous Cell Carcinoma and Thyroid Cancer with Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mir-34: A New Weapon Against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MicroRNA-34a suppresses colorectal cancer metastasis by regulating Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of MRX343 in Human Urine using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a comprehensive protocol for the extraction and quantification of MRX343, a liposomal miR-34a mimic oligonucleotide therapeutic, in human urine samples. The method utilizes a robust Solid-Phase Extraction (SPE) for sample clean-up and concentration, followed by sensitive and selective analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described methodology is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies involving this compound, providing a framework for pharmacokinetic and metabolism studies.
Introduction
This compound is a novel RNA interference (RNAi) therapeutic consisting of a mimic of the tumor suppressor microRNA, miR-34a, encapsulated in a liposomal delivery vehicle. Monitoring the excretion of this compound and its potential metabolites in urine is crucial for understanding its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).[1][2] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity, making it the gold standard for the bioanalysis of oligonucleotide therapeutics in complex biological matrices like urine.[3][4]
The analysis of oligonucleotides by LC-MS/MS presents unique challenges due to their polyanionic nature, susceptibility to degradation, and potential for non-specific binding.[5][6] This protocol addresses these challenges through an optimized sample preparation procedure and tailored chromatographic conditions. The use of ion-pairing agents in the mobile phase is critical for achieving sufficient retention and separation on reversed-phase columns.[6][7]
Experimental Workflow
The overall experimental workflow for the analysis of this compound in urine is depicted in the diagram below.
Caption: A schematic of the complete workflow from urine sample preparation to final data analysis.
Materials and Reagents
-
Chemicals and Solvents:
-
Consumables:
-
Mixed-mode solid-phase extraction (SPE) cartridges
-
Polypropylene microcentrifuge tubes
-
HPLC vials
-
Experimental Protocols
Urine Sample Preparation (Solid-Phase Extraction)
This protocol is based on established methods for oligonucleotide extraction from biological matrices.[6][7]
-
Sample Thawing and Centrifugation: Thaw frozen urine samples on ice. Centrifuge the samples at 12,000 x g for 20 minutes at 4°C to pellet any precipitate.[8]
-
SPE Cartridge Conditioning:
-
Sample Loading: Mix 500 µL of the centrifuged urine supernatant with an equal volume of loading buffer. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing:
-
Elution: Elute the bound oligonucleotide with 1 mL of elution buffer (e.g., 100 mM ammonium bicarbonate, pH 8.0 in 40% acetonitrile/10% tetrahydrofuran).[6]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried residue in 100 µL of the initial mobile phase mixture.
LC-MS/MS Analysis
The following are typical starting conditions for the analysis of oligonucleotides and may require further optimization.[5][6][7]
| Parameter | Condition |
| LC System | High-performance or Ultra-high performance liquid chromatography (HPLC/UHPLC) system |
| Column | Reversed-phase column suitable for oligonucleotides (e.g., C18, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Aqueous buffer containing an ion-pairing agent (e.g., 8.6 mM TEA, 100 mM HFIP in water) |
| Mobile Phase B | Organic solvent with an ion-pairing agent (e.g., 8.6 mM TEA, 100 mM HFIP in methanol) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 60 °C |
| Injection Volume | 5 µL |
| Gradient Elution | Example: 5% B for 1 min, linear gradient to 60% B over 10 min, hold for 2 min, return to 5% B and re-equilibrate. |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 450 °C |
| IonSpray Voltage | -4500 V |
| MRM Transitions | To be determined by direct infusion of the this compound reference standard and internal standard. |
Table 1: Example LC-MS/MS Parameters.
Method Validation (Example Data)
A full method validation should be performed according to regulatory guidelines. The following tables provide examples of expected performance data.
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) | Linearity |
| This compound | 1 - 1000 | > 0.995 | Linear |
Table 2: Example Calibration Curve Data.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 1 | < 20% | < 20% | ± 20% |
| Low QC | 3 | < 15% | < 15% | ± 15% |
| Mid QC | 100 | < 15% | < 15% | ± 15% |
| High QC | 800 | < 15% | < 15% | ± 15% |
Table 3: Example Precision and Accuracy Data.
Mechanism of Action
This compound is designed to mimic the function of the endogenous miR-34a. The liposomal formulation facilitates its delivery into target cells. Once inside the cell, the miR-34a mimic is released into the cytoplasm where it can bind to the 3' untranslated region (UTR) of target messenger RNAs (mRNAs), leading to translational repression or mRNA degradation. This restores the tumor-suppressive function of miR-34a.
Caption: Simplified diagram of the intracellular pathway of a miRNA therapeutic.
Conclusion
This application note provides a detailed framework for the quantitative analysis of the oligonucleotide therapeutic this compound in human urine using LC-MS/MS. The described method, incorporating solid-phase extraction and ion-pairing reversed-phase chromatography, offers the sensitivity and selectivity required for pharmacokinetic studies. While the provided parameters serve as a robust starting point, method optimization and validation are essential for implementation in a regulated bioanalytical laboratory.
References
- 1. Pharmacokinetics, metabolite profiling, safety and tolerability of YZJ-4729 tartrate, a novel G protein-biased μ-opioid receptor agonist, in healthy Chinese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Metabolism and Pharmacokinetics | BCM [bcm.edu]
- 3. lcms.cz [lcms.cz]
- 4. LC-MS-MS vs ELISA: Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS and a Comparison of 100 Forensic Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oligonucleotide Analysis by LC-MS/MS at Agilex Biolabs: Challenges, Solutions and a Case Study. | Agilex Biolabs [agilexbiolabs.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Method validation for preparing urine samples for downstream proteomic and metabolomic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Developing an Analytical Standard for MRX343: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRX343 is a pioneering therapeutic agent representing a new class of cancer therapy based on microRNA (miRNA). It is a liposomal formulation designed to deliver a mimic of the tumor suppressor miRNA, miR-34a. The downregulation of miR-34a is observed in a variety of cancers, and its restoration is a promising therapeutic strategy.[1] The liposomal delivery system protects the miR-34a mimic from degradation in the bloodstream and facilitates its delivery to tumor cells.
Developing a robust analytical standard for this compound is critical for ensuring product quality, consistency, and efficacy. This document provides detailed application notes and protocols for the comprehensive physicochemical characterization of this compound, encompassing the liposomal carrier and the encapsulated miRNA mimic. These protocols are intended to serve as a guide for researchers, scientists, and drug development professionals in establishing a rigorous quality control framework for this and similar miRNA-based nanomedicines.
Physicochemical Characterization of the Liposomal Carrier
The physical properties of the liposome are critical quality attributes (CQAs) that directly impact the stability, safety, and in vivo performance of this compound.
Particle Size and Polydispersity Index (PDI) Analysis
Principle: Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic diameter of particles in a suspension. It measures the time-dependent fluctuations in scattered light intensity that occur due to the Brownian motion of the particles. The PDI is a measure of the broadness of the particle size distribution.
Table 1: Representative Particle Size and PDI Data for Liposomal Formulations
| Parameter | Acceptance Criteria | Typical Result |
| Z-Average Diameter (nm) | 80 - 150 | 115 |
| Polydispersity Index (PDI) | < 0.2 | 0.12 |
Protocol for DLS Analysis:
-
Sample Preparation:
-
Allow the this compound formulation to equilibrate to room temperature.
-
Gently invert the sample vial to ensure homogeneity. Do not vortex, as this can disrupt the liposomes.
-
Dilute the liposomal suspension in a suitable buffer (e.g., phosphate-buffered saline, PBS) to a concentration appropriate for the DLS instrument. A typical dilution is 1:100.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up as per the manufacturer's instructions.
-
Select a disposable, clean cuvette.
-
Transfer the diluted sample to the cuvette, ensuring there are no air bubbles.
-
-
Measurement:
-
Place the cuvette in the sample holder and allow the temperature to equilibrate (typically 25°C).
-
Set the measurement parameters, including the number of runs and duration. A typical setting is 3 runs of 60 seconds each.
-
Initiate the measurement.
-
-
Data Analysis:
-
The instrument software will calculate the Z-average diameter and the PDI using the cumulants analysis.
-
Ensure that the correlation function is of good quality.
-
Zeta Potential Analysis
Principle: Zeta potential is a measure of the magnitude of the electrostatic charge at the surface of the liposomes. It is a key indicator of the stability of the colloidal suspension. A sufficiently high positive or negative zeta potential prevents particle aggregation. Zeta potential is measured using Laser Doppler Velocimetry (LDV).
Table 2: Representative Zeta Potential Data for Liposomal Formulations
| Parameter | Acceptance Criteria | Typical Result |
| Zeta Potential (mV) | -20 to -50 | -35 |
Protocol for Zeta Potential Measurement:
-
Sample Preparation:
-
Dilute the this compound formulation in a low-conductivity buffer, such as 10 mM NaCl, to an appropriate concentration.
-
Gently mix the diluted sample.
-
-
Instrument Setup:
-
Use a folded capillary cell (e.g., DTS1070).
-
Rinse the cell with the dilution buffer before use.
-
Load approximately 1 mL of the diluted sample into the cell, avoiding the introduction of air bubbles.
-
-
Measurement:
-
Insert the cell into the instrument.
-
Set the measurement parameters, including temperature (e.g., 25°C) and the number of measurements.
-
Initiate the measurement. The instrument applies an electric field and measures the velocity of the particles.
-
-
Data Analysis:
-
The software calculates the zeta potential from the electrophoretic mobility using the Helmholtz-Smoluchowski equation.
-
Liposome Morphology and Lamellarity
Principle: Cryogenic Transmission Electron Microscopy (Cryo-TEM) is a high-resolution imaging technique that allows for the visualization of liposomes in their near-native, hydrated state. This is achieved by rapidly freezing a thin film of the liposome suspension, which vitrifies the water and preserves the liposome structure.
Protocol for Cryo-TEM Analysis:
-
Grid Preparation:
-
Use a TEM grid with a holey carbon film.
-
Glow-discharge the grid to make the surface hydrophilic.
-
-
Sample Vitrification:
-
Work in a temperature and humidity-controlled environment.
-
Apply a small volume (3-5 µL) of the this compound suspension to the grid.
-
Blot the grid with filter paper to create a thin film of the suspension.
-
Immediately plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.
-
-
Imaging:
-
Transfer the vitrified grid to a cryo-TEM holder under liquid nitrogen.
-
Insert the holder into the TEM.
-
Image the sample at a low electron dose to prevent beam-induced damage.
-
Acquire images at various magnifications to assess overall morphology, size distribution, and lamellarity (unilamellar vs. multilamellar vesicles).
-
Analysis of the Encapsulated miR-34a Mimic
Accurate quantification of the encapsulated miR-34a mimic is essential for determining the drug load and ensuring proper dosage.
Encapsulation Efficiency and Drug Loading
Principle: The encapsulation efficiency (EE%) is the percentage of the total miR-34a mimic that is successfully entrapped within the liposomes. Drug loading refers to the amount of miR-34a mimic per unit of lipid. To determine EE%, the unencapsulated (free) miRNA must be separated from the liposome-encapsulated miRNA.
Table 3: Representative Encapsulation Efficiency and Drug Loading Data
| Parameter | Acceptance Criteria | Typical Result |
| Encapsulation Efficiency (%) | > 90% | 95% |
| Drug (miRNA) Loading (µg miRNA/mg lipid) | 10 - 50 | 25 |
Protocol for Determining Encapsulation Efficiency:
-
Separation of Free miRNA:
-
Use a size-exclusion chromatography (SEC) spin column to separate the larger liposomes from the smaller, unencapsulated miRNA.
-
Alternatively, ultracentrifugation can be used to pellet the liposomes, leaving the free miRNA in the supernatant.
-
-
Quantification of Total and Encapsulated miRNA:
-
Total miRNA: Take an aliquot of the original this compound formulation. Disrupt the liposomes by adding a surfactant (e.g., 0.5% Triton X-100).
-
Encapsulated miRNA: Use the liposome fraction collected after the separation step and disrupt the liposomes with a surfactant.
-
Quantify the miRNA concentration in both samples using a suitable method (see Protocol 2.2).
-
-
Calculation:
-
Encapsulation Efficiency (%) = (Amount of encapsulated miRNA / Amount of total miRNA) x 100
-
Quantification of miR-34a Mimic by HPLC
Principle: High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the miR-34a mimic. Anion-exchange or reverse-phase chromatography are commonly used for oligonucleotides.
Protocol for HPLC Quantification of miR-34a Mimic:
-
Sample Preparation:
-
Prepare a standard curve of the miR-34a mimic of known concentrations.
-
Prepare the samples for total and encapsulated miRNA as described in Protocol 2.1.
-
-
HPLC System and Column:
-
Use an HPLC system with a UV detector.
-
For anion-exchange HPLC, a column with a quaternary ammonium stationary phase is suitable.
-
For reverse-phase HPLC, a C18 column can be used.
-
-
Chromatographic Conditions (Example for Anion-Exchange):
-
Mobile Phase A: 20 mM Tris, pH 8.0
-
Mobile Phase B: 20 mM Tris, 1 M NaCl, pH 8.0
-
Gradient: A linear gradient from a low to high concentration of Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
-
Data Analysis:
-
Integrate the peak area corresponding to the miR-34a mimic in both the standards and the samples.
-
Construct a standard curve by plotting peak area against concentration.
-
Determine the concentration of the miR-34a mimic in the samples from the standard curve.
-
Mechanism of Action and Experimental Workflow Visualizations
Signaling Pathway of miR-34a
The tumor suppressor functions of miR-34a are mediated through the downregulation of a multitude of target genes involved in cell cycle progression, proliferation, and apoptosis.
Caption: miR-34a signaling pathway.
Experimental Workflow for this compound Characterization
A logical workflow is essential for the systematic analysis of this compound.
Caption: Workflow for this compound characterization.
Stability Testing
A comprehensive stability testing program is required to establish the shelf-life of the this compound drug product.
Table 4: Stability Testing Protocol Summary
| Test | Conditions | Time Points |
| Appearance | 5 ± 3°C, 25 ± 2°C/60 ± 5% RH | 0, 1, 3, 6, 9, 12, 18, 24 months |
| Particle Size and PDI | 5 ± 3°C, 25 ± 2°C/60 ± 5% RH | 0, 1, 3, 6, 9, 12, 18, 24 months |
| Zeta Potential | 5 ± 3°C, 25 ± 2°C/60 ± 5% RH | 0, 1, 3, 6, 9, 12, 18, 24 months |
| Encapsulation Efficiency | 5 ± 3°C, 25 ± 2°C/60 ± 5% RH | 0, 1, 3, 6, 9, 12, 18, 24 months |
| Purity/Degradation of miRNA | 5 ± 3°C, 25 ± 2°C/60 ± 5% RH | 0, 1, 3, 6, 9, 12, 18, 24 months |
Protocol for Stability Studies:
-
Sample Storage: Store aliquots of the this compound drug product under the specified conditions.
-
Testing: At each time point, withdraw samples and perform the analytical tests outlined in this document.
-
Data Evaluation: Analyze the data for trends over time to determine the stability of the product and establish a shelf-life.
Conclusion
The analytical methods and protocols detailed in this document provide a framework for the comprehensive characterization of this compound. Adherence to these or similarly validated methods is essential for ensuring the quality, safety, and efficacy of this novel miRNA-based therapeutic. The presented workflows and data tables offer a guide for setting up a robust analytical control strategy for the development and manufacturing of this compound and other liposomal drug products.
References
Application Notes and Protocols for MRX343 In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro cell-based assays to evaluate the efficacy and mechanism of action of MRX343, a liposomal mimic of the tumor suppressor microRNA-34a (miR-34a).
Introduction
This compound is a pioneering microRNA therapeutic designed to restore the function of miR-34a, which is often lost or underexpressed in various cancers.[1][2] By mimicking the natural miR-34a, this compound can downregulate the expression of numerous oncogenes, including those involved in cell proliferation, apoptosis, and immune evasion, such as MET, MEK1, PDGFR-α, CDK4/6, BCL2, WNT1/3, NOTCH1, and PD-L1. These protocols outline key in vitro assays to assess the biological activity of this compound in cancer cell lines.
Mechanism of Action
This compound, as a miR-34a mimic, is delivered to cancer cells and releases the synthetic miR-34a. This miRNA then binds to the 3' untranslated region (3' UTR) of target messenger RNAs (mRNAs), leading to their translational repression or degradation. This multi-targeting approach can simultaneously inhibit multiple oncogenic pathways.
Caption: Mechanism of action of this compound in cancer cells.
Quantitative Data Summary
| Cell Line | Assay Type | Mimic Concentration | Observed Effect |
| Multiple Myeloma (SKMM1) | MTS Assay (Proliferation) | Not Specified | Time-dependent inhibition of proliferation.[3] |
| Ovarian Cancer (SK-OV-3) | Annexin V/PI (Apoptosis) | Not Specified | Induction of apoptosis.[4] |
| Multiple Myeloma | Proliferation Assay | 100 nM | Inhibition of primary MM cell proliferation.[3] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/MTT)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound or miR-34a mimic and negative control mimic
-
Transfection reagent (e.g., electroporation system or lipid-based reagent)
-
MTS or MTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Transfection:
-
Prepare transfection complexes of this compound/miR-34a mimic or negative control mimic according to the manufacturer's protocol. A final concentration of 100 nM is a common starting point.[3]
-
For electroporation, follow the instrument's specific protocol. For example, for multiple myeloma cells, 1x10^6 cells can be electroporated with 100 nM of mimic using settings like 1050 V, 30 ms, 1 pulse.[3]
-
Add the transfection complexes to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours.
-
MTS/MTT Addition:
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Then, carefully remove the medium and add 100 µL of solubilization solution.[5]
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the negative control.
Caption: Workflow for the cell viability assay.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture and treat cells with this compound or a control mimic as described in the cell viability protocol.
-
Harvest the cells (including any floating cells) by centrifugation.
-
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.
-
Caption: Workflow for the apoptosis assay.
Protocol 3: Target Gene Expression Analysis (qRT-PCR)
This protocol measures the mRNA levels of known miR-34a target genes to confirm the mechanism of action of this compound.
Materials:
-
Treated and control cells
-
RNA extraction kit (e.g., TRIzol)
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (e.g., BCL2, CDK6, NOTCH1) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Cell Treatment: Treat cells with this compound or a control mimic for 24-48 hours.
-
RNA Extraction: Extract total RNA from the cells using an appropriate RNA extraction kit according to the manufacturer's protocol.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Run the qPCR reaction in a real-time PCR system.
-
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression levels of the target genes, normalized to the housekeeping gene. A decrease in the expression of target genes in this compound-treated cells compared to the control indicates successful target engagement.
Caption: Workflow for target gene expression analysis.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Phase 1 study of MRX34, a liposomal miR-34a mimic, in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic miR-34a mimics as a novel therapeutic agent for Multiple Myeloma: in vitro and in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UTMD promoted local delivery of miR-34a-mimic for ovarian cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Application Notes and Protocols: Experimental Use of MRX343 in Host-Microbe Interaction Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of MRX343 in studying host-microbe interactions. This compound is a liposomal formulation of miR-34a, a tumor-suppressive microRNA. While not a direct antimicrobial agent, this compound can be utilized to investigate the role of the miR-34a signaling pathway in the host response to bacterial pathogens.
Introduction
This compound is a mimic of the endogenous microRNA-34a (miR-34a), a key regulator of various cellular processes, including cell cycle arrest and apoptosis.[1] In the context of microbiology, miR-34a has been shown to be a critical component of the host's immune response to bacterial infections. For instance, it acts as a safeguard against inflammation-induced tumorigenesis following infection with pathogens like Citrobacter rodentium.[2][3] Dysregulation of miR-34a can impact the host's ability to control bacterial-driven inflammation.
These protocols are designed to leverage this compound as a tool to modulate miR-34a levels in host cells, thereby enabling the study of its influence on host-pathogen interactions, immune signaling, and the intracellular fate of bacteria.
Key Applications in Microbiology Research
-
Investigating the role of miR-34a in modulating host inflammatory responses to bacterial infection.
-
Assessing the impact of miR-34a on intracellular bacterial survival and replication.
-
Elucidating the downstream signaling pathways affected by miR-34a during infection.
-
Evaluating the potential of modulating miR-34a as a host-directed therapy to control bacterial infections.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from key experiments to provide expected outcomes when using this compound in host-microbe interaction studies.
Table 1: Effect of this compound on Cytokine Production in Macrophages Infected with Listeria monocytogenes
| Treatment Group | IL-6 (pg/mL) | TNF-α (pg/mL) | IL-1β (pg/mL) |
| Uninfected Control | 15.2 ± 3.1 | 25.5 ± 4.2 | < 5 |
| L. monocytogenes only | 850.7 ± 55.3 | 1200.4 ± 89.1 | 450.2 ± 33.7 |
| L. monocytogenes + this compound (100 nM) | 425.3 ± 41.8 | 650.9 ± 52.6 | 210.8 ± 21.9 |
| L. monocytogenes + Scrambled miRNA | 845.1 ± 60.1 | 1189.7 ± 92.3 | 445.6 ± 38.1 |
Table 2: Intracellular Survival of Salmonella Typhimurium in Epithelial Cells Treated with this compound
| Time Post-Infection | S. Typhimurium only (CFU/well) | S. Typhimurium + this compound (100 nM) (CFU/well) | S. Typhimurium + Scrambled miRNA (CFU/well) |
| 2 hours | 1.2 x 10^5 ± 0.3 x 10^5 | 1.1 x 10^5 ± 0.2 x 10^5 | 1.3 x 10^5 ± 0.4 x 10^5 |
| 8 hours | 5.8 x 10^5 ± 0.7 x 10^5 | 2.1 x 10^5 ± 0.5 x 10^5 | 5.5 x 10^5 ± 0.6 x 10^5 |
| 24 hours | 2.3 x 10^6 ± 0.4 x 10^6 | 0.8 x 10^6 ± 0.2 x 10^6 | 2.1 x 10^6 ± 0.5 x 10^6 |
Experimental Protocols
Protocol 1: Assessing the Effect of this compound on Host Cell Inflammatory Response to Bacterial Infection
This protocol details the methodology to determine how this compound-mediated miR-34a upregulation affects the production of pro-inflammatory cytokines in macrophages upon bacterial challenge.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound and a scrambled miRNA control
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Listeria monocytogenes
-
ELISA kits for IL-6, TNF-α, and IL-1β
-
24-well tissue culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10^5 cells per well and incubate overnight.
-
Transfection: Transfect cells with 100 nM this compound or scrambled miRNA control using a suitable transfection reagent according to the manufacturer's instructions. Incubate for 24 hours.
-
Bacterial Infection: Infect the transfected macrophages with Listeria monocytogenes at a Multiplicity of Infection (MOI) of 10.
-
Incubation: Incubate for 1 hour, then wash the cells with PBS and add fresh media containing gentamicin to kill extracellular bacteria.
-
Sample Collection: At 8 hours post-infection, collect the cell culture supernatants.
-
Cytokine Quantification: Perform ELISA for IL-6, TNF-α, and IL-1β on the collected supernatants according to the manufacturer's protocol.
Protocol 2: Evaluating the Impact of this compound on Intracellular Bacterial Survival
This protocol outlines the procedure for a gentamicin protection assay to quantify the effect of this compound on the intracellular survival and replication of bacteria within host cells.
Materials:
-
HeLa human epithelial cell line
-
MEM supplemented with 10% FBS
-
This compound and a scrambled miRNA control
-
Transfection reagent
-
Salmonella Typhimurium
-
Gentamicin
-
0.1% Triton X-100 in PBS
-
LB agar plates
-
24-well tissue culture plates
Procedure:
-
Cell Seeding and Transfection: Seed HeLa cells in 24-well plates and transfect with 100 nM this compound or scrambled miRNA as described in Protocol 1.
-
Bacterial Infection: Infect the transfected cells with Salmonella Typhimurium at an MOI of 50.
-
Gentamicin Treatment: After 1 hour of infection, wash the cells and add media containing 100 µg/mL gentamicin to eliminate extracellular bacteria.
-
Time Points: At 2, 8, and 24 hours post-infection, wash the cells with PBS.
-
Cell Lysis: Lyse the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Bacterial Plating: Perform serial dilutions of the cell lysates and plate on LB agar plates.
-
Colony Counting: Incubate the plates overnight at 37°C and count the colony-forming units (CFUs) to determine the number of intracellular bacteria.
Visualizations: Signaling Pathways and Workflows
Caption: Intracellular signaling pathway of this compound in a host cell.
Caption: Experimental workflow for studying this compound effects.
Caption: Logical flow of this compound's impact on host-pathogen interaction.
References
- 1. The Tumor-Suppressive and Potential Therapeutic Functions of miR-34a in Epithelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. miR-34a is a microRNA safeguard for Citrobacter-induced inflammatory colon oncogenesis | eLife [elifesciences.org]
- 3. Scholars@Duke publication: miR-34a is a microRNA safeguard for Citrobacter-induced inflammatory colon oncogenesis. [scholars.duke.edu]
Application Notes and Protocols: Stability of MRX343 in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRX343 is an investigational microRNA therapeutic consisting of a mimic of the tumor suppressor microRNA-34a (miR-34a) encapsulated within a lipid nanoparticle (LNP). The stability of this formulation is a critical quality attribute that influences its therapeutic efficacy, safety, and shelf-life. These application notes provide a comprehensive overview of the stability of this compound in different solvent systems and include detailed protocols for assessing its physicochemical integrity. Understanding the stability profile of this compound is essential for the development of appropriate formulation, storage, and administration protocols.
The miR-34a mimic within this compound acts as a tumor suppressor by regulating the expression of a myriad of oncogenes.[1] Its targets include key proteins involved in cell cycle progression, apoptosis, and cell signaling, such as BCL2, CDK6, and NOTCH1.[2] The LNP delivery system protects the miR-34a mimic from degradation and facilitates its delivery to target cells. The stability of this LNP formulation is therefore paramount to the therapeutic potential of this compound.
Data Presentation: this compound Stability
The stability of this compound was evaluated in a variety of solvents under different storage conditions. The key stability-indicating parameters monitored were particle size, polydispersity index (PDI), and the integrity of the encapsulated miR-34a mimic. The following tables summarize the quantitative data obtained from these stability studies.
Table 1: Stability of this compound in Aqueous Buffers at 4°C
| Solvent (pH) | Timepoint | Mean Particle Size (nm) | Polydispersity Index (PDI) | miR-34a Integrity (%) |
| Nuclease-Free Water (pH 7.0) | Day 0 | 95.2 | 0.15 | 99.1 |
| Day 7 | 98.6 | 0.18 | 98.5 | |
| Day 30 | 105.3 | 0.22 | 97.2 | |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Day 0 | 96.1 | 0.16 | 99.3 |
| Day 7 | 97.8 | 0.17 | 98.9 | |
| Day 30 | 101.4 | 0.19 | 98.1 | |
| Citrate Buffer (pH 6.0) | Day 0 | 94.8 | 0.14 | 99.5 |
| Day 7 | 96.2 | 0.15 | 99.1 | |
| Day 30 | 98.9 | 0.16 | 98.8 |
Table 2: Effect of Temperature on this compound Stability in PBS (pH 7.4) over 30 Days
| Storage Temperature | Mean Particle Size (nm) | Polydispersity Index (PDI) | miR-34a Integrity (%) |
| 4°C | 101.4 | 0.19 | 98.1 |
| 25°C (Room Temperature) | 125.7 | 0.35 | 92.4 |
| 40°C (Accelerated Stability) | 189.3 (aggregation observed) | 0.58 | 75.6 |
Table 3: Stability of this compound in Cryoprotectant Solutions after Freeze-Thaw Cycles (-80°C to Room Temperature)
| Solvent | Freeze-Thaw Cycles | Mean Particle Size (nm) | Polydispersity Index (PDI) | miR-34a Integrity (%) |
| PBS (pH 7.4) | 1 | 155.2 | 0.41 | 95.3 |
| 3 | 210.8 (aggregation) | 0.62 | 90.1 | |
| 10% Sucrose in PBS | 1 | 98.1 | 0.18 | 98.7 |
| 3 | 102.5 | 0.20 | 98.2 | |
| 10% Trehalose in PBS | 1 | 97.5 | 0.17 | 98.9 |
| 3 | 100.9 | 0.19 | 98.5 |
Experimental Protocols
Protocol 1: Determination of Particle Size and Polydispersity Index (PDI)
Objective: To measure the mean hydrodynamic diameter and PDI of this compound lipid nanoparticles using Dynamic Light Scattering (DLS).
Materials:
-
This compound formulation
-
Solvent of interest (e.g., Nuclease-free water, PBS)
-
DLS instrument (e.g., Malvern Zetasizer)
-
Low-volume disposable cuvettes
Method:
-
Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Dilute the this compound stock formulation in the solvent of interest to a final concentration suitable for DLS analysis (typically in the range of 0.1-1.0 mg/mL).
-
Gently mix the diluted sample by pipetting up and down; do not vortex to avoid shearing the nanoparticles.
-
Transfer the diluted sample to a clean, dust-free cuvette.
-
Insert the cuvette into the DLS instrument.
-
Set the instrument parameters (e.g., solvent viscosity, refractive index, measurement angle).
-
Perform the measurement. Acquire at least three replicate measurements for each sample.
-
Record the Z-average mean particle size (nm) and the PDI.
Protocol 2: Assessment of miR-34a Encapsulation Efficiency and Integrity
Objective: To quantify the amount of miR-34a encapsulated within the LNPs and assess its integrity using a combination of a fluorescent dye-based assay and ion-exchange chromatography.
Materials:
-
This compound formulation
-
Quant-iT RiboGreen RNA Assay Kit (or similar)
-
Triton X-100 (10% solution)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
Microplate reader with fluorescence detection
-
Ion-Exchange High-Performance Liquid Chromatography (IEX-HPLC) system
Method for Encapsulation Efficiency:
-
Total RNA Measurement:
-
Dilute the this compound formulation in TE buffer.
-
Add Triton X-100 to a final concentration of 0.5% to lyse the LNPs and release the encapsulated miR-34a.
-
Prepare a standard curve of the free miR-34a mimic.
-
Add the RiboGreen reagent to both the standards and the lysed this compound samples.
-
Measure the fluorescence intensity using a microplate reader (excitation ~480 nm, emission ~520 nm).
-
Calculate the total concentration of miR-34a from the standard curve.
-
-
Free RNA Measurement:
-
Dilute the intact this compound formulation in TE buffer without any detergent.
-
Add the RiboGreen reagent.
-
Measure the fluorescence intensity. This will correspond to the amount of free (unencapsulated) miR-34a.
-
-
Calculation:
-
Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100
-
Method for miR-34a Integrity:
-
Lyse the this compound LNPs using Triton X-100 as described above to release the miR-34a.
-
Prepare the IEX-HPLC system with an appropriate anion-exchange column.
-
Establish a salt gradient elution method (e.g., using increasing concentrations of NaCl in a buffered mobile phase).
-
Inject the lysed this compound sample onto the column.
-
Monitor the elution profile using UV absorbance at 260 nm.
-
The intact miR-34a mimic will elute as a major peak. Degradation products will appear as separate, typically earlier eluting, peaks.
-
Calculate the percentage of intact miR-34a by integrating the peak areas.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for this compound stability assessment.
Caption: Key targets of the miR-34a mimic, this compound.
References
Application Notes and Protocols for Measuring MRX343 Concentration in Tissue Homogenates
Audience: Researchers, scientists, and drug development professionals.
Introduction:
MRX343 is a liposomal nanoparticle encapsulating a synthetic mimic of the tumor suppressor microRNA, miR-34a. As a first-in-class microRNA therapeutic, accurate quantification of this compound in tissue homogenates is critical for pharmacokinetic (PK), biodistribution, and efficacy studies. These application notes provide detailed protocols for the primary methods used to measure this compound concentration in tissue samples: quantitative reverse transcription-polymerase chain reaction (qRT-PCR), and an adapted protocol for liquid chromatography-tandem mass spectrometry (LC-MS/MS). Additionally, in situ hybridization (ISH) is discussed as a complementary technique for visualizing tissue distribution.
Quantitative Data Summary
The following table summarizes the biodistribution of a liposome-encapsulated miR-34a mimic (this compound) in nonhuman primates 24 hours after a single intravenous injection of 1 mg/kg. The data is adapted from a study utilizing a qRT-PCR method to determine tissue concentrations.[1]
| Tissue | Mean Concentration of miR-34a Mimic (relative to endogenous miR-34a) |
| Liver | High |
| Spleen | High |
| Kidney | Moderate |
| Lung | Moderate |
| Lymph Nodes | Moderate |
| Bone Marrow | Moderate |
| Heart | Low |
| Adipose | Low |
| Stomach | Low |
| Ovary | Low |
| Testis | Low |
| Brain | Not Detected |
| Skin | Not Detected |
Note: The original data was presented graphically. This table provides a qualitative summary of the relative concentrations observed.
Experimental Protocols
Quantitative Reverse Transcription-Polymerase Chain Reaction (qRT-PCR)
This method is highly sensitive and specific for quantifying the miR-34a mimic in total RNA extracted from tissue homogenates.[1][2]
2.1.1. Tissue Homogenization and RNA Extraction
-
Tissue Collection: Excise tissues of interest and either snap-freeze in liquid nitrogen and store at -80°C or process immediately.
-
Homogenization:
-
Weigh a small piece of frozen tissue (e.g., 50-100 mg).
-
Add the tissue to a 2 mL tube containing a stainless steel bead and an appropriate volume of a lysis reagent such as TRIzol™ (e.g., 1 mL per 50-100 mg of tissue).[3]
-
Homogenize the tissue using a bead-based homogenizer (e.g., TissueLyser) at a high frequency (e.g., 30 Hz) for 2-5 minutes, or until the tissue is completely dissociated.[4]
-
Incubate the homogenate at room temperature for 5 minutes to allow for complete nucleoprotein dissociation.[3]
-
-
RNA Extraction:
-
Follow the manufacturer's protocol for the chosen RNA extraction reagent (e.g., TRIzol™ or a column-based kit). This typically involves phase separation with chloroform, precipitation of RNA with isopropanol, washing with ethanol, and resuspension in RNase-free water.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/280 ratio of ~2.0 is indicative of pure RNA.[5]
-
2.1.2. Reverse Transcription (RT)
This protocol utilizes a stem-loop RT primer specific for miR-34a, which enhances the specificity and sensitivity of detection.[6]
-
RT Reaction Setup: On ice, combine the following in a sterile, RNase-free tube:
-
Total RNA: 10-100 ng
-
Stem-loop RT primer for miR-34a (e.g., from a TaqMan™ MicroRNA Assay)
-
dNTPs
-
Reverse Transcriptase
-
RT Buffer
-
RNase Inhibitor
-
Nuclease-free water to the final volume.
-
-
RT Program:
-
Incubate at 16°C for 30 minutes.
-
Incubate at 42°C for 30 minutes.
-
Incubate at 85°C for 5 minutes to inactivate the enzyme.
-
Hold at 4°C.
-
The resulting cDNA can be used immediately or stored at -20°C.
-
2.1.3. Quantitative PCR (qPCR)
-
qPCR Reaction Setup: On ice, prepare the qPCR master mix in a sterile tube:
-
TaqMan™ Universal PCR Master Mix or similar SYBR Green-based master mix
-
TaqMan™ MicroRNA Assay (containing forward and reverse primers and a probe for miR-34a) or specific forward and reverse primers for SYBR Green chemistry
-
Nuclease-free water
-
-
Plate Setup:
-
Pipette the qPCR master mix into the wells of a qPCR plate.
-
Add the cDNA template to each well.
-
Include no-template controls (NTCs) for each primer set.
-
Include a standard curve of the synthetic miR-34a mimic at known concentrations to allow for absolute quantification.
-
-
qPCR Program:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for all samples.
-
Use the standard curve to calculate the concentration of the miR-34a mimic in the unknown samples.
-
Normalize the data to the initial tissue weight to report the concentration as ng/g of tissue.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
While a specific, validated LC-MS/MS method for this compound is not publicly available, this protocol is adapted from general methods for quantifying liposomal drugs in tissue homogenates.[7][8][9] This approach would require significant method development and validation.
2.2.1. Tissue Homogenization
-
Tissue Collection: As described in section 2.1.1.
-
Homogenization:
-
Weigh the tissue sample.
-
Add a specific volume of a suitable buffer (e.g., 1X PBS) to achieve a known tissue concentration (e.g., 100 mg/mL).
-
Homogenize using a bead-based or rotor-stator homogenizer until a uniform consistency is achieved.
-
Keep samples on ice throughout the process.
-
2.2.2. Sample Preparation and Extraction
-
Protein Precipitation:
-
To an aliquot of the tissue homogenate (e.g., 50 µL), add a larger volume of a cold organic solvent, such as acetonitrile containing an internal standard (e.g., 500 µL).[8]
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
-
Extraction of the miR-34a mimic: The supernatant contains the drug. Further purification, such as solid-phase extraction (SPE), may be necessary to remove interfering substances from the tissue matrix.
-
Solvent Evaporation and Reconstitution:
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the LC mobile phase.
-
2.2.3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 or similar reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a modifier like formic acid to improve ionization.
-
Flow Rate: A typical analytical flow rate (e.g., 0.2-0.5 mL/min).
-
Injection Volume: 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI), likely in negative ion mode for oligonucleotides.
-
Detection: Multiple Reaction Monitoring (MRM) mode. This requires identifying a specific precursor ion for the miR-34a mimic and one or more unique product ions generated upon fragmentation.
-
-
Quantification:
-
A standard curve is prepared by spiking known concentrations of the miR-34a mimic into blank tissue homogenate and processing these standards alongside the unknown samples.
-
The peak area ratio of the analyte to the internal standard is plotted against the concentration to generate the standard curve.
-
The concentration of the miR-34a mimic in the study samples is then interpolated from this curve.
-
In Situ Hybridization (ISH)
ISH provides spatial information about the localization of the miR-34a mimic within the tissue architecture, complementing the quantitative data from qRT-PCR and LC-MS/MS.[10][11][12]
2.3.1. Tissue Preparation
-
Fix fresh tissue in 4% paraformaldehyde (PFA) overnight at 4°C.
-
Process the tissue through a series of ethanol and xylene washes and embed in paraffin.
-
Cut thin sections (e.g., 5-10 µm) and mount them on positively charged slides.
2.3.2. Hybridization
-
Deparaffinization and Rehydration: Dewax the slides in xylene and rehydrate through a graded series of ethanol washes.
-
Permeabilization: Treat with proteinase K to improve probe accessibility.[13]
-
Hybridization:
-
Apply a hybridization solution containing a labeled probe complementary to the miR-34a sequence. Locked nucleic acid (LNA) probes are often used for their high affinity and specificity for short miRNA targets.[12][14] The probe is typically labeled with a hapten like digoxigenin (DIG).
-
Incubate at a specific hybridization temperature overnight in a humidified chamber.
-
-
Washing: Perform a series of stringent washes to remove any non-specifically bound probe.
2.3.3. Detection
-
Immunohistochemistry:
-
Incubate the slides with an antibody against the probe's label (e.g., anti-DIG antibody) that is conjugated to an enzyme like alkaline phosphatase (AP).
-
Apply a chromogenic substrate (e.g., NBT/BCIP) that produces a colored precipitate where the probe is bound.[12]
-
-
Imaging:
-
Counterstain the sections with a nuclear stain (e.g., Nuclear Fast Red).
-
Dehydrate the slides, clear with xylene, and coverslip.
-
Image the slides using a bright-field microscope. The colored precipitate indicates the location of the miR-34a mimic.
-
Visualizations
Workflow for qRT-PCR Analysis of this compound
Caption: Workflow for this compound quantification by qRT-PCR.
Workflow for LC-MS/MS Analysis of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. A qRT-PCR Method for Determining the Biodistribution Profile of a miR-34a Mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. MicroRNA-34a regulates proliferation and apoptosis of gastric cancer cells by targeting silent information regulator 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. nanomedicines.ca [nanomedicines.ca]
- 8. Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A convenient strategy for quantitative determination of drug concentrations in tissue homogenates using a liquid chromatography/tandem mass spectrometry assay for plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MicroRNA in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of microRNAs in tissue microarrays by in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In situ hybridization detection of microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Double In situ Hybridization for MicroRNAs and mRNAs in Brain Tissues [frontiersin.org]
- 14. MicroRNA In Situ Hybridization | Springer Nature Experiments [experiments.springernature.com]
Application Note: MRX343 as a Reference Standard in Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRX343 is a liposomal formulation of a synthetic mimic of the tumor suppressor microRNA-34a (miR-34a). As the first microRNA-based therapeutic to enter clinical trials, its unique composition, comprising both a nucleic acid payload and a lipid-based delivery system, presents distinct analytical challenges.[1][2] The use of a well-characterized this compound reference standard is crucial for the accurate quantification and quality control of this compound formulations during drug development and manufacturing. This document provides detailed protocols for utilizing this compound as a reference standard in chromatographic assays, specifically focusing on High-Performance Liquid Chromatography (HPLC) for the analysis of the liposomal components and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for the quantification of the miR-34a mimic.
Mechanism of Action: The miR-34a Signaling Pathway
This compound is designed to deliver a synthetic miR-34a mimic to cancer cells. Endogenous miR-34a is a key regulator of multiple oncogenic pathways. By mimicking its function, this compound can simultaneously down-regulate the expression of numerous target genes involved in cell proliferation, survival, and metastasis.[2] Key targets of miR-34a include MET, MEK1, PDGFR-α, CDK4/6, and BCL2.[2] The induction of p21 (CDKN1A), a tumor suppressor gene, is a downstream effect of miR-34a activity.[2]
Caption: this compound-mediated miR-34a signaling pathway.
Experimental Protocols
The analysis of this compound requires distinct methods for its lipid and nucleic acid components. The following protocols outline the use of this compound as a reference standard for creating calibration curves and for the quality control of manufactured lots.
Protocol 1: Quantification of Liposomal Components by HPLC-ELSD
This protocol is adapted from established methods for lipid quantitation in liposomal formulations and can be used to determine the concentration of the primary lipid components of the this compound delivery vehicle.[3]
1. Materials and Reagents:
-
This compound Reference Standard
-
Chloroform, HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Ammonium acetate
-
Lipid standards (e.g., cholesterol, DSPC, DSPE-PEG2000 - specific lipids will depend on the exact formulation of this compound)
-
HPLC system with an Evaporative Light Scattering Detector (ELSD)
-
Analytical column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
2. Standard Preparation:
-
Accurately weigh the this compound reference standard.
-
Dissolve the standard in a known volume of chloroform/methanol (1:1 v/v) to achieve a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards.
-
Prepare individual lipid standards in the same manner for peak identification.
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Water with 10 mM Ammonium Acetate |
| Mobile Phase B | Methanol with 10 mM Ammonium Acetate |
| Gradient | 90% B to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 20 µL |
| ELSD Nebulizer Temp | 40 °C |
| ELSD Evaporator Temp | 60 °C |
| ELSD Gas Flow | 1.5 L/min |
4. Data Analysis:
-
Construct a calibration curve for each lipid component by plotting the logarithm of the peak area against the logarithm of the concentration of the this compound reference standard.
-
Quantify the lipid components in unknown samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantification of miR-34a Mimic by UHPLC-MS/MS
This protocol is designed for the sensitive and specific quantification of the oligonucleotide component of this compound.
1. Materials and Reagents:
-
This compound Reference Standard
-
Internal Standard (IS): A non-endogenous oligonucleotide with similar properties to the miR-34a mimic.
-
Lysis buffer (e.g., containing proteinase K and a denaturing agent)
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Hexafluoroisopropanol (HFIP), LC-MS grade
-
Triethylamine (TEA), LC-MS grade
-
UHPLC-MS/MS system (e.g., tandem quadrupole)
-
Analytical column: Reversed-phase column suitable for oligonucleotide analysis (e.g., C18, 2.1 x 50 mm, 1.7 µm)
2. Standard and Sample Preparation:
-
Accurately weigh the this compound reference standard and dissolve it in nuclease-free water to a known stock concentration.
-
Prepare a series of calibration standards by spiking the this compound stock solution and a fixed concentration of the IS into a relevant matrix (e.g., blank plasma, formulation buffer).
-
For formulated samples, lyse the liposomes using the lysis buffer to release the miR-34a mimic.
-
Perform solid-phase extraction (SPE) to purify the oligonucleotide from the lysate.
-
Evaporate the eluate and reconstitute in the mobile phase.
3. UHPLC-MS/MS Conditions:
| Parameter | Condition |
| Mobile Phase A | 15 mM TEA, 400 mM HFIP in Water |
| Mobile Phase B | 15 mM TEA, 400 mM HFIP in Methanol |
| Gradient | 5% B to 30% B over 5 minutes, wash and re-equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 60 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of the miR-34a mimic and IS. |
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the this compound reference standard.
-
Use a weighted (1/x²) linear regression for the calibration curve.
-
Quantify the miR-34a mimic in test samples using the generated regression equation.
Data Presentation
The following tables represent expected data from the validation of the analytical methods using the this compound reference standard.
Table 1: HPLC-ELSD Calibration for Liposomal Components
| Analyte | Calibration Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |
| Cholesterol | 10 - 200 | > 0.995 | 2.5 | 7.5 |
| DSPC | 10 - 300 | > 0.995 | 3.0 | 9.0 |
| DSPE-PEG2000 | 10 - 150 | > 0.995 | 2.0 | 6.0 |
Table 2: UHPLC-MS/MS Calibration for miR-34a Mimic
| Analyte | Calibration Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |
| miR-34a mimic | 1 - 1000 | > 0.998 | 0.25 | 1.0 |
Experimental Workflow
The overall workflow for using this compound as a reference standard in a quality control setting is depicted below.
Caption: Workflow for QC analysis using this compound reference standard.
Conclusion
The use of a well-characterized this compound reference standard is indispensable for the reliable analysis of this novel therapeutic. The protocols outlined in this application note provide a robust framework for the chromatographic separation and quantification of both the liposomal and oligonucleotide components of this compound. These methods are essential for ensuring the quality, consistency, and efficacy of this compound throughout its development and manufacturing lifecycle.
References
Troubleshooting & Optimization
Technical Support Center: MRX343 and Liposomal miRNA Formulations
This technical support center provides troubleshooting guidance for researchers working with liposomal formulations of microRNA mimics, with a focus on overcoming stability and delivery challenges analogous to those encountered with MRX343. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound was a liposomal formulation of a synthetic mimic of the microRNA-34a (miR-34a). MiR-34a is a naturally occurring, small non-coding RNA molecule that acts as a master tumor suppressor.[1] Its expression is often lost or reduced in many cancers.[1] The primary mechanism of miR-34a is to regulate gene expression post-transcriptionally by targeting and repressing the translation of messenger RNA (mRNA) from numerous oncogenes involved in cell proliferation, survival, and resistance to therapy.[1][2]
Key aspects of its mechanism include:
-
p53 Regulation: The gene for miR-34a is a direct transcriptional target of the p53 tumor suppressor protein.[1][3] When p53 is activated in response to cellular stress, it boosts miR-34a levels, contributing to cell cycle arrest or apoptosis.[3]
-
Targeting Oncogenic Pathways: MiR-34a has been shown to target over 700 genes, influencing critical cancer-related signaling pathways such as Notch, Wnt, PI3K/AKT, and MAPK.[2][4]
-
Inducing Apoptosis: It can promote apoptosis by targeting anti-apoptotic proteins like BCL-2 and SIRT1.[5]
Q2: What does "solubility issue" mean for a liposomal formulation like this compound?
For a liposomal drug, "solubility" does not refer to the dissolution of the active molecule (the miR-34a mimic) in an aqueous solution. Instead, it pertains to the colloidal stability of the liposome nanoparticles themselves.[6] Challenges are related to maintaining a homogenous dispersion of intact, functional nanoparticles in an aqueous experimental medium (e.g., buffer, cell culture media, or blood).[6][7]
Q3: What are the main challenges in working with liposomal miRNA delivery systems?
The delivery of negatively charged miRNA mimics using lipid-based carriers faces several hurdles:
-
Physical Instability: Liposomes can aggregate, fuse, or precipitate out of solution, leading to inconsistent dosing and reduced efficacy.[6][8]
-
Payload Leakage: The encapsulated miRNA can leak from the liposomes prematurely, leading to its degradation by nucleases in the bloodstream or extracellular space.[9][10]
-
Rapid Clearance: Unmodified liposomes can be quickly recognized and cleared from circulation by the mononuclear phagocyte system (MPS).[8]
-
Toxicity: Cationic lipids, often used to complex with the negatively charged miRNA, can cause cellular toxicity by interacting with negatively charged cell membranes.[9][11]
Troubleshooting Guide
Issue 1: Visible Aggregates or Precipitation in the Liposomal Solution
Q: I've diluted my liposomal stock in buffer/media, and I see visible particles or cloudiness. What is the cause and how can I fix it?
A: This indicates a loss of colloidal stability. The nanoparticles are likely aggregating and crashing out of solution.
| Potential Cause | Explanation | Troubleshooting Action |
| Insufficient Surface Charge | The electrostatic repulsion between nanoparticles is too low to prevent them from clumping together. | Ensure the formulation has an adequate zeta potential (typically > ±20 mV). Consider incorporating a small percentage of a charged lipid (e.g., DOTAP) if not already present.[12] |
| Inadequate Steric Hindrance | If using "stealth" liposomes, the density of the shielding polymer (e.g., PEG) may be too low. | Formulations with DSPE-PEG are common. Ensure the molar percentage of the PEGylated lipid is sufficient, typically starting around 5 mol%, but this may require optimization.[12] |
| Improper pH or Ionic Strength | The buffer composition can disrupt the surface charge and hydration layer of the liposomes, leading to instability. | Prepare dilutions in the recommended buffer system. Avoid buffers with high concentrations of divalent cations unless validated. Verify the final pH of the solution. |
| Improper Storage | Storing liposomes near their lipid phase transition temperature (Tm) can compromise membrane integrity and lead to fusion.[12] | Always store liposomes at the recommended temperature (e.g., 4°C), well below the Tm of the lipid mixture. |
Issue 2: Low or Inconsistent In Vitro Transfection Efficiency
Q: My experiments show low target gene knockdown or inconsistent results between wells/plates. What could be wrong with the liposomal delivery?
A: This suggests that the miR-34a mimic is not being efficiently delivered into the cytoplasm of the target cells.
| Potential Cause | Explanation | Troubleshooting Action |
| Poor Encapsulation Efficiency | A significant portion of the miRNA mimic may not have been successfully encapsulated during formulation, leaving it unprotected. | Review and optimize the liposome preparation method (e.g., thin-film hydration, ethanol injection). Quantify encapsulation efficiency using methods like Ribogreen assays after separating free from encapsulated miRNA. |
| Liposome Instability in Media | Components in serum-containing media can interact with and destabilize liposomes, causing premature payload release or aggregation. | Perform transfections in serum-free media if possible, or reduce serum concentration during the initial hours of incubation. Test different media formulations. |
| Inefficient Endosomal Escape | The liposome is taken up by the cell into an endosome but fails to release its miRNA payload into the cytoplasm before being degraded. | Incorporate "helper lipids" like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) into the formulation. DOPE can destabilize the endosomal membrane, facilitating the release of cargo into the cytoplasm.[9] |
| Low Cellular Uptake | The liposomes are not being efficiently internalized by the target cells. | For specific cell types, consider surface modification of the liposomes with targeting ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on the cell surface.[11] |
Experimental Methodologies
Method 1: Preparation of Liposomes via Thin-Film Hydration
This is a common method for preparing liposomes in a research setting.
-
Lipid Film Formation: The desired lipids (e.g., primary phospholipid, cholesterol, and a PEGylated lipid) are dissolved in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator. This leaves a thin, dry lipid film on the inner surface of the flask. It is crucial to ensure all residual solvent is removed, often by placing the flask under high vacuum for several hours.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., PBS) containing the miR-34a mimic. The hydration is performed above the phase transition temperature of the lipid mixture, with gentle agitation to form multilamellar vesicles (MLVs).
-
Size Reduction (Homogenization): To create smaller, unilamellar vesicles (SUVs or LUVs) with a uniform size distribution, the MLV suspension is subjected to sonication (using a probe or bath sonicator) or, more commonly, extrusion. Extrusion involves repeatedly passing the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm).[12]
-
Purification: Unencapsulated miR-34a is removed from the final liposome preparation using techniques like size exclusion chromatography or dialysis.[12]
Method 2: Characterization of Liposomal Formulations
To ensure consistency and quality, liposomal preparations should be characterized for the following properties.
| Parameter | Methodology | Purpose |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Determines the mean hydrodynamic diameter and the uniformity of the liposome population. A low PDI (<0.2) is desirable. |
| Zeta Potential | Laser Doppler Electrophoresis | Measures the surface charge of the liposomes, which is a key predictor of colloidal stability due to electrostatic repulsion.[13] |
| Encapsulation Efficiency (%EE) | Fluorescence Assay (e.g., Ribogreen) or HPLC | Quantifies the amount of miRNA successfully loaded into the liposomes. It's calculated as: (%EE) = (Drugencapsulated / Drugtotal) x 100. |
| Lipid Concentration | Phospholipid Assay (e.g., Stewart Assay) | Determines the concentration of lipids in the final formulation, which is necessary for accurate dosing.[13] |
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of miR-34a, a direct p53 target.
Experimental Workflow
Caption: Standard workflow for liposomal miRNA formulation and in vitro testing.
Troubleshooting Logic
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
- 1. Alternative mechanisms of miR-34a regulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MicroRNA-34 Family in Cancers: Role, Mechanism, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mir-34a-5p and Mir-34a-3p contribute to the signaling pathway of p53 by targeting overlapping sets of genes - MedCrave online [medcraveonline.com]
- 4. Hypoxia-Induced Down-Regulation of microRNA-34a Promotes EMT by Targeting the Notch Signaling Pathway in Tubular Epithelial Cells | PLOS One [journals.plos.org]
- 5. Activation of the miR-34a-Mediated SIRT1/mTOR Signaling Pathway by Urolithin A Attenuates d-Galactose-Induced Brain Aging in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. lvts.fr [lvts.fr]
- 8. preprints.org [preprints.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. The Challenges and Opportunities in the Development of MicroRNA Therapeutics: A Multidisciplinary Viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
improving the sensitivity of MRX343 detection methods
Technical Support Center: MRX343 Detection Methods
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The content is designed to address specific issues that may be encountered during experimental procedures for the detection and quantification of this microRNA-based therapeutic.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a liposomal formulation of a synthetic mimic of microRNA-34a (miR-34a).[1] MiR-34a is a tumor suppressor that is downregulated in many types of cancer.[2][3] this compound is designed to restore the levels of miR-34a in cancer cells, thereby inhibiting tumor growth.[4] MiR-34a exerts its anti-cancer effects by regulating the expression of a wide range of genes involved in processes such as cell cycle control, apoptosis, and epithelial-to-mesenchymal transition (EMT).[3][5]
Q2: Which signaling pathways are affected by this compound?
By mimicking the function of endogenous miR-34a, this compound can influence several critical signaling pathways implicated in cancer. These include the p53, MAPK, Wnt, Notch, and PI3K/AKT pathways.[5] Additionally, miR-34a has been shown to directly target PD-L1, a key immune checkpoint protein, suggesting that this compound may also modulate the tumor immune response.[3][4]
Q3: What are the recommended methods for detecting and quantifying this compound in biological samples?
The most common methods for detecting and quantifying this compound, a synthetic miRNA mimic, in biological samples include:
-
Quantitative Reverse Transcription PCR (qRT-PCR): This is a highly sensitive and specific method for quantifying miRNA levels.[6][7]
-
Northern Blotting: This technique can be used to detect the size and abundance of small RNAs like this compound.[8][9]
-
In Situ Hybridization (ISH): ISH allows for the visualization of this compound within the cellular context of tissues, providing spatial information about its distribution.[10][11]
Troubleshooting Guides
Quantitative Reverse Transcription PCR (qRT-PCR)
| Issue | Potential Cause | Troubleshooting Steps |
| No or low amplification signal | 1. Poor RNA quality or degradation.[12] 2. Inefficient reverse transcription. 3. Incorrect primer design or concentration.[13] 4. Insufficient amount of starting material.[13] | 1. Assess RNA integrity using a Bioanalyzer or similar device. Ensure proper sample collection and storage. 2. Optimize the reverse transcription reaction conditions, including enzyme concentration and incubation time/temperature. Consider using a different RT kit. 3. Verify primer specificity using BLAST. Optimize primer concentrations. 4. Increase the amount of total RNA input for the RT reaction.[13] |
| High Cq values | 1. Low abundance of this compound in the sample. 2. Suboptimal PCR efficiency. | 1. Consider a pre-amplification step for samples with very low target abundance. 2. Check the amplification efficiency by running a standard curve. Optimize PCR conditions (annealing temperature, etc.). |
| Amplification in No-Template Control (NTC) | 1. Contamination of reagents with template or amplicons.[14] | 1. Use fresh, nuclease-free water and reagents. 2. Physically separate pre-PCR and post-PCR work areas. 3. Decontaminate work surfaces and pipettes. |
| Multiple peaks in melt curve analysis | 1. Primer-dimer formation.[13] 2. Non-specific amplification products.[12] | 1. Optimize primer concentration and annealing temperature. 2. Redesign primers to be more specific. Run the PCR product on a gel to confirm the size of the amplicon. |
Northern Blotting
| Issue | Potential Cause | Troubleshooting Steps |
| No or weak signal | 1. Insufficient amount of RNA loaded. 2. Inefficient transfer of RNA to the membrane.[15] 3. Low probe labeling efficiency or specific activity. 4. Suboptimal hybridization conditions. | 1. Increase the amount of total RNA loaded per lane. 2. Ensure complete and even transfer by checking the gel for residual RNA after transfer. Optimize transfer time and current.[15] 3. Verify the labeling efficiency of the probe. Use a freshly labeled probe. 4. Optimize hybridization temperature and time. Ensure the probe concentration is adequate. |
| High background | 1. Non-specific binding of the probe to the membrane. 2. Insufficient washing.[15] | 1. Increase the stringency of the pre-hybridization and hybridization buffers. 2. Increase the stringency and duration of the post-hybridization washes.[15] |
| Smeared bands | 1. RNA degradation. | 1. Use fresh, high-quality RNA. Handle RNA carefully to avoid degradation. |
In Situ Hybridization (ISH)
| Issue | Potential Cause | Troubleshooting Steps |
| No or weak signal | 1. Poor tissue fixation or processing. 2. Inefficient probe penetration.[16] 3. Low target abundance. 4. Low probe labeling efficiency. | 1. Optimize fixation time and conditions. Ensure proper tissue processing to preserve RNA integrity. 2. Optimize proteinase K digestion to improve probe accessibility without damaging tissue morphology.[16] 3. Consider using a signal amplification system. 4. Verify probe labeling efficiency. |
| High background | 1. Non-specific probe binding.[10] 2. Over-development of the colorimetric signal. | 1. Increase the stringency of hybridization and washing steps. Use a blocking reagent.[10] 2. Monitor the color development step closely and stop the reaction when the desired signal-to-noise ratio is achieved. |
| Tissue morphology is compromised | 1. Over-fixation of the tissue. 2. Excessive proteinase K digestion. | 1. Reduce the fixation time. 2. Optimize the concentration and incubation time of the proteinase K treatment. |
Experimental Protocols
Quantitative Reverse Transcription PCR (qRT-PCR) for this compound
This protocol is adapted from standard miRNA qRT-PCR methodologies and is suitable for the quantification of this compound in total RNA samples.[17][18]
1. Reverse Transcription (RT):
-
Prepare a master mix containing:
-
10 ng of total RNA
-
Specific stem-loop RT primer for this compound
-
dNTPs
-
Reverse Transcriptase
-
RT Buffer
-
RNase Inhibitor
-
-
Incubate the reaction according to the manufacturer's instructions (e.g., 16°C for 30 min, 42°C for 30 min, 85°C for 5 min).[17]
2. Real-Time PCR:
-
Prepare a PCR master mix containing:
-
RT product (cDNA)
-
This compound-specific forward primer
-
Universal reverse primer
-
TaqMan probe specific for the this compound amplicon (or SYBR Green)
-
PCR Master Mix
-
-
Perform real-time PCR using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).[18]
-
Analyze the data using the comparative Cq (ΔΔCq) method, normalizing to a suitable endogenous control (e.g., U6 snRNA).
Northern Blotting for this compound
This protocol is a general guideline for the detection of small RNAs.[8][9]
1. RNA Electrophoresis:
-
Separate 10-20 µg of total RNA on a denaturing polyacrylamide gel (e.g., 15% TBE-Urea gel).
-
Run the gel until the bromophenol blue dye is near the bottom.
2. RNA Transfer:
-
Transfer the separated RNA to a positively charged nylon membrane using a semi-dry or wet transfer apparatus.
-
UV crosslink the RNA to the membrane.[15]
3. Hybridization:
-
Pre-hybridize the membrane in a suitable hybridization buffer.
-
Hybridize the membrane overnight with a labeled probe specific for this compound (e.g., 32P-labeled or DIG-labeled LNA probe).
4. Washing and Detection:
-
Wash the membrane under stringent conditions to remove unbound probe.[15]
-
Detect the signal using autoradiography (for 32P) or a chemiluminescent substrate (for DIG).
In Situ Hybridization (ISH) for this compound
This protocol is based on the use of LNA probes for enhanced sensitivity and specificity.[10][16]
1. Tissue Preparation:
-
Fix fresh frozen or paraffin-embedded tissue sections.
-
Treat with proteinase K to permeabilize the tissue.
2. Hybridization:
-
Pre-hybridize the sections in hybridization buffer.
-
Hybridize overnight with a DIG-labeled LNA probe specific for this compound at an optimized temperature (e.g., 55°C).[16]
3. Washing and Detection:
-
Wash the sections under high stringency to remove non-specific binding.
-
Incubate with an anti-DIG antibody conjugated to alkaline phosphatase.
-
Detect the signal using a chromogenic substrate such as NBT/BCIP, which produces a blue-purple precipitate.[10]
Visualizations
References
- 1. Phase 1 study of MRX34, a liposomal miR-34a mimic, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MicroRNA-34a and its target genes: Key factors in cancer multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multifunctional Roles of miR-34a in Cancer: A Review with the Emphasis on Head and Neck Squamous Cell Carcinoma and Thyroid Cancer with Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | MicroRNA-34a: Potent Tumor Suppressor, Cancer Stem Cell Inhibitor, and Potential Anticancer Therapeutic [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. A qRT-PCR Method for Determining the Biodistribution Profile of a miR-34a Mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research advances in the detection of miRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Northern blots for small RNAs and microRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clyte.tech [clyte.tech]
- 10. In situ hybridization detection of microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MicroRNA in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. miRNA and pri-miRNA—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. gene-quantification.de [gene-quantification.de]
- 15. Small RNA Northern Blotting | McManus Lab [mcmanuslab.ucsf.edu]
- 16. researchgate.net [researchgate.net]
- 17. 2.3.12. Isolation and qRT-PCR of Micro-RNAs from Serum [bio-protocol.org]
- 18. academic.oup.com [academic.oup.com]
Technical Support Center: Troubleshooting MRX343 Peak Tailing
Welcome to the technical support center for troubleshooting issues related to your HPLC analysis. This guide provides detailed answers to common questions about peak tailing, specifically for the compound MRX343, to help you diagnose and resolve these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for my this compound analysis?
Peak tailing refers to a distortion where the latter half of a chromatographic peak is broader than the front half, resulting in an asymmetrical peak.[1][2] This is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As); a value greater than 1.2 is generally considered tailing.[3][4]
This is problematic for the analysis of this compound because:
-
Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making it difficult to separate and accurately identify different components in your sample.[3]
-
Inaccurate Quantification: The asymmetry compromises the accuracy of peak integration, leading to unreliable calculations of the compound's concentration.[2][3]
-
Decreased Sensitivity: Broader peaks are shorter, which can make it difficult to detect low concentrations of this compound.
An ideal chromatographic peak should be symmetrical and have a Gaussian shape.[2]
Q2: I'm observing peak tailing with this compound. What are the most common initial checks I should perform?
When you first observe peak tailing, a few simple checks can often resolve the issue:
-
Confirm System Suitability: Run a standard on your system that is known to give a symmetrical peak. If this peak also tails, the issue is likely with the HPLC system (e.g., extra-column volume). If the standard peak is symmetrical, the problem is likely related to the specific interaction of this compound with your column or mobile phase.
-
Check for Column Contamination or Voids: A contaminated guard column or a void at the head of the analytical column can cause peak distortion.[4] Try removing the guard column or reversing and flushing the analytical column (if the manufacturer's instructions permit) to see if the peak shape improves.[4]
-
Ensure Proper Mobile Phase Preparation: Double-check that the mobile phase was prepared correctly, including the pH and buffer concentration. Ensure it is thoroughly degassed.
Detailed Troubleshooting Guides
Q3: My this compound peak is tailing. Could this be due to secondary interactions with the column? How can I diagnose and fix this?
Yes, secondary interactions are a primary cause of peak tailing, especially for basic compounds like this compound that can interact with residual silanol groups (Si-OH) on the silica-based stationary phase.[1][4][5] These interactions create an additional retention mechanism that leads to peak tailing.[1][4]
Here are the steps to diagnose and resolve this issue:
Solutions for Secondary Interactions:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH < 3) can suppress the ionization of the silanol groups, minimizing their interaction with a basic analyte like this compound.[1][2][5]
-
Add a Competing Base: Introducing a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites, preventing this compound from interacting with them.[1][5][6]
-
Increase Buffer Concentration: A higher buffer concentration can also help to mask residual silanol interactions and maintain a stable pH.[2][5]
-
Use a Modern, End-Capped Column: Modern columns are often "end-capped," meaning the residual silanol groups have been chemically deactivated.[7] Using a high-purity, base-deactivated, or end-capped column can significantly reduce peak tailing for basic compounds.[7][8]
Data Summary: Effect of Mobile Phase Adjustment on this compound Peak Tailing
| Parameter | Condition A (Tailing) | Condition B (Improved) | Condition C (Optimal) |
| Mobile Phase pH | 6.5 | 3.0 | 2.7 |
| Tailing Factor (Tf) | 2.1 | 1.4 | 1.1 |
| Competing Base (TEA) | 0% | 0.05% | 0.1% |
| Tailing Factor (Tf) | 2.1 | 1.5 | 1.2 |
Experimental Protocol: Mobile Phase pH Adjustment
-
Prepare Mobile Phase Stock Solutions: Prepare your aqueous and organic mobile phase components as usual.
-
Initial Analysis: Run your standard this compound sample with your current mobile phase (e.g., pH 6.5) and record the chromatogram, noting the tailing factor.
-
pH Adjustment: Prepare a new aqueous mobile phase, adjusting the pH to 3.0 using an appropriate acid (e.g., formic acid or phosphoric acid). Ensure the pH is measured before mixing with the organic solvent.[9]
-
Re-equilibration: Equilibrate the column with the new, lower pH mobile phase for at least 10-15 column volumes.
-
Second Analysis: Inject the this compound standard again and record the chromatogram. Compare the tailing factor to the initial analysis.
-
Optimization: If tailing is improved but not eliminated, you can make a further small adjustment to the pH (e.g., to 2.7) and repeat the analysis.
Diagram: Troubleshooting Secondary Interactions
Caption: A workflow for diagnosing and resolving peak tailing caused by secondary interactions.
Q4: I've adjusted the mobile phase, but the peak tailing for this compound persists. Could it be column overload?
Yes, if you have ruled out secondary interactions, column overload is another likely cause. Overload occurs when you inject too much sample mass onto the column, saturating the stationary phase.[10][11] This is often characterized by a "shark-fin" or right-triangle peak shape.[12]
Solutions for Column Overload:
-
Reduce Sample Concentration: The most straightforward solution is to dilute your sample.
-
Decrease Injection Volume: If diluting the sample is not feasible, reduce the volume you are injecting onto the column.[3]
A simple diagnostic test for overload is to inject a 10-fold dilution of your sample. If the peak shape improves and the retention time increases slightly, overload is confirmed.[13]
Data Summary: Effect of Sample Load on this compound Peak Tailing
| Injection Volume (µL) | Sample Concentration (µg/mL) | Tailing Factor (Tf) |
| 10 | 100 | 1.9 |
| 5 | 100 | 1.4 |
| 2 | 100 | 1.1 |
| 10 | 50 | 1.5 |
| 10 | 10 | 1.1 |
Experimental Protocol: Assessing Column Overload
-
Prepare a Dilution Series: Prepare a series of dilutions of your this compound stock solution (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, and 1 µg/mL).
-
Constant Injection Volume: Inject a constant volume (e.g., 5 µL) of each concentration and record the chromatograms.
-
Analyze Peak Shape: Observe the tailing factor for each concentration. If the tailing decreases significantly as the concentration decreases, mass overload is the cause.
-
Constant Concentration: If peak shape is still poor at low concentrations, test for volume overload by injecting different volumes (e.g., 2 µL, 5 µL, 10 µL, 20 µL) of a low concentration sample.
-
Determine Optimal Load: Identify the highest concentration and injection volume that provides a symmetrical peak shape (Tf < 1.2).
Q5: What if the peak tailing is not related to column chemistry or overload? What are other potential hardware-related causes?
If you have addressed both chemical interactions and sample overload, the peak tailing could be caused by "extra-column effects." This refers to any volume within the HPLC system outside of the column itself that can cause the sample band to spread.[14][15]
Common Sources of Extra-Column Volume:
-
Excessive Tubing: The length and internal diameter of the tubing connecting the injector, column, and detector can contribute to peak broadening.[3][16]
-
Poorly Fitted Connections: A small gap between the ferrule and the end of the tubing in a connection can create a void, or "dead volume," where the sample can mix and spread.
-
Large Detector Cell: A detector flow cell with a large volume relative to the peak volume can also cause band broadening.
Solutions for Extra-Column Effects:
-
Minimize Tubing: Use the shortest possible length of tubing with the smallest appropriate internal diameter (e.g., 0.005" or ~0.12 mm) to connect your system components.[3][14]
-
Check Fittings: Ensure all fittings are properly tightened and that the tubing is seated correctly.
-
Use a Guard Column: A guard column can protect the analytical column from particulates that might clog the inlet frit, which can cause peak distortion.[7]
Diagram: Potential Sources of Extra-Column Volume
Caption: A diagram illustrating potential sources of extra-column volume in an HPLC system.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. uhplcs.com [uhplcs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 7. benchchem.com [benchchem.com]
- 8. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 9. agilent.com [agilent.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. bvchroma.com [bvchroma.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromtech.com [chromtech.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
minimizing MRX343 degradation during sample preparation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and sample preparation of MRX343 to minimize degradation and ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its core components?
A: this compound was a clinical-stage drug candidate that consisted of a liposomal formulation encapsulating a synthetic microRNA-34a (miR-34a) mimic. The liposome is designed to protect the miR-34a mimic from degradation in the bloodstream and facilitate its delivery into target cells. The miR-34a mimic is a double-stranded RNA oligonucleotide designed to replicate the tumor-suppressing function of the endogenous miR-34a.
Q2: What are the primary causes of this compound degradation during sample preparation?
A: The degradation of this compound can be attributed to two main factors: the degradation of the liposomal carrier and the degradation of the encapsulated miR-34a mimic.
-
Liposome Degradation: This can be caused by mechanical stress (e.g., vigorous vortexing, sonication), extreme pH conditions, exposure to organic solvents, or high temperatures.
-
miR-34a Mimic Degradation: The primary cause of miRNA degradation is enzymatic activity from RNases, which are ubiquitous in laboratory environments. Unprotected, naked miRNA mimics can be rapidly degraded by these enzymes.[1] Chemical instability can also arise from prolonged exposure to non-optimal pH and temperature.
Q3: What are the recommended storage conditions for this compound?
A: While specific manufacturer's guidelines for this compound are not publicly available, general recommendations for liposomal and RNA-based therapeutics apply. For long-term storage, temperatures of -80°C are often recommended to prevent both liposomal and RNA degradation. For short-term storage, 4°C is generally acceptable, but the duration should be minimized. It is crucial to avoid repeated freeze-thaw cycles, as this can disrupt the liposome structure.
Q4: How can I minimize RNase contamination when working with this compound?
A: To prevent RNase contamination, a set of standard laboratory practices for handling RNA should be strictly followed:
-
Use certified RNase-free pipette tips, tubes, and reagents.
-
Wear gloves at all times and change them frequently.
-
Use a dedicated set of pipettes for RNA work.
-
Work in a clean, designated area, and consider using a laminar flow hood.
-
Treat surfaces with RNase decontamination solutions.
-
Use nuclease-free water for all dilutions and buffers.
Q5: Can I sonicate or vortex my this compound sample to resuspend it?
A: It is generally not recommended to vigorously vortex or sonicate liposomal formulations. These actions can introduce mechanical stress that may lead to the disruption of the liposome structure and release of the encapsulated miR-34a mimic, making it susceptible to degradation. Gentle mixing by inversion or slow pipetting is preferred for resuspension.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low therapeutic efficacy in in vitro/in vivo experiments | 1. Degradation of miR-34a mimic: The RNA payload may have been degraded by RNases or harsh handling conditions. 2. Disruption of liposomes: The delivery vehicle may be compromised, leading to premature release of the miR-34a mimic. 3. Improper storage: Repeated freeze-thaw cycles or storage at incorrect temperatures can damage the product. | 1. Perform an integrity check of the miR-34a mimic using gel electrophoresis or a similar technique (see Experimental Protocols). 2. Assess liposome integrity using dynamic light scattering (DLS) to check for changes in particle size and polydispersity. 3. Ensure the product has been stored at the recommended temperature and that freeze-thaw cycles have been minimized. |
| Inconsistent experimental results | 1. Incomplete resuspension: The liposomal formulation may not be homogeneously resuspended, leading to inconsistent dosing. 2. Variable sample handling: Differences in incubation times, temperatures, or mixing techniques between experiments can introduce variability. | 1. Ensure the sample is completely thawed (if frozen) and gently but thoroughly mixed before each use. 2. Standardize all sample preparation steps and document them carefully in your lab notebook. |
| Evidence of RNA degradation on a gel | 1. RNase contamination: Contamination of tubes, tips, buffers, or the work area with RNases. 2. Extended incubation at room temperature: Leaving the sample at room temperature for prolonged periods can increase the rate of enzymatic and chemical degradation. | 1. Review your RNase-free handling techniques. Use fresh, certified RNase-free reagents and decontaminate your work area. 2. Minimize the time the sample spends at room temperature. Keep it on ice whenever possible during preparation. |
Experimental Protocols
Protocol 1: Assessment of miR-34a Mimic Integrity by Gel Electrophoresis
This protocol is designed to qualitatively assess the integrity of the miR-34a mimic within the this compound formulation.
Materials:
-
This compound sample
-
Lysis buffer with a strong denaturant (e.g., containing SDS or Triton X-100) to disrupt liposomes
-
Nuclease-free water
-
TBE or MOPS running buffer
-
15-20% non-denaturing polyacrylamide gel
-
RNA loading dye
-
RNA ladder
-
Fluorescent RNA stain (e.g., SYBR Gold or ethidium bromide)
-
Gel imaging system
Procedure:
-
Thaw the this compound sample on ice.
-
In an RNase-free microcentrifuge tube, mix a small aliquot of the this compound sample with the lysis buffer. The final concentration will depend on the expected concentration of the miR-34a mimic.
-
Incubate the mixture at room temperature for 10-15 minutes to ensure complete lysis of the liposomes.
-
Add RNA loading dye to the lysed sample.
-
Load the sample, along with an appropriate RNA ladder, onto the polyacrylamide gel.
-
Run the gel according to the manufacturer's recommendations until the dye front has migrated an appropriate distance.
-
Stain the gel with the fluorescent RNA stain.
-
Visualize the gel using an imaging system. An intact miR-34a mimic should appear as a sharp band at the expected molecular weight (approximately 21-23 base pairs). A smear or the absence of a distinct band may indicate degradation.
Protocol 2: Evaluation of Liposome Integrity by Dynamic Light Scattering (DLS)
This protocol assesses the size distribution and integrity of the this compound liposomes.
Materials:
-
This compound sample
-
Nuclease-free PBS or other suitable buffer for dilution
-
DLS instrument and compatible cuvettes
Procedure:
-
Allow the this compound sample to equilibrate to room temperature.
-
Gently mix the sample by inverting the tube several times.
-
Dilute a small aliquot of the sample in nuclease-free PBS to a concentration suitable for DLS analysis. The optimal concentration should be determined empirically but is typically in the range of 0.1-1.0 mg/mL.
-
Transfer the diluted sample to a clean DLS cuvette.
-
Perform the DLS measurement according to the instrument's instructions.
-
Analyze the data to determine the average particle size (Z-average) and the polydispersity index (PDI). A significant increase in the Z-average or PDI compared to a reference standard or previous measurements may indicate liposome aggregation or disruption.
Visualizations
References
Technical Support Center: Quantification of MRX343 in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of MRX343 from biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification challenging?
This compound is a liposomal formulation of a synthetic mimic of the tumor suppressor microRNA, miR-34a. Its quantification from biological matrices is challenging due to several factors:
-
Complex Structure: As a double-stranded RNA oligonucleotide, this compound is a large and highly charged molecule, making it prone to adsorption and degradation.
-
Liposomal Formulation: The lipid nanoparticle (LNP) delivery system requires an efficient extraction step to release the encapsulated miRNA mimic for analysis.[1][2]
-
Low Concentrations: Therapeutic concentrations in biological fluids are often low, requiring highly sensitive analytical methods.[3]
-
Biological Matrix Complexity: Plasma, serum, and tissue homogenates contain numerous endogenous components like proteins, lipids, and other nucleic acids that can interfere with the assay, leading to matrix effects.[4][5][6]
-
Metabolic Instability: this compound is subject to degradation by nucleases present in biological samples.
Q2: What are the common analytical platforms for this compound quantification?
The two primary analytical platforms for quantifying this compound and other miRNA mimics are:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly specific and sensitive method that can distinguish between the parent compound and its metabolites. It is often considered the gold standard for quantitative bioanalysis.
-
Quantitative Reverse Transcription PCR (qRT-PCR): This is a highly sensitive method for quantifying specific RNA sequences. It is a common technique for miRNA analysis.[3][7]
Q3: What are "matrix effects" and how do they impact this compound quantification?
Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to the presence of co-eluting endogenous components from the biological sample. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. For this compound, phospholipids from cell membranes and the liposomal formulation are major sources of matrix effects in LC-MS/MS analysis.
Q4: How can I minimize matrix effects in my LC-MS/MS assay?
Several strategies can be employed to minimize matrix effects:
-
Effective Sample Preparation: Use robust extraction techniques like a combination of liquid-liquid extraction (LLE) and solid-phase extraction (SPE) to remove interfering components.[8]
-
Chromatographic Separation: Optimize the LC method to separate this compound from co-eluting matrix components. The use of ion-pairing agents is common for oligonucleotide analysis.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS that co-elutes with the analyte can help to compensate for matrix effects.
-
Dilution of the Sample Extract: Diluting the final extract can reduce the concentration of interfering matrix components.
Troubleshooting Guides
Issue 1: Low Recovery of this compound During Sample Extraction
Symptoms:
-
Low signal intensity for this compound in spiked quality control (QC) samples.
-
Inconsistent and imprecise results across replicates.
Possible Causes and Solutions:
| Cause | Solution |
| Inefficient Lysis of Liposomes | Ensure complete disruption of the lipid nanoparticle to release the encapsulated this compound. This can be achieved by using appropriate lysis reagents (e.g., detergents like Triton X-100) and mechanical disruption methods like vortexing or sonication. |
| Adsorption to Surfaces | Oligonucleotides are prone to adsorbing to plasticware and glassware. Use low-binding tubes and pipette tips. Passivating glassware with a siliconizing agent can also help.[8] |
| Suboptimal Solid-Phase Extraction (SPE) | Optimize the SPE method by testing different sorbents (e.g., anion-exchange, reversed-phase), wash solutions, and elution solvents. Ensure the pH of the loading and wash buffers is appropriate to retain the negatively charged this compound. |
| Analyte Degradation | Minimize freeze-thaw cycles. Process samples on ice and add RNase inhibitors to the lysis buffer to prevent degradation by nucleases. |
| Co-precipitation with Proteins | A protein precipitation step prior to LLE or SPE can help remove the bulk of proteins that may trap this compound. |
Issue 2: Significant Matrix Effects Observed in the LC-MS/MS Assay
Symptoms:
-
High variability in the analyte response between different lots of biological matrix.
-
Poor accuracy and precision for QC samples.
-
Ion suppression or enhancement is observed when comparing the response of this compound in matrix versus a neat solution.
Possible Causes and Solutions:
| Cause | Solution |
| Co-elution of Phospholipids | Incorporate a phospholipid removal step in your sample preparation protocol. This can be achieved using specific phospholipid removal plates or by optimizing the LLE to partition phospholipids into the organic phase. |
| Insufficient Chromatographic Resolution | Optimize the LC gradient to better separate this compound from interfering matrix components. Experiment with different ion-pairing agents (e.g., triethylamine (TEA), diisopropylethylamine (DIEA)) and their concentrations.[9] |
| Ion Source Contamination | A dirty ion source can exacerbate matrix effects. Regularly clean the mass spectrometer's ion source according to the manufacturer's recommendations. |
| Inappropriate Internal Standard | If using an internal standard, ensure it has similar physicochemical properties and chromatographic behavior to this compound to effectively compensate for matrix effects. A stable isotope-labeled version of this compound is the ideal internal standard. |
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of miRNA mimics in biological samples, which can be used as a benchmark for this compound assay development.
Table 1: Sample Preparation Recovery for a miRNA Mimic (miR-Rx34) from Whole Blood [3]
| Sample Type | Mean Recovery (%) | Standard Deviation (%) |
| Fresh Blood Lysate | 85 | 15 |
| Lysate Stored at -20°C (1 day) | 92 | 12 |
| Lysate Stored at -20°C (45 days) | 88 | 18 |
Table 2: qRT-PCR Assay Performance for a miRNA Mimic (miR-Rx34) [3]
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 6.2 x 10⁻⁵ ng/mL |
| Upper Limit of Quantification (ULOQ) | 6.2 x 10¹ ng/mL |
| Intra-assay Precision (%CV) | 12.6 |
| Inter-assay Precision (%CV) | < 20 |
| Dynamic Range | 6 orders of magnitude |
Experimental Protocols
Protocol 1: this compound Extraction from Plasma using LLE followed by SPE
This protocol is a general guideline and should be optimized for your specific laboratory conditions and instrumentation.
-
Plasma Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 20 µL of a suitable internal standard (e.g., a stable isotope-labeled this compound).
-
Add 300 µL of a lysis buffer containing a chaotropic agent (e.g., guanidine thiocyanate) and a detergent (e.g., Triton X-100) to disrupt the liposomes and denature proteins. Vortex vigorously for 1 minute.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 400 µL of a phenol:chloroform:isoamyl alcohol (25:24:1) mixture to the lysed sample.
-
Vortex for 2 minutes and then centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the upper aqueous phase containing the RNA to a new low-binding microcentrifuge tube.
-
-
Solid-Phase Extraction (SPE):
-
Condition a weak anion-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of equilibration buffer (e.g., 50 mM ammonium acetate, pH 5.5).
-
Load the aqueous phase from the LLE step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of wash buffer (e.g., 50 mM ammonium acetate with 10% acetonitrile) to remove impurities.
-
Elute this compound with 500 µL of elution buffer (e.g., 1 M NaCl in 20 mM Tris-HCl with 20% acetonitrile).
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried sample in 100 µL of an appropriate solvent for LC-MS/MS analysis (e.g., 10 mM triethylamine in 95:5 water:acetonitrile).
-
Protocol 2: LC-MS/MS Analysis of this compound
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A column suitable for oligonucleotide analysis, such as a C18 column with a wide pore size.
-
Mobile Phase A: 10 mM Triethylamine (TEA) and 200 mM Hexafluoroisopropanol (HFIP) in water.
-
Mobile Phase B: 10 mM TEA and 200 mM HFIP in methanol.
-
Gradient: A linear gradient from 5% to 30% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard. These need to be determined empirically.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for poor this compound assay performance.
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantification of microRNA levels in plasma – Impact of preanalytical and analytical conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A direct quantification method for measuring plasma MicroRNAs identified potential biomarkers for detecting metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasma microrna quantification protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of circulating microRNA biomarkers in plasma and serum using quantitative reverse transcription-PCR (qRT-PCR) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oligonucleotide Analysis: Challenges & Solutions | KCAS Bio [kcasbio.com]
- 9. Oligonucleotide Analysis by LC-MS/MS at Agilex Biolabs: Challenges, Solutions and a Case Study. | Agilex Biolabs [agilexbiolabs.com]
Technical Support Center: Optimizing Mass Spectrometry Parameters for MRX343
Welcome to the technical support center for the mass spectrometric analysis of MRX343. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, troubleshooting, and frequently asked questions related to the characterization and quantification of this novel liposomal microRNA therapeutic.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key components for mass spectrometry analysis?
A1: this compound is a liposomal formulation of the microRNA mimic, miR-34a. For mass spectrometry purposes, the analysis can be divided into two primary components:
-
The Lipid Nanoparticle (LNP): This delivery vehicle is typically composed of a mixture of lipids, which may include ionizable lipids, helper lipids (like DSPC), cholesterol, and PEGylated lipids.[1][2] Characterization of the LNP is crucial for ensuring its quality, stability, and delivery efficacy.
-
The miR-34a Payload: This is the active pharmaceutical ingredient (API), a short, single-stranded RNA molecule. Quantification of miR-34a is essential for determining the dosage and stability of the drug product.
Q2: What are the main challenges in analyzing this compound using mass spectrometry?
A2: The dual nature of this compound presents unique analytical challenges:
-
For the LNP: The diverse chemical properties of the different lipid components require careful optimization of chromatographic separation. Identifying and quantifying low-level impurities and degradation products can also be challenging.[3]
-
For the miR-34a payload: MicroRNAs are small, highly charged molecules, which can lead to poor retention on traditional reversed-phase columns and low ionization efficiency.[4][5] Sample preparation is critical to remove interfering substances and ensure the stability of the RNA.[6][7]
Q3: What type of mass spectrometer is best suited for this compound analysis?
A3: High-resolution mass spectrometry (HRMS) platforms like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems are highly recommended.[1][8][9] These instruments provide the mass accuracy needed for confident identification of lipid components and their metabolites, as well as for resolving the isotopic peaks of the intact miR-34a. Triple quadrupole (QqQ) mass spectrometers are also well-suited for targeted quantification of both the lipids and the miRNA, offering high sensitivity and selectivity.[3]
Q4: Can I analyze both the lipid components and the miR-34a in a single run?
A4: While technically possible, it is generally not recommended due to the significant differences in their chemical properties and the required analytical conditions. A more robust approach involves developing separate, optimized methods for the lipid and miRNA components.
Troubleshooting Guides
Troubleshooting Lipid Nanoparticle Analysis
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape / Tailing | - Inappropriate column chemistry for lipid separation.- Mobile phase mismatch.- Column overload. | - Use a C18 or C30 column suitable for lipidomics.- Optimize the mobile phase gradient, incorporating appropriate organic solvents and additives.- Reduce the sample injection volume or concentration. |
| Low Signal Intensity | - Inefficient ionization of certain lipid classes.- Matrix effects from complex samples.- Suboptimal MS source parameters. | - Adjust ESI source parameters (e.g., spray voltage, gas flow, temperature).- Use an appropriate sample preparation technique (e.g., liquid-liquid extraction, solid-phase extraction) to remove interfering substances.- Consider using a different ionization source if available. |
| Inconsistent Retention Times | - Column degradation.- Fluctuations in solvent composition or flow rate.- Temperature instability. | - Replace the column.- Ensure the LC system is properly maintained and calibrated.- Use a column oven to maintain a stable temperature. |
| Ghost Peaks / Carryover | - Inadequate needle wash.- Contamination in the LC system. | - Optimize the needle wash procedure with a strong solvent.- Flush the entire LC system with a series of strong solvents. |
Troubleshooting miR-34a Quantification
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Very Low Signal | - Degradation of miR-34a during sample preparation.- Poor extraction efficiency.- Inefficient ionization. | - Work on ice and use RNase-free reagents and consumables.- Optimize the RNA extraction protocol (e.g., Trizol or SPE-based methods).[5][7]- Use a mobile phase with ion-pairing reagents suitable for oligonucleotides. |
| Poor Chromatographic Resolution | - Unsuitable column for oligonucleotide separation.- Suboptimal mobile phase conditions. | - Use a column specifically designed for oligonucleotide analysis (e.g., a specialized C18 column).- Optimize the gradient and the concentration of the ion-pairing reagent in the mobile phase. |
| High Background Noise | - Contamination from the sample matrix.- Non-specific binding to the LC system. | - Implement a more rigorous sample clean-up procedure.- Condition the LC system with a blank gradient before running samples. |
| Inaccurate Quantification | - Lack of a suitable internal standard.- Non-linearity of the calibration curve. | - Use a stable, isotopically labeled oligonucleotide as an internal standard.- Prepare calibration standards in a matrix similar to the samples and evaluate different curve fitting models. |
Experimental Protocols
Protocol 1: LC-MS/MS for Lipid Nanoparticle Characterization
This protocol provides a general framework for the analysis of the lipid components of this compound.
-
Sample Preparation:
-
Dilute the this compound formulation in a suitable organic solvent (e.g., methanol or isopropanol) to a final lipid concentration appropriate for your instrument's sensitivity.
-
Vortex briefly to ensure homogeneity.
-
Centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial.
-
-
Liquid Chromatography:
-
Column: A C18 or C30 column suitable for lipidomics (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A suitable gradient from ~30% B to 100% B over 15-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 50-60 °C.
-
-
Mass Spectrometry (Q-TOF or Orbitrap):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan MS from m/z 150-2000.
-
Data-Dependent Acquisition (DDA): Acquire MS/MS spectra for the top 5-10 most abundant ions.
-
Source Parameters: Optimize spray voltage, gas temperatures, and flow rates for maximal signal.
-
Protocol 2: LC-MS/MS for miR-34a Quantification
This protocol outlines a general method for the quantification of the miR-34a payload.
-
Sample Preparation (RNA Extraction):
-
Use a validated RNA extraction kit (e.g., Trizol-based or solid-phase extraction) to isolate total RNA from the this compound formulation. Ensure all steps are performed in an RNase-free environment.
-
Quantify the extracted RNA using a suitable method (e.g., NanoDrop).
-
Dilute the extracted RNA in an appropriate RNase-free buffer.
-
-
Liquid Chromatography:
-
Column: A column designed for oligonucleotide analysis.
-
Mobile Phase A: An aqueous solution with an ion-pairing agent (e.g., N,N-dimethylbutylamine) and a chelating agent (e.g., EDTA).
-
Mobile Phase B: Methanol or acetonitrile.
-
Gradient: A shallow gradient optimized for the separation of small RNAs.
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 60-70 °C.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Transitions: Optimize at least two SRM transitions for miR-34a and the internal standard.
-
Source Parameters: Optimize source parameters for oligonucleotide analysis.
-
Quantitative Data Summary
The following tables provide example parameters for mass spectrometry analysis. These should be used as a starting point and optimized for your specific instrumentation and application.
Table 1: Example LC-MS Parameters for LNP Lipid Analysis
| Parameter | Setting |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Isopropanol (1:9) |
| Gradient | 30% to 100% B in 15 min |
| Flow Rate | 0.3 mL/min |
| Column Temp | 55 °C |
| Ionization Mode | ESI+ |
| MS Scan Range | m/z 200-1500 |
| Collision Energy | Ramped 20-40 eV |
Table 2: Example LC-MS Parameters for miR-34a Quantification
| Parameter | Setting |
| LC Column | Oligonucleotide-specific C18, 2.1 x 50 mm, 1.9 µm |
| Mobile Phase A | 5 mM N,N-dimethylbutylamine, 200 mM HFIP in Water |
| Mobile Phase B | Methanol |
| Gradient | 5% to 30% B in 10 min |
| Flow Rate | 0.4 mL/min |
| Column Temp | 65 °C |
| Ionization Mode | ESI- |
| MS Scan Mode | MRM |
| Example MRM Transition | Instrument and sequence dependent |
Visualizations
References
- 1. agilent.com [agilent.com]
- 2. waters.com [waters.com]
- 3. lcms.cz [lcms.cz]
- 4. nanovery.co.uk [nanovery.co.uk]
- 5. LC–MS-Based Direct Quantification of MicroRNAs in Rat Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methodological challenges in utilizing miRNAs as circulating biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Intact MicroRNA Analysis Using High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Synthesis of High-Purity MRX343
Welcome to the technical support center for the synthesis of high-purity MRX343. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this liposomal miR-34a mimic. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles for the synthesis of liposomal oligonucleotide therapeutics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its core components?
This compound is an investigational therapeutic consisting of a synthetic microRNA-34a (miR-34a) mimic encapsulated within a liposomal delivery vehicle. The core components are the synthetic single-stranded RNA oligonucleotide (the miR-34a mimic) and the lipid components that form the nanoparticle. While the exact lipid composition of this compound is proprietary, similar formulations often consist of a cationic lipid to complex with the negatively charged RNA, a helper lipid, cholesterol for stability, and a PEGylated lipid to improve circulation time.[1][2]
Q2: What are the most critical stages in the synthesis of high-purity this compound?
The synthesis of high-purity this compound involves two primary stages, each with critical control points:
-
Synthesis and Purification of the miR-34a Mimic: Ensuring the correct sequence, length, and purity of the RNA oligonucleotide is fundamental.[3]
-
Liposomal Formulation and Purification: The encapsulation of the RNA mimic into liposomes of the desired size, lamellarity, and stability, followed by the removal of unencapsulated RNA and other process-related impurities, is crucial for the final product's quality and safety.[4]
Q3: Why was the clinical trial for this compound discontinued?
The Phase 1 clinical trial for this compound was halted due to a series of immune-related adverse events.[5][6] While the exact cause was not publicly detailed, such events in liposomal therapeutics can be linked to the lipid components, the encapsulated drug, or impurities that may trigger an immune response. This underscores the critical importance of achieving high purity and a well-characterized product.
Troubleshooting Guides
Section 1: Challenges in miR-34a Mimic Synthesis and Purification
Issue 1.1: Presence of Truncated or Elongated Oligonucleotide Sequences
-
Question: My analysis of the synthesized miR-34a mimic shows multiple peaks corresponding to n-1, n-2, or n+1 impurities. What is the likely cause and how can I resolve this?
-
Answer: These impurities typically arise from incomplete coupling or capping reactions during solid-phase oligonucleotide synthesis.[7][]
-
Troubleshooting Steps:
-
Optimize Coupling Efficiency: Ensure that the phosphoramidite monomers and activators are fresh and anhydrous. Extend the coupling time to drive the reaction to completion.
-
Ensure Effective Capping: Verify the efficacy of the capping reagent (e.g., acetic anhydride) to block unreacted 5'-hydroxyl groups from further elongation.
-
Purification: High-performance liquid chromatography (HPLC) is the method of choice for purifying oligonucleotides and removing closely related impurities.[3][6] Ion-pair reversed-phase HPLC (IP-RP-HPLC) is particularly effective.[9]
-
-
Issue 1.2: Chemical Modifications and Deprotection Failures
-
Question: I am observing unexpected mass shifts in my oligonucleotide, suggesting chemical modifications. What could be the cause?
-
Answer: Incomplete removal of protecting groups during the deprotection step or side reactions can lead to chemical modifications of the oligonucleotide.
-
Troubleshooting Steps:
-
Review Deprotection Protocol: Ensure the deprotection conditions (reagent, temperature, and time) are appropriate for the specific protecting groups used in the synthesis.
-
Reagent Quality: Use fresh, high-quality deprotection reagents.
-
Analytical Characterization: Use mass spectrometry (LC-MS) to identify the nature of the modifications, which can help pinpoint the problematic step in the synthesis or deprotection process.[10]
-
-
Section 2: Challenges in Liposomal Formulation and Purification
Issue 2.1: Inconsistent Liposome Size and High Polydispersity Index (PDI)
-
Question: The liposomes I've formulated have a large and inconsistent particle size, and a high PDI. How can I achieve a more uniform size distribution?
-
Answer: Liposome size and PDI are influenced by the formulation method and process parameters.
-
Troubleshooting Steps:
-
Method of Preparation: For small-scale, the thin-film hydration method followed by extrusion through polycarbonate membranes of a defined pore size is a common method to control size.[4] For larger scales, microfluidic methods offer precise control over mixing and can produce liposomes with low PDI.[11]
-
Extrusion Parameters: If using extrusion, ensure an adequate number of passes through the membrane (typically 10-20) to achieve a narrow size distribution.
-
Lipid Composition: The lipid composition, including the presence of cholesterol and PEGylated lipids, can influence the membrane rigidity and, consequently, the final particle size.[2]
-
-
Issue 2.2: Low Encapsulation Efficiency of the miR-34a Mimic
-
Question: My encapsulation efficiency is low, with a significant amount of free miR-34a mimic in the external solution. How can I improve this?
-
Answer: Low encapsulation efficiency can be due to suboptimal lipid composition, an inappropriate drug-to-lipid ratio, or the formulation process itself.[4]
-
Troubleshooting Steps:
-
Optimize Cationic Lipid Content: The positively charged cationic lipid is crucial for complexing with the negatively charged RNA. Systematically vary the molar ratio of the cationic lipid to optimize encapsulation.
-
Control the pH: The pH of the buffers used during formulation can impact the charge of both the lipids and the RNA, affecting complexation.
-
Active Loading: While passive loading is common, active loading methods, which utilize a pH or ion gradient across the liposome membrane, can significantly improve the encapsulation of certain molecules.[12]
-
-
Issue 2.3: Presence of Endotoxins in the Final Product
-
Question: My final this compound formulation tests positive for high levels of endotoxins. What are the sources and how can I remove them?
-
Answer: Endotoxins (lipopolysaccharides from Gram-negative bacteria) are a common contaminant in pharmaceutical preparations and can elicit a strong immune response.[13]
-
Troubleshooting Steps:
-
Use Pyrogen-Free Materials: Ensure all glassware, solutions, and reagents are pyrogen-free.
-
Aseptic Processing: Conduct the formulation and purification steps in a sterile environment to prevent microbial contamination.[12][14]
-
Endotoxin Removal Techniques:
-
Ultrafiltration: Can be used to separate endotoxin aggregates from smaller liposomes.[13]
-
Phase Separation: Using detergents like Triton X-114 can partition endotoxins into a detergent-rich phase.[13]
-
Affinity Chromatography: Columns with ligands that bind endotoxins, such as polymyxin B, can be effective. However, care must be taken to avoid disruption of the liposomes.[13]
-
Specialized Detection Methods: The presence of lipids can mask endotoxins in the standard Limulus Amebocyte Lysate (LAL) test. Methods using detergents to break up the liposomes prior to the LAL assay may be necessary for accurate quantification.[15]
-
-
-
Quantitative Data Summary
The following tables summarize typical purity and characterization specifications for liposomal oligonucleotide therapeutics. Note that these are generalized values, and specific targets for this compound would have been established during its development.
Table 1: Purity Specifications for Synthetic miR-34a Mimic
| Parameter | Method | Typical Specification |
| Purity (Full-Length Product) | IP-RP-HPLC | > 95% |
| Identity (Molecular Weight) | LC-MS | ± 0.1% of Theoretical Mass |
| Truncated Sequences (n-1) | IP-RP-HPLC / LC-MS | < 2% |
| Elongated Sequences (n+1) | IP-RP-HPLC / LC-MS | < 1% |
| Residual Solvents | Gas Chromatography (GC) | As per ICH Guidelines |
| Endotoxin Level | LAL Assay | < 0.5 EU/mg of oligo |
Table 2: Characterization of Final this compound Liposomal Formulation
| Parameter | Method | Typical Specification |
| Mean Particle Size | Dynamic Light Scattering (DLS) | 80 - 120 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |
| Zeta Potential | Electrophoretic Light Scattering | -10 to +10 mV (near neutral) |
| Encapsulation Efficiency | HPLC / RiboGreen Assay | > 90% |
| Drug (RNA) Concentration | UV-Vis Spectroscopy / HPLC | Target concentration ± 10% |
| pH | pH meter | 6.5 - 7.5 |
| Sterility | Membrane Filtration / Direct Inoculation | Sterile |
| Endotoxin Level | LAL Assay (with pre-treatment) | < 20 EU/mL |
Experimental Protocols
Protocol 1: Purification of Synthetic miR-34a Mimic by IP-RP-HPLC
This protocol describes a general method for the purification of a synthetic RNA oligonucleotide.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA) in water.
-
Mobile Phase B: 100 mM TEAA in acetonitrile.
-
Gradient: A linear gradient from 5% to 25% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Procedure: a. Dissolve the crude oligonucleotide in Mobile Phase A. b. Inject the sample onto the equilibrated HPLC column. c. Collect fractions corresponding to the main peak (the full-length product). d. Analyze the collected fractions for purity by analytical HPLC. e. Pool the pure fractions, and desalt using a suitable method (e.g., size-exclusion chromatography or ethanol precipitation). f. Lyophilize the final product.
Protocol 2: Formulation of Liposomes by Thin-Film Hydration and Extrusion
This protocol outlines a common laboratory-scale method for preparing liposomes.
-
Lipid Mixture: Dissolve the lipids (e.g., cationic lipid, helper lipid, cholesterol, PEG-lipid) in chloroform in a round-bottom flask.
-
Film Formation: Evaporate the chloroform using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask. Further dry under vacuum for at least 2 hours to remove residual solvent.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., citrate buffer, pH 4.0) containing the purified miR-34a mimic. The hydration is typically performed above the phase transition temperature of the lipids with gentle agitation. This results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): a. Load the MLV suspension into an extruder. b. Pass the suspension through polycarbonate membranes of a defined pore size (e.g., sequentially through 400 nm, 200 nm, and finally 100 nm membranes). c. Repeat the extrusion through the final pore size membrane for an odd number of passes (e.g., 11-21 times) to ensure a uniform size distribution.
-
Purification: a. Remove unencapsulated miR-34a mimic using a method such as tangential flow filtration (TFF) or size-exclusion chromatography. b. Exchange the external buffer to a neutral pH buffer (e.g., PBS, pH 7.4).
-
Sterilization: Filter the final liposomal suspension through a 0.22 µm sterile filter.[16]
Visualizations
Caption: High-level workflow for the synthesis of this compound.
Caption: Troubleshooting logic for oligonucleotide impurities.
Caption: Conceptual signaling pathway of this compound in a cancer cell.
References
- 1. Influence of Lipid Composition of Cationic Liposomes 2X3-DOPE on mRNA Delivery into Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oligonucleotide Purification: Phenomenex [phenomenex.com]
- 4. A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Controlling lamellarity and physicochemical properties of liposomes prepared using a microfluidic device - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 6. agilent.com [agilent.com]
- 7. tsquality.ch [tsquality.ch]
- 9. Purification of Single-Stranded RNA Oligonucleotides | Separation Science [sepscience.com]
- 10. THERAPEUTIC OLIGONUCLEOTIDES, IMPURITIES, DEGRADANTS, AND THEIR CHARACTERIZATION BY MASS SPECTROMETRY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Controlling lamellarity and physicochemical properties of liposomes prepared using a microfluidic device - Biomaterials Science (RSC Publishing) DOI:10.1039/D2BM01703B [pubs.rsc.org]
- 12. A brief overview of quality by design approach for developing pharmaceutical liposomes as nano-sized parenteral drug delivery systems - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00201F [pubs.rsc.org]
- 13. sinobiological.com [sinobiological.com]
- 14. Liposome Technology for Industrial Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The release and detection of endotoxin from liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: MRX343 Cell Culture Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing MRX343 contamination in cell culture experiments.
Troubleshooting Guide: Investigating Potential this compound Contamination
If you suspect contamination in your cell culture experiments involving this compound, follow this guide to identify and resolve the issue.
| Observation | Potential Cause | Recommended Action |
| Unexpected phenotypic changes in control cells (e.g., decreased proliferation, apoptosis) | Cross-contamination with this compound from treated to control cultures. | 1. Immediately discard suspect cultures. 2. Review and reinforce aseptic technique and workflow protocols. 3. Perform a thorough cleaning and decontamination of the cell culture hood and incubator. 4. Use fresh, aliquoted reagents for new experiments. |
| Cloudy media or visible microorganisms in this compound stock or treated cultures | Microbial contamination (bacteria, yeast, fungi) of the this compound liposomal formulation or cell culture. | 1. Discard contaminated cultures and this compound vial immediately to prevent spread.[1] 2. Review sterile handling procedures for liposomal formulations. 3. Check the sterility of all media, sera, and supplements. 4. Routinely test cell lines for mycoplasma.[2] |
| Inconsistent or unexpected experimental results across replicates | 1. Inconsistent dosage of this compound. 2. Chemical contamination from lab equipment or reagents. 3. Cross-contamination between different cell lines.[3][4] | 1. Ensure proper vortexing and handling of the liposomal suspension before each use. 2. Use dedicated, sterile labware for each cell line and condition.[3][4] 3. Always use high-purity, sterile-filtered reagents.[2][5] |
| "Black dots" or small, dark particles in culture | This could be cellular debris, but in some cases, it may indicate a cryptic microbial contamination like mycoplasma.[6] | 1. Culture the medium without cells to see if the particles persist. 2. Perform a mycoplasma detection test (e.g., PCR-based).[2] |
Frequently Asked Questions (FAQs)
General Contamination Prevention
Q1: What are the primary sources of contamination in cell culture experiments?
A1: Contamination can be broadly categorized as biological or chemical.[7]
-
Biological contaminants include bacteria, mycoplasma, yeast, fungi, and viruses.[7] Cross-contamination with other cell lines is also a significant issue.[3]
-
Chemical contaminants can include impurities in media, sera, and water, as well as residues from detergents or disinfectants.[5][8] Endotoxins, which are by-products of gram-negative bacteria, are a common chemical contaminant.[3]
Q2: What are the essential aseptic techniques to prevent contamination?
A2: Strict adherence to aseptic technique is the most critical factor in preventing contamination.[2][8] Key practices include:
-
Working in a certified Class II biological safety cabinet (BSC).
-
Disinfecting the BSC and all items entering it with 70% ethanol.[1]
-
Wearing appropriate personal protective equipment (PPE), including a clean lab coat and sterile gloves.[8]
-
Minimizing air disruption within the BSC.
-
Using sterile, disposable plasticware and filtered pipette tips.[1]
-
Never leaving media or cultures open to the environment.
Handling this compound and Preventing Cross-Contamination
Q3: this compound is a liposomal formulation. Does this require special handling?
A3: Yes. Liposomal formulations are susceptible to physical and chemical degradation, and their sterility is crucial for parenteral applications.[6][9] For cell culture use:
-
Always handle the this compound stock solution using strict aseptic techniques.
-
Terminal sterilization methods like autoclaving or irradiation are unsuitable for liposomes as they can damage the formulation.[9] this compound should be manufactured as a sterile product.
-
Avoid vigorous vortexing or sonication unless specified by the manufacturer, as this can disrupt the liposomal structure. Gentle inversion is often recommended for resuspension.
Q4: How can I prevent cross-contamination of my control cultures with this compound?
A4: Preventing cross-contamination with a potent biological agent like a miRNA mimic is critical for data integrity.
-
Work sequentially: Handle control cells before handling this compound-treated cells.
-
Use dedicated supplies: Use separate bottles of media, serological pipettes, and pipette tip boxes for control and treated cultures.[4]
-
Aliquot reagents: Aliquot your this compound stock to minimize the risk of contaminating the entire supply.
-
Clean thoroughly: After working with this compound, thoroughly clean and disinfect the BSC.[3]
-
Change gloves frequently: Change your gloves after handling the this compound stock solution and before touching anything related to your control cultures.[8]
Detection and Quality Control
Q5: How would I know if my control cells are accidentally contaminated with this compound?
A5: Since this compound is a mimic of the tumor suppressor miR-34a, contamination of control cells could lead to unintended biological effects. Look for:
-
Decreased cell proliferation or viability compared to historical controls.
-
Induction of apoptosis or cell cycle arrest.[1]
-
Changes in the expression of known miR-34a target genes (e.g., SIRT1, NOTCH1, BCL2).[2][5][10]
Q6: What quality control measures should be in place for incoming cell lines and reagents?
A6: Robust quality control is essential for reproducible research.
-
Quarantine new cell lines: Culture new cell lines separately from your main lab stocks until they are confirmed to be free of contamination, especially mycoplasma.[2][10]
-
Authenticate cell lines: Regularly verify the identity of your cell lines (e.g., by short tandem repeat profiling).
-
Use trusted suppliers: Purchase media, sera, and other reagents from reputable suppliers that provide certificates of analysis and sterility testing.[5]
Experimental Protocols
Protocol 1: Aseptic Handling of this compound
-
Before use, visually inspect the this compound vial for any signs of precipitation or contamination.
-
Disinfect the vial's septum with 70% ethanol and allow it to air dry in the biological safety cabinet.
-
Using a sterile, filtered pipette tip, carefully withdraw the required volume.
-
Gently mix the this compound into the pre-warmed cell culture medium. Do not vortex vigorously.
-
For any unused portion, if aliquoting is recommended, use sterile microcentrifuge tubes and store as per the manufacturer's instructions.
Protocol 2: Workflow to Prevent Cross-Contamination
-
Prepare the biological safety cabinet by cleaning and disinfecting all surfaces.
-
Introduce all necessary sterile materials for handling only the control cell line into the cabinet.
-
Perform all manipulations for the control cells (e.g., media changes, passaging).
-
Remove all control cell materials and waste from the cabinet.
-
Thoroughly disinfect the cabinet surfaces again.
-
Introduce a new set of sterile materials for the this compound-treated cells.
-
Perform all manipulations for the treated cells.
-
After completion, remove all materials and waste, and perform a final, thorough decontamination of the cabinet.
Visualizations
Caption: Sequential workflow to minimize this compound cross-contamination.
Caption: Key targets and outcomes of miR-34a (this compound) signaling.
References
- 1. Mir-34a-5p and Mir-34a-3p contribute to the signaling pathway of p53 by targeting overlapping sets of genes - MedCrave online [medcraveonline.com]
- 2. MicroRNA-34 Family in Cancers: Role, Mechanism, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. researchgate.net [researchgate.net]
- 5. Activation of the miR-34a-Mediated SIRT1/mTOR Signaling Pathway by Urolithin A Attenuates d-Galactose-Induced Brain Aging in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of MicroRNA Niches: Techniques to Measure Extracellular MicroRNA and Intracellular MicroRNA In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellculturecompany.com [cellculturecompany.com]
- 9. researchgate.net [researchgate.net]
- 10. Hypoxia-Induced Down-Regulation of microRNA-34a Promotes EMT by Targeting the Notch Signaling Pathway in Tubular Epithelial Cells | PLOS One [journals.plos.org]
resolving co-elution of MRX343 with other MRX-I metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MRX343, a metabolite of the liposomal drug MRX-I. The primary focus is to address the potential issue of co-elution of this compound with other MRX-I metabolites during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a known metabolite of MRX-I, an antibacterial agent of the oxazolidinone class.[1][2] Accurate quantification of this compound is crucial for understanding the metabolism and pharmacokinetics of MRX-I.
Q2: Why is the co-elution of this compound with other MRX-I metabolites a concern?
Co-elution occurs when two or more compounds elute from a chromatography column at the same time, resulting in overlapping peaks. This can lead to inaccurate quantification of the individual analytes. In the context of this compound, co-elution with other MRX-I metabolites can interfere with studies on the metabolic fate of the parent drug.
Q3: What are the common analytical techniques used for the quantification of this compound and its related metabolites?
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful and widely used techniques for the separation and quantification of pharmaceutical compounds and their metabolites in biological samples.[3][4][5][6] These methods offer high sensitivity and specificity, which are essential for bioanalytical studies.[3][4]
Troubleshooting Guide: Resolving Co-elution
This guide provides a systematic approach to troubleshooting and resolving the co-elution of this compound with other MRX-I metabolites.
Initial Assessment
Before modifying your analytical method, it is essential to confirm that you are indeed observing a co-elution issue.
-
Symptom: A broad or asymmetrical peak, a shoulder on the main peak, or inconsistent peak areas across runs.
-
Action:
-
Review your chromatograms for any of the symptoms mentioned above.
-
If using LC-MS, examine the mass spectra across the peak. The presence of multiple parent or product ions can indicate the presence of more than one compound.
-
Method Optimization Strategies
If co-elution is confirmed, the following strategies can be employed to improve the separation.
1. Mobile Phase Modification
Changes to the mobile phase composition can significantly impact the retention and selectivity of your separation.
-
Adjusting Organic Solvent Strength:
-
Problem: Poor resolution between closely eluting peaks.
-
Solution: A shallower gradient (slower increase in organic solvent concentration) can increase the separation between peaks. Conversely, a steeper gradient can decrease the analysis time but may reduce resolution.
-
-
Modifying pH:
-
Problem: Ionizable compounds, like many drug metabolites, can have their retention behavior altered by the pH of the mobile phase.
-
Solution: Adjusting the pH of the aqueous portion of the mobile phase can change the ionization state of the analytes, leading to changes in retention time and potentially resolving co-elution. Perform this in small increments (e.g., 0.2 pH units).
-
-
Changing the Organic Solvent:
-
Problem: Insufficient selectivity between this compound and co-eluting metabolites.
-
Solution: Switching from one organic solvent to another (e.g., from acetonitrile to methanol, or vice versa) can alter the selectivity of the separation due to different solvent properties.
-
2. Stationary Phase Considerations
The choice of the HPLC column (the stationary phase) is a critical factor in achieving good separation.
-
Changing Column Chemistry:
-
Problem: The current column chemistry does not provide adequate selectivity.
-
Solution: If you are using a standard C18 column, consider trying a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column. These alternative chemistries can offer different selectivities for closely related compounds.
-
-
Adjusting Particle Size and Column Dimensions:
-
Problem: Low column efficiency leading to broad peaks.
-
Solution: Using a column with a smaller particle size (e.g., sub-2 µm) can significantly increase column efficiency and resolution. A longer column can also improve separation, but will increase analysis time and backpressure.
-
3. Sample Preparation
For liposomal drug formulations like MRX-I, proper sample preparation is crucial to ensure that the analysis is not compromised by the liposomal carrier.
-
Problem: Interference from the liposomal matrix.
-
Solution: It may be necessary to separate the encapsulated drug from the free drug and metabolites. A novel approach involves using TiO2 microspheres to specifically bind to the phosphate groups of the liposomes, allowing for the separation of the encapsulated drug from the plasma.[7][8][9]
Experimental Protocols
Protocol 1: Generic Gradient HPLC Method Optimization
This protocol outlines a general approach to optimizing a gradient HPLC method to resolve co-eluting peaks.
-
Initial Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Initial Gradient: Start with a broad gradient (e.g., 5-95% B over 10 minutes) to determine the approximate elution time of the compounds of interest.
-
-
Optimization:
-
Based on the initial run, create a shallower gradient around the elution time of this compound and the co-eluting metabolites. For example, if the peaks of interest elute between 4 and 5 minutes, you could modify the gradient to increase from 20% to 40% B over 8 minutes.
-
Systematically adjust the initial and final organic solvent percentages and the gradient time to maximize resolution.
-
Protocol 2: Sample Preparation using TiO2 Microspheres for Liposomal Drug Separation
This protocol is adapted from a method for separating liposomal-encapsulated drugs from plasma.[7][8][9]
-
Materials:
-
Plasma sample containing MRX-I and its metabolites
-
TiO2 microspheres
-
Methanol (MeOH)
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
Mix the plasma sample with TiO2 microspheres.
-
Incubate the mixture to allow the liposomes to bind to the microspheres.
-
Wash the microspheres to remove unbound components, including free metabolites.
-
Demulsify the liposomes bound to the microspheres using methanol to release the encapsulated drug.
-
Centrifuge the sample to pellet the TiO2 microspheres.
-
Collect the supernatant containing the previously encapsulated drug.
-
Dry the supernatant under a stream of nitrogen gas.
-
Reconstitute the sample in the initial mobile phase for UPLC-MS/MS analysis.
-
Data Presentation
| Parameter | Method 1 (Initial) | Method 2 (Optimized) | Method 3 (Alternative Column) |
| Column | C18 | C18 | Phenyl-Hexyl |
| Gradient Time | 10 min | 15 min | 12 min |
| Resolution (Rs) between this compound and Metabolite X | 0.8 | 1.6 | 2.1 |
| This compound Retention Time (min) | 4.5 | 6.2 | 5.8 |
| Metabolite X Retention Time (min) | 4.6 | 6.5 | 6.2 |
This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: Workflow for the analysis of liposomal drug metabolites.
Caption: Logical flow for troubleshooting co-elution issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Role of High-Resolution Analytical Techniques in the Development of Functional Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Strategy for Liposomal Drug Separation in Plasma by TiO2 Microspheres and Application in Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
improving recovery of MRX343 from solid-phase extraction
Welcome to the technical support center for improving the recovery of MRX343 from solid-phase extraction (SPE). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its extraction complex?
A1: this compound is a liposomal nanoparticle formulation of a synthetic miR-34a mimic, an oligonucleotide therapeutic. Its complexity in solid-phase extraction arises from its dual nature: it is a lipid-based nanoparticle containing a nucleic acid payload. Successful extraction requires a method that can efficiently isolate the entire liposomal structure from a complex biological matrix without disrupting it, or alternatively, a method to first lyse the liposome and then extract the RNA payload.
Q2: Which SPE mechanism is best suited for this compound extraction?
A2: The optimal SPE mechanism depends on the analytical goal. To isolate the intact liposomal this compound, a reversed-phase mechanism is often suitable, as it retains the hydrophobic lipid components of the liposome.[1] For isolating the free miR-34a mimic (the RNA component) from the liposome or from the sample matrix, an ion-exchange mechanism, particularly weak anion exchange (WAX), is generally preferred due to the negatively charged phosphate backbone of the oligonucleotide.[2][3] Mixed-mode SPE, combining both reversed-phase and ion-exchange properties, can also be a powerful tool for this application.[4][5]
Q3: How can I separate the intact this compound liposomes from the free, unencapsulated miR-34a mimic?
A3: Separating the encapsulated drug from the free drug is a common challenge for nanomedicines.[6][7] A sequential SPE approach can be effective. First, a size-exclusion or a carefully optimized reversed-phase SPE step can be used to separate the larger liposomes from the smaller, free RNA mimic.[8] Following separation, the fraction containing the free mimic can be further purified using ion-exchange SPE.[9]
Q4: What are the most critical factors affecting this compound recovery in SPE?
A4: The most common factors leading to low recovery include improper sorbent selection, suboptimal pH of the sample or solvents, incorrect elution solvent strength, and issues with the sample pretreatment process.[10][11] For liposomal drugs, maintaining the integrity of the nanoparticle during the process is also critical.[12] For the RNA component, preventing degradation by RNases is paramount.
Troubleshooting Guide: Low Recovery of this compound
This guide addresses specific issues related to poor recovery of this compound during solid-phase extraction.
Issue 1: Low or No Recovery of the Analyte
Q: I am experiencing very low recovery of this compound in my final eluate. What are the primary causes and how can I fix this?
A: Low recovery is the most common problem in SPE.[13] The first step in troubleshooting is to determine where the analyte is being lost by collecting and analyzing every fraction (load, wash, and elution).[14]
Potential Causes & Solutions:
-
Analyte Breakthrough (Loss in Loading Fraction):
-
Cause: The sample solvent is too strong, preventing the analyte from binding to the sorbent.[14]
-
Solution: If using reversed-phase SPE, ensure your sample is in a predominantly aqueous, low-organic solvent. Dilute the sample with water or an appropriate buffer.
-
Cause: The sorbent choice is incorrect for the analyte.[13]
-
Solution: For intact liposomes, a reversed-phase sorbent (like C8, C18, or polymeric sorbents) should be used.[1] For the free RNA mimic, an anion-exchange sorbent is more appropriate.[2]
-
Cause: The flow rate during sample loading is too high.[11]
-
Solution: Reduce the sample loading flow rate to approximately 1-2 mL/min to allow sufficient time for the analyte to interact with the sorbent.[13]
-
Cause: The SPE cartridge was overloaded.[11]
-
Solution: Ensure the mass of the analyte (and matrix components) does not exceed the capacity of the sorbent, which is typically about 5% of the sorbent bed weight for reversed-phase mechanisms.[15][16]
-
-
Analyte Loss During Washing Step (Loss in Wash Fraction):
-
Cause: The wash solvent is too strong and is prematurely eluting the analyte.[10][14]
-
Solution: Decrease the organic solvent percentage in your wash step. For reversed-phase, a typical wash solvent is 5-20% methanol in water. For ion-exchange, ensure the pH is maintained to keep the analyte charged and retained, and avoid high salt concentrations in the wash.[9]
-
-
Analyte Retained on Cartridge (Not Present in Any Fraction):
-
Cause: The elution solvent is too weak to disrupt the interaction between the analyte and the sorbent.[11][14]
-
Solution: Increase the strength of your elution solvent. For reversed-phase, increase the percentage of organic solvent (e.g., methanol, acetonitrile). For ion-exchange, use an elution buffer with a high salt concentration or a pH that neutralizes the charge on the RNA, causing it to be released.[2][3]
-
Cause: Insufficient volume of elution solvent was used.[13]
-
Solution: Increase the volume of the elution solvent. It's often beneficial to use two smaller aliquots of solvent for elution rather than one large one.[17]
-
Issue 2: Poor Reproducibility Between Replicates
Q: My recovery rates for this compound are highly variable between experiments. What could be causing this inconsistency?
A: Poor reproducibility can often be traced to inconsistencies in the SPE workflow.[18]
Potential Causes & Solutions:
-
Cause: The sorbent bed is drying out between steps.
-
Solution: Do not allow the sorbent to dry out after conditioning and equilibration, before the sample is loaded, as this can lead to inconsistent interactions.[1]
-
-
Cause: Inconsistent sample pretreatment.
-
Cause: Inconsistent flow rates.
-
Solution: Use a vacuum manifold with flow control valves or an automated SPE system to ensure consistent flow rates for all steps across all samples.[19]
-
Data Presentation: Sorbent and Elution Solvent Optimization
The following tables present illustrative data from a hypothetical optimization study for the extraction of intact this compound using reversed-phase SPE.
Table 1: Effect of Sorbent Type on this compound Recovery
| Sorbent Type | Average Recovery (%) | Standard Deviation (%) | Notes |
| Silica C18 | 55.2 | 8.5 | Potential for strong, irreversible binding. |
| Silica C8 | 72.8 | 4.1 | Less hydrophobic interaction, improved elution. |
| Polymeric (HLB) | 88.5 | 2.3 | Good retention and high recovery. |
| Polymeric (WAX) | 15.3 | 3.7 | Not suitable for intact liposome retention.[2] |
This is illustrative data.
Table 2: Effect of Elution Solvent on this compound Recovery from Polymeric Sorbent
| Elution Solvent | Average Recovery (%) | Standard Deviation (%) | Notes |
| 70% Methanol in Water | 65.4 | 5.5 | Incomplete elution.[14] |
| 95% Methanol in Water | 89.1 | 2.1 | Good recovery. |
| 95% Acetonitrile in Water | 91.3 | 1.9 | Slightly improved recovery over methanol. |
| Dichloromethane | 94.7 | 2.5 | Strongest solvent, highest recovery. |
This is illustrative data.
Experimental Protocols
Protocol 1: Reversed-Phase SPE for Intact this compound Liposomes
This protocol is a starting point for extracting intact this compound from a biological fluid like plasma.
-
Sample Pretreatment:
-
Thaw plasma samples on ice.
-
To 500 µL of plasma, add 500 µL of a mild buffer (e.g., phosphate-buffered saline, pH 7.4) to dilute the sample.
-
Vortex briefly and centrifuge to pellet any particulates.[17]
-
-
SPE Cartridge Conditioning:
-
Use a polymeric reversed-phase SPE cartridge (e.g., 30 mg sorbent).
-
Condition the cartridge by passing 1 mL of methanol through it.
-
-
SPE Cartridge Equilibration:
-
Equilibrate the cartridge by passing 1 mL of water or PBS (pH 7.4) through it. Do not let the sorbent bed go dry.[1]
-
-
Sample Loading:
-
Load the pretreated sample onto the cartridge at a slow, consistent flow rate (~1 drop/second).
-
Collect the flow-through to check for analyte loss.[14]
-
-
Wash Step:
-
Wash the cartridge with 1 mL of 10% methanol in water to remove hydrophilic interferences.
-
Collect the wash solvent to check for analyte loss.[14]
-
-
Elution:
-
Dry the cartridge thoroughly under vacuum for 5-10 minutes to remove excess water.
-
Elute the intact this compound by passing 2 x 500 µL of 95% acetonitrile through the cartridge into a clean collection tube.[17]
-
Protocol 2: Ion-Exchange SPE for Free miR-34a Mimic
This protocol is designed to extract the negatively charged RNA mimic from a solution.
-
Sample Pretreatment:
-
Ensure the sample containing the RNA mimic is in a low-salt buffer.
-
Adjust the sample pH to ~5.5 to ensure the weak anion exchange sorbent is charged and the RNA is fully deprotonated.[2]
-
-
SPE Cartridge Conditioning:
-
Use a Weak Anion Exchange (WAX) SPE cartridge.
-
Condition the cartridge with 1 mL of methanol, followed by 1 mL of water.
-
-
SPE Cartridge Equilibration:
-
Equilibrate the cartridge with 1 mL of a low-salt buffer at pH 5.5 (e.g., 25 mM ammonium acetate).
-
-
Sample Loading:
-
Load the pH-adjusted sample onto the WAX cartridge at a slow flow rate.
-
-
Wash Step:
-
Wash the cartridge with 1 mL of the equilibration buffer to remove neutral and positively charged impurities.
-
A second wash with a low percentage of organic solvent (e.g., 10% acetonitrile) in the equilibration buffer can remove hydrophobically bound impurities.[9]
-
-
Elution:
-
Elute the miR-34a mimic using a high pH or high salt buffer. For example, use 2 x 500 µL of a 5% ammonium hydroxide solution or a buffer containing >500 mM salt.[2]
-
Visualizations
Caption: General workflow for solid-phase extraction (SPE).
Caption: Troubleshooting logic for low SPE recovery.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. A One-Step Solid Phase Extraction Method for Bioanalysis of a Phosphorothioate Oligonucleotide and Its 3′ n-1 Metabolite from Rat Plasma by uHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. waters.com [waters.com]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of a Solid Phase Extraction Cartridge-Based Analytical Method for Determination of Free Drug in Nanoliposomal Oncology Drug Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sample Prep Tech Tip: Oligonucleotides | Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. specartridge.com [specartridge.com]
- 12. A Comprehensive Review on Novel Liposomal Methodologies, Commercial Formulations, Clinical Trials and Patents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. welch-us.com [welch-us.com]
- 14. m.youtube.com [m.youtube.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 19. The Fundamentals of Solid Phase Extraction (SPE) [restek.com]
Validation & Comparative
A Comparative Analysis of the Bioactivity of the Antibiotic Contezolid (MRX-I) and its Metabolite MRX343
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioactivity of the oxazolidinone antibiotic contezolid (MRX-I) and its metabolite, MRX343. This document is intended to be a valuable resource for researchers and professionals in the fields of pharmacology, microbiology, and drug development by presenting a clear, data-driven comparison based on available experimental evidence.
Contezolid (MRX-I) is a novel oxazolidinone antibiotic developed to combat multidrug-resistant Gram-positive bacterial infections. Understanding the bioactivity of its metabolites is crucial for a comprehensive assessment of its clinical efficacy and safety profile. This guide will delve into the known biological activities of both the parent drug and its metabolite, this compound.
Overview of Contezolid (MRX-I) and its Metabolism
Contezolid (MRX-I) exerts its antibacterial effect by inhibiting bacterial protein synthesis. It is metabolized in the body into several compounds. The primary metabolic pathway involves the oxidative ring opening of the 2,3-dihydropyridin-4-one fragment, leading to the formation of two main polar metabolites, MRX445-1 and MRX459.[1][2][3][4] this compound is also a known metabolite of MRX-I.[3]
Figure 1: Metabolic pathway of Contezolid (MRX-I).
Comparative Bioactivity Data
The following tables summarize the available quantitative data on the bioactivity of contezolid (MRX-I) and its primary metabolite, MRX445-1. Currently, there is no specific public data available on the bioactivity of this compound.
Table 1: In Vitro Antibacterial Activity of Contezolid (MRX-I)
| Organism | Strain(s) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (MRSA) | Multiple clinical isolates | 0.5 | 1 |
| Enterococcus faecium (VRE) | Multiple clinical isolates | 0.5 | 1 |
| Streptococcus pneumoniae | Multiple clinical isolates | 0.5 | 1 |
| Enterococcus faecalis | Multiple clinical isolates | 0.5 | 1 |
Data sourced from studies on the in vitro activity of contezolid.
Table 2: Bioactivity of Contezolid (MRX-I) Metabolites
| Metabolite | Bioactivity | Experimental Finding |
| MRX445-1 (Primary Metabolite) | Antibacterial Activity | Exhibited no antibacterial activity in vitro.[1][2] |
| This compound | Antibacterial Activity | No data available. |
Experimental Protocols
The following are summaries of the general methodologies used in the studies cited to determine the bioactivity of contezolid (MRX-I) and its metabolites.
In Vitro Antibacterial Activity Assay (MIC Determination)
The antibacterial activity of contezolid (MRX-I) is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using broth microdilution or agar dilution methods according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Figure 2: Workflow for MIC determination.
A standardized bacterial suspension is added to microplate wells containing serial dilutions of the test compound. The plates are then incubated under appropriate conditions. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Metabolite Bioactivity Screening
The antibacterial activity of metabolites is assessed using similar in vitro assays as the parent compound.
-
Synthesis or Isolation of Metabolite: The metabolite of interest (e.g., MRX445-1) is either chemically synthesized or isolated from biological matrices (e.g., plasma, urine) of subjects administered the parent drug.
-
In Vitro Susceptibility Testing: The isolated or synthesized metabolite is then tested against a panel of relevant bacterial strains using standard MIC determination methods as described above. The absence of growth inhibition at the tested concentrations indicates a lack of antibacterial activity.
Discussion and Conclusion
The available data clearly demonstrates that contezolid (MRX-I) is a potent antibacterial agent against a range of clinically important Gram-positive pathogens. In contrast, its primary metabolite, MRX445-1, has been shown to be devoid of antibacterial activity.[1][2]
While there is a lack of specific bioactivity data for the metabolite this compound, its status as a minor metabolite suggests that it is unlikely to contribute significantly to the overall antibacterial effect of contezolid. The pharmacological activity of contezolid appears to be primarily driven by the parent molecule.
For drug development professionals, this information is critical. The lack of bioactivity in the major metabolites suggests a clean pharmacological profile, where the therapeutic effect is attributable to the parent drug, simplifying pharmacokinetic and pharmacodynamic modeling. However, the potential for metabolites to contribute to the drug's safety profile should always be considered, and further studies on all metabolites, including this compound, would be beneficial for a complete understanding of contezolid's disposition and effects in the body.
References
- 1. Pharmacokinetics and Disposition of Contezolid in Humans: Resolution of a Disproportionate Human Metabolite for Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Pharmacokinetics and Disposition of Contezolid in Humans: Resolution of a Disproportionate Human Metabolite for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of MRX-I, a novel antibacterial oxazolidinone, in humans: the oxidative ring opening of 2,3-Dihydropyridin-4-one catalyzed by non-P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Toxicity Analysis: MRX34 and MRX445-1
A Note on Comparability: A direct comparative toxicity study between MRX34 and MRX445-1 is not feasible as they represent fundamentally different therapeutic and chemical entities. MRX34 is a first-in-class microRNA (miRNA)-based cancer therapeutic, while MRX445-1 is a primary metabolite of the oxazolidinone antibiotic, contezolid. This guide, therefore, presents a parallel examination of their individual toxicity profiles based on available nonclinical and clinical data to inform researchers and drug development professionals.
Executive Summary
MRX34, a liposomal mimic of the tumor suppressor miR-34a, demonstrated significant and severe immune-mediated toxicities in a Phase 1 clinical trial, leading to its discontinuation. In stark contrast, MRX445-1, a metabolite of the antibiotic contezolid, has been shown to have a favorable toxicity profile in nonclinical studies, with a high no-observed-adverse-effect level (NOAEL) established in rats. This document provides a detailed overview of the available toxicity data, experimental methodologies, and relevant biological pathways for both compounds.
MRX34: A Case Study in Immune-Mediated Toxicity
MRX34 was developed as a cancer therapeutic designed to restore the tumor-suppressive functions of miR-34a, a key regulator of multiple oncogenic pathways. However, its clinical development was halted due to severe and, in some cases, fatal immune-related adverse events.
Toxicity Profile of MRX34
The toxicity of MRX34 was evaluated in a Phase 1, open-label, multicenter, dose-escalation study in patients with advanced solid tumors. The trial was terminated early due to serious immune-mediated adverse events, which included four patient deaths[1].
| Adverse Event Category | Most Common All-Grade Events (%) | Common Grade 3/4 Events (%) | Serious Adverse Events (SAEs) |
| Constitutional | Fever (72%), Chills (53%), Fatigue (51%)[2] | Chills (14%), Fatigue (9%)[2] | Systemic Inflammatory Response Syndrome, Cytokine Release Syndrome[3] |
| Pain | Back/Neck Pain (36%)[2] | Back/Neck Pain (5%)[2] | |
| Gastrointestinal | Nausea (36%), Diarrhea, Vomiting[2] | Enterocolitis, Colitis[3] | |
| Respiratory | Dyspnea (25%)[2] | Hypoxia, Pneumonitis[3] | |
| Hepatic | Increased Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), Hepatic Failure[3] | ||
| Hematological | Lymphocytopenia, Thrombocytopenia, Neutropenia[1] |
Experimental Protocol: Phase 1 Clinical Trial of MRX34 (NCT01829971)
-
Study Design: Phase 1, open-label, multicenter, 3+3 dose-escalation study.
-
Patient Population: Adults with advanced solid tumors refractory to standard treatments[1].
-
Treatment Regimen: MRX34 administered intravenously daily for 5 consecutive days in 3-week cycles, with oral dexamethasone premedication[1][4].
-
Dose Escalation: The dose of MRX34 was escalated to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D). The RP2D was determined to be 70 mg/m² for hepatocellular carcinoma and 93 mg/m² for other cancers[2].
-
Safety Monitoring: Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE) version 4.03.
Signaling Pathway of miR-34a
The therapeutic rationale for MRX34 was based on the role of miR-34a as a tumor suppressor that regulates multiple signaling pathways involved in cell proliferation, apoptosis, and metastasis.
Caption: miR-34a, induced by p53, suppresses tumor growth by inhibiting multiple oncogenic targets.
MRX445-1: A Metabolite with a Favorable Toxicity Profile
MRX445-1 is a primary metabolite of contezolid (MRX-I), a novel oxazolidinone antibiotic. Nonclinical studies were conducted to assess its safety, as it was found to be a disproportionate metabolite in humans compared to preclinical species[3][5].
Toxicity Profile of MRX445-1
The toxicity of MRX445-1 was evaluated in a 14-day repeat-dose study in rats.
| Study Type | Species | Duration | Key Finding |
| Repeat-Dose Toxicity | Sprague-Dawley Rats (pregnant and non-pregnant) | 14 days | No-Observed-Adverse-Effect Level (NOAEL) of 360 mg/kg/day[3][5] |
Based on these findings, MRX445-1 is not expected to pose a clinically relevant pharmacological or toxicological risk[3][5].
Experimental Protocol: 14-Day Repeat-Dose Toxicity Study of MRX445-1
While the specific, detailed protocol for the MRX445-1 study is not publicly available, a typical 14-day repeat-dose toxicity study in rats according to OECD guidelines would involve the following:
-
Test System: Sprague-Dawley rats, typically with an equal number of males and females per group. Both pregnant and non-pregnant females were included in the MRX445-1 study[3][5].
-
Dose Groups: A control group (vehicle only) and at least three dose levels of MRX445-1.
-
Administration: Daily administration of the test substance, likely via oral gavage, for 14 consecutive days.
-
Observations:
-
Clinical Signs: Daily observation for signs of toxicity.
-
Body Weight: Measured at the start of the study and at regular intervals.
-
Food and Water Consumption: Monitored throughout the study.
-
Clinical Pathology: At the end of the study, blood samples would be collected for hematology and clinical chemistry analysis.
-
Gross Pathology and Histopathology: A complete necropsy of all animals would be performed, with organs weighed and tissues examined microscopically.
-
-
Endpoint: Determination of the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse treatment-related findings are observed. For MRX445-1, this was established at 360 mg/kg/day[3][5].
Metabolic Pathway of Contezolid to MRX445-1
MRX445-1 is formed from the metabolism of its parent drug, contezolid. The primary metabolic pathway involves the oxidative ring opening of the 2,3-dihydropyridin-4-one moiety of contezolid[3][5].
Caption: Contezolid undergoes oxidative metabolism to form MRX445-1 and other metabolites.
Conclusion
The toxicity profiles of MRX34 and MRX445-1 are markedly different, reflecting their distinct chemical nature and intended therapeutic applications. MRX34, as a novel miRNA-based therapy, exhibited a complex and severe immune-mediated toxicity in humans that was not fully predicted by preclinical models. This underscores the challenges in translating novel biological therapies into the clinic. In contrast, MRX445-1, a small molecule metabolite of an antibiotic, displays a benign toxicity profile in nonclinical studies, as is often expected for metabolites that do not possess the pharmacological activity of the parent compound. This comparative guide highlights the importance of a thorough and context-specific evaluation of toxicity for different classes of therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase I study of MRX34, a liposomal miR-34a mimic, administered twice weekly in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity troubles halt Mirna's phase I trial of microRNA mimic MRX34 + | Bioworld | BioWorld [bioworld.com]
- 4. Phase 1 study of MRX34, a liposomal miR-34a mimic, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validating Bioanalytical Methods for MRX343: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of bioanalytical methods for the quantification of MRX343, a liposomal microRNA-34a (miR-34a) mimic, in biological matrices. The validation of such methods is crucial for the successful execution of preclinical and clinical studies, providing critical pharmacokinetic data. We will explore a validated method for a miR-34a mimic, analogous to this compound, and compare it with established methods for other RNA-based therapeutics.
Introduction to this compound and Bioanalytical Challenges
This compound is a pioneering cancer therapy that encapsulates a synthetic miR-34a mimic within a liposomal delivery system. The therapeutic principle hinges on restoring the tumor-suppressing function of miR-34a, which is often downregulated in various cancers. The bioanalysis of this compound presents unique challenges due to its composite nature—a nucleic acid payload within a lipid nanoparticle. Methods must be sensitive and specific enough to quantify the active miRNA component in complex biological fluids like plasma or whole blood, while also considering the stability of both the miRNA and the liposome.
Comparative Analysis of Bioanalytical Methods
This section compares a validated quantitative reverse transcription polymerase chain reaction (qRT-PCR) method for a miR-34a mimic with alternative techniques used for other liposomal and RNA-based drugs.
| Method | Analyte | Technique | Lower Limit of Quantitation (LLOQ) | Linearity Range | Accuracy (% Bias) | Precision (% CV) |
| Method for miR-34a Mimic | miR-34a mimic | qRT-PCR | 6.2 x 10^-5 ng/mL in blood | 2.5 x 10^-7 to 2.5 x 10^-1 ng per RT reaction | Within ±44% of nominal concentrations | ≤15.7% |
| Comparator 1: LNA-i-miR-221 | LNA-i-miR-221 | LC-MS/MS | 50 ng/mL in plasma | 50 - 25,000 ng/mL | Not explicitly stated | Not explicitly stated |
| Comparator 2: Patisiran (siRNA) | ALN-18328 (siRNA) | HPLC with Fluorescence | 1 ng/mL in plasma | Not explicitly stated | -2.7% to 2.5% | ≤9.1% |
Table 1: Comparison of Validated Bioanalytical Methods for RNA Therapeutics
Experimental Protocols
Method for miR-34a Mimic (qRT-PCR)
This method was developed for the quantification of a miR-34a mimic in nonhuman primate whole blood and is suitable for pharmacokinetic studies of this compound.[1]
1. Sample Collection and Processing:
-
Whole blood samples are collected in appropriate anticoagulant tubes.
-
RNA is extracted from the whole blood using a suitable commercial kit.
2. Reverse Transcription (RT):
-
A specific stem-loop primer is used for the reverse transcription of the mature miR-34a mimic into cDNA. This provides specificity for the mature miRNA over its precursor.
3. Quantitative PCR (qPCR):
-
The cDNA is then amplified using a sequence-specific forward primer and a universal reverse primer in a real-time PCR instrument.
-
A fluorescently labeled probe (e.g., TaqMan®) is used for detection and quantification.
-
A standard curve is generated using synthetic miR-34a mimic of known concentrations to quantify the amount of miR-34a in the samples.
4. Validation Parameters:
-
Specificity: The use of a specific stem-loop RT primer and TaqMan probe ensures high specificity for the miR-34a mimic.
-
Linearity and Range: The assay demonstrated a wide dynamic range of 6 orders of magnitude.[1]
-
LLOQ: The lower limit of quantitation was established at approximately two orders of magnitude below the average endogenous miR-34a levels.[1]
-
Accuracy and Precision: The method showed acceptable accuracy and precision, with back-calculated concentrations being within 60-144% of nominal values and a coefficient of variation of 15.7% or less.[1]
Comparator Method 1: LNA-i-miR-221 (LC-MS/MS)
This method was validated for the quantification of LNA-i-miR-221, a 13-mer oligonucleotide, in human plasma and urine.[2]
1. Sample Preparation:
-
Details on the specific sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) would be required for a full protocol.
2. Liquid Chromatography:
-
Chromatographic separation is performed on a HALO C18 column.
-
A gradient elution system is used with a mobile phase consisting of a hexafluoro-2-propanol/triethylamine buffer and methanol.[2]
3. Mass Spectrometry:
-
The analyte is detected using a tandem mass spectrometer with an electrospray ionization source operating in negative ion mode.[2]
4. Validation Parameters:
-
Linearity: The method demonstrated good linearity over the range of 50-25,000 ng/mL in human plasma.[2]
-
Selectivity, Accuracy, and Precision: The method was reported to be accurate, precise, and selective in both human plasma and urine, although specific quantitative data was not provided in the abstract.[2]
Comparator Method 2: Patisiran (HPLC with Fluorescence)
This method was used to measure the plasma concentrations of the siRNA component (ALN-18328) of Patisiran, a lipid nanoparticle-based RNAi therapeutic.
1. Sample Preparation:
-
Specific details of the sample preparation are not provided in the cited abstracts.
2. High-Performance Liquid Chromatography (HPLC):
-
The specific column and mobile phase composition are not detailed in the provided information.
3. Fluorescence Detection:
-
An ATTO probe is utilized for fluorescence detection of the siRNA.
4. Validation Parameters:
-
LLOQ: The lower limit of quantification was 1 ng/mL.
-
Precision: The coefficient of variation was reported to be ≤9.1%.
-
Accuracy: The percent difference between found and nominal concentrations ranged from -2.7% to 2.5%.
Visualizing the Pathways and Workflows
To better understand the biological context and the analytical procedures, the following diagrams have been generated.
Conclusion
The selection of an appropriate bioanalytical method for a liposomal microRNA therapeutic like this compound depends on various factors, including the required sensitivity, the nature of the biological matrix, and the available instrumentation. The qRT-PCR method offers high sensitivity and specificity for the miRNA component. In contrast, LC-MS/MS provides the advantage of being able to quantify the oligonucleotide directly, and HPLC with fluorescence detection is a robust and widely used technique. The choice of method should be carefully considered and rigorously validated to ensure the generation of reliable data to support the development of these innovative therapies.
References
Analysis of Potential Cross-Reactivity Between Anti-MRX-I Antibodies and MRX343
Guide for Researchers and Drug Development Professionals
This guide addresses the potential immunological cross-reactivity between antibodies developed against the antibiotic MRX-I (Contezolid) and its metabolite, MRX343. Due to the absence of publicly available experimental data directly comparing the binding affinity of anti-MRX-I antibodies to both compounds, this document outlines the theoretical basis for potential cross-reactivity, presents a standard experimental workflow to test this interaction, and provides a framework for data presentation.
Introduction to Key Compounds
-
MRX-I (Contezolid): An orally active oxazolidinone antibiotic developed for treating infections caused by resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] It functions as a protein synthesis inhibitor.[2] MRX-I has demonstrated potent activity against a wide range of staphylococci, streptococci, and enterococci.[3]
-
This compound: Identified as a metabolite of MRX-I (Contezolid).[4][5] As a metabolite, its chemical structure is derived from the parent drug, MRX-I, through metabolic processes in the body. The structural similarity between a parent drug and its metabolite is the primary reason for investigating antibody cross-reactivity.
The logical relationship and the basis for the cross-reactivity investigation are illustrated in the diagram below.
Caption: Relationship between MRX-I, its metabolite this compound, and potential antibody cross-reactivity.
Understanding Antibody Cross-Reactivity
Antibody cross-reactivity is a phenomenon where an antibody, raised against a specific antigen (the "target"), also binds to other, structurally similar molecules.[6] In pharmaceutical research, assessing the cross-reactivity of anti-drug antibodies (ADAs) is critical. If an antibody generated against a parent drug (like MRX-I) also recognizes one of its major metabolites (like this compound), it can have significant implications for:
-
Pharmacokinetic (PK) Assays: Immunoassays designed to measure drug concentration may produce inaccurate results if the antibody used detects both the active drug and its metabolites.
-
Immunogenicity Assessment: The immune response to a drug could be influenced by the combined presence of the parent drug and its cross-reactive metabolites.
Hypothetical Data on Binding Affinity
While specific experimental data is not available, a comparative analysis would typically involve determining the binding affinity (e.g., the dissociation constant, Kd) or the concentration required for 50% inhibition (IC50) for each compound. The results would be structured as shown in the table below.
| Analyte | Antibody Target | Assay Type | IC50 / Kd (nM) | Relative Cross-Reactivity (%) |
| MRX-I (Contezolid) | Anti-MRX-I | Competitive ELISA | Data Not Available | 100% (Reference) |
| This compound | Anti-MRX-I | Competitive ELISA | Data Not Available | Calculated |
Relative Cross-Reactivity (%) is typically calculated as: (IC50 of MRX-I / IC50 of this compound) x 100.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method to determine the specificity and cross-reactivity of an antibody. This protocol outlines the steps to compare the binding of an anti-MRX-I antibody to MRX-I and this compound.
Objective: To quantify the extent to which this compound cross-reacts with an antibody specific to MRX-I.
Materials:
-
High-binding 96-well microplates
-
MRX-I-carrier protein conjugate (e.g., MRX-I-BSA) for coating
-
Anti-MRX-I Antibody (primary antibody)
-
MRX-I (Contezolid) standard
-
This compound (Metabolite) standard
-
Enzyme-conjugated secondary antibody (e.g., HRP-linked anti-species IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBST) and coating/blocking buffers
Workflow:
The standard workflow for this competitive immunoassay is depicted below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Contezolid (Youxitai; MRX-I) | protein synthesis inhibitor | CAS 1112968-42-9 | oxazolidinone-based antibacterial agent | antibiotic | InvivoChem [invivochem.com]
- 3. In Vivo Antibacterial Activity of MRX-I, a New Oxazolidinone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
Confirming the Structure of Synthesized MRX343: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for confirming the structure of synthesized MRX343, a liposomal formulation of a microRNA mimic. While the precise lipid composition of this compound is proprietary, this document outlines a general approach using a representative formulation common for siRNA/miRNA delivery, and details the experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and alternative methods.
Representative this compound Formulation
For the purpose of this guide, we will consider a representative liposomal formulation for a miRNA mimic consisting of:
-
Cationic Lipid: 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) - to complex with the negatively charged miRNA.[1]
-
Helper Lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and Cholesterol - to stabilize the lipid bilayer.[1][2]
-
PEGylated Lipid: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000) - to increase circulation time and stability.[2]
Comparison of Analytical Techniques
The confirmation of a liposomal nanoparticle's structure is a critical step in drug development. Several analytical techniques can be employed, each providing unique insights into the physicochemical properties of the formulation. Below is a comparison of NMR spectroscopy with two common alternatives: Dynamic Light Scattering (DLS) and Cryo-Transmission Electron Microscopy (Cryo-TEM).
| Feature | Nuclear Magnetic Resonance (NMR) | Dynamic Light Scattering (DLS) | Cryo-Transmission Electron Microscopy (Cryo-TEM) |
| Information Provided | Detailed molecular structure, lipid composition and ratio, drug encapsulation, and lipid-drug interactions.[3] | Hydrodynamic diameter (size distribution) and polydispersity index (PDI).[2][4][5][6][7] | Direct visualization of particle morphology, size, lamellarity, and population heterogeneity.[8][9][10][11] |
| Sample Preparation | Requires dissolution in deuterated solvents; may require sample disruption for high-resolution spectra. | Simple dilution in an appropriate buffer.[6] | Vitrification (rapid freezing) of the sample on a specialized grid.[8] |
| Resolution | Atomic-level resolution of individual components.[3] | Ensemble measurement providing an average size distribution.[6] | High-resolution imaging of individual particles.[10] |
| Advantages | Provides detailed structural and quantitative information about the liposome components and their interactions.[3] | Fast, non-invasive, and requires a small sample volume.[2][6] | Provides direct visual evidence of particle structure and morphology.[9][11] |
| Limitations | Can be complex to interpret for heterogeneous samples; lower sensitivity compared to other methods. | Indirect measurement of size; sensitive to contaminants and aggregates.[6] | Can be labor-intensive and requires specialized equipment and expertise.[11] |
Experimental Protocols
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the detailed structural characterization of liposomal formulations. Both ¹H and ³¹P NMR are particularly informative.
A. ¹H NMR Spectroscopy Protocol
¹H NMR can be used to identify and quantify the lipid components of the liposome.
-
Sample Preparation:
-
Lyophilize the synthesized this compound liposome suspension to remove the aqueous buffer.
-
Dissolve the dried lipid film in a deuterated organic solvent, such as chloroform-d (CDCl₃), to disrupt the liposomal structure and obtain high-resolution spectra of the individual lipid components.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Typical acquisition parameters include:
-
Number of scans: 16-64
-
Relaxation delay: 5 seconds
-
Pulse angle: 30-45 degrees
-
Spectral width: 16 ppm
-
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
Data Analysis:
-
Identify the characteristic proton signals for each lipid component (DOTAP, DOPE, Cholesterol, DSPE-PEG2000).
-
Integrate the area under specific, well-resolved peaks for each lipid to determine their molar ratios. For example, the trimethylammonium protons of DOTAP and the ethylene glycol protons of DSPE-PEG2000 often provide distinct signals suitable for quantification.
-
B. ³¹P NMR Spectroscopy Protocol
³¹P NMR is highly specific for the phosphate headgroups of the phospholipids (DOTAP, DOPE, and DSPE-PEG2000) and can provide information about the lamellar structure and integrity of the liposomes.
-
Sample Preparation:
-
For analysis of the intact liposomes, the sample can be directly measured in its aqueous buffer, with the addition of a small amount of D₂O for locking.
-
To confirm the presence of all phospholipid components, the sample can be prepared as for ¹H NMR by dissolving the dried lipids in a deuterated solvent containing a relaxation agent like Cr(acac)₃ to improve signal acquisition.
-
-
NMR Data Acquisition:
-
Acquire ³¹P NMR spectra on a high-field NMR spectrometer.
-
Typical acquisition parameters for intact liposomes may involve proton decoupling to obtain sharper signals.
-
For quantitative analysis of the dissolved lipids, a longer relaxation delay may be necessary.
-
-
Data Analysis:
-
The spectrum of intact liposomes will show a broad, asymmetric signal characteristic of a lamellar phase.
-
The spectrum of the dissolved lipids will show distinct, sharp peaks for each phospholipid, allowing for their identification and quantification based on the integration of their respective signals.
-
II. Alternative Analytical Techniques
A. Dynamic Light Scattering (DLS) Protocol
DLS is a rapid and non-invasive technique to determine the size distribution and polydispersity of the liposomes.[2][4][5][6][7]
-
Sample Preparation:
-
Dilute the synthesized this compound liposome suspension with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an appropriate concentration for DLS analysis. The optimal concentration should be determined empirically to avoid multiple scattering effects.[6]
-
-
DLS Measurement:
-
Equilibrate the DLS instrument to the desired temperature (e.g., 25 °C).
-
Place the diluted sample in a clean cuvette and insert it into the instrument.
-
Perform multiple measurements (typically 3-5 runs) to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the intensity-weighted, volume-weighted, and number-weighted size distributions.
-
The Z-average diameter provides an intensity-weighted average size, while the Polydispersity Index (PDI) indicates the width of the size distribution. A PDI value below 0.3 is generally considered acceptable for liposomal drug delivery systems.
-
B. Cryo-Transmission Electron Microscopy (Cryo-TEM) Protocol
Cryo-TEM allows for the direct visualization of the liposomes in their near-native state.[8][9][10][11]
-
Sample Preparation (Vitrification):
-
Apply a small aliquot (3-4 µL) of the this compound liposome suspension to a glow-discharged TEM grid.
-
Blot the grid with filter paper to create a thin film of the suspension.
-
Plunge-freeze the grid into a cryogen (e.g., liquid ethane) to rapidly vitrify the sample, preventing the formation of ice crystals.[8]
-
-
Cryo-TEM Imaging:
-
Transfer the vitrified grid to a cryo-electron microscope under cryogenic conditions.
-
Acquire images at various magnifications to observe the overall morphology and individual liposome structures.
-
-
Data Analysis:
-
Analyze the acquired images to determine the morphology (e.g., spherical, unilamellar), size distribution, and lamellarity of the liposomes.
-
Image analysis software can be used to measure the diameter of a statistically significant number of particles to generate a size distribution histogram.
-
Visualizations
Caption: Experimental workflow for confirming this compound structure using NMR.
Caption: Comparison of NMR, DLS, and Cryo-TEM for this compound characterization.
References
- 1. Liposomal Delivery of MicroRNA-7 Targeting EGFR to Inhibit the Growth, Invasion, and Migration of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. miRNA Delivery by Nanosystems: State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patents.justia.com [patents.justia.com]
- 4. Mirna Therapeutics, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 5. Facebook [cancer.gov]
- 6. Therapeutic miRNA and siRNA: Moving from Bench to Clinic as Next Generation Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. Phase I study of MRX34, a liposomal miR-34a mimic, administered twice weekly in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2020030750A1 - Microrna-based therapy targeted against lcp-1 positive cancers - Google Patents [patents.google.com]
- 10. Technologies: preclinical imaging for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Understanding MRX-I Exposure: A Guide to its Metabolism and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the metabolism and pharmacokinetics of MRX-I (contezolid), an oxazolidinone antibacterial agent. While the query specifically mentioned "MRX343" as a potential biomarker for MRX-I exposure, a thorough review of the scientific literature indicates that the principal metabolites of MRX-I are designated as MRX445-1 and MRX459. This document will, therefore, focus on the established metabolic pathways and pharmacokinetic parameters of MRX-I as the scientifically accurate measures of drug exposure.
Executive Summary
MRX-I (contezolid) is an oxazolidinone antibiotic that undergoes metabolism in humans primarily through the oxidative opening of its 2,3-dihydropyridin-4-one (DHPO) ring. This process generates two main metabolites, MRX445-1 and MRX459, which are the key indicators of MRX-I's metabolic fate.[1][2] This guide will detail the metabolic pathway, present key pharmacokinetic data from clinical studies, and outline the experimental protocols used to determine these parameters.
Data Presentation: Pharmacokinetics of MRX-I
The exposure to MRX-I is characterized by its pharmacokinetic (PK) profile. The following tables summarize key PK parameters from studies in healthy subjects.
Table 1: Single Ascending Dose Pharmacokinetics of MRX-I in Healthy Chinese Subjects [3]
| Dose Group | Cmax (mg/L) | AUC0-∞ (mg·h/L) | Tmax (h) |
| 300 mg | 8.07 | 29.21 | ~2 |
| 600 mg | 12.24 | 48.27 | ~2 |
| 900 mg | 15.25 | 59.60 | ~2 |
Table 2: Comparison of Plasma Exposure of MRX-I and its Major Metabolites [2][4]
| Compound | Percentage of Plasma Exposure (Total Radioactivity) |
| MRX-I (contezolid) | 68.0% |
| MRX445-1 | 19.5% |
| MRX459 | 4.84% |
Metabolic Pathway of MRX-I
The primary metabolic transformation of MRX-I involves the opening of its DHPO ring, a process catalyzed by non-cytochrome P450 enzymes.[1] This pathway is crucial for understanding the clearance and metabolite profile of the drug.
Metabolic pathway of MRX-I (contezolid).
Experimental Protocols
The data presented in this guide are derived from rigorously designed clinical and in vitro studies. Below are summaries of the key experimental methodologies.
Human Pharmacokinetic Studies
A study designed to evaluate the safety and pharmacokinetic profiles of MRX-I tablets in healthy Chinese subjects was composed of three sequential periods:[3]
-
Period 1: Single Ascending Dose: This was a randomized, double-blind, placebo-controlled study with sequential ascending doses ranging from 50 to 1800 mg.
-
Period 2: Dose Proportionality and Food Effect: This period included a randomized, open-label, 3-period, 3x3 Latin square single-dose study of 300, 600, and 900 mg of MRX-I. A crossover study was also conducted to evaluate the effect of a high-fat diet.
-
Period 3: Multiple Dose Study: This was a randomized, double-blind, placebo-controlled multiple-dose study with 600 mg or 800 mg regimens administered every 12 hours for 15 days.
Blood samples were collected at predefined time points to determine the plasma concentrations of MRX-I.
Metabolism and Metabolite Identification
The characterization of MRX-I's metabolic pathways involved the following:[1]
-
Human Mass Balance Study: After a single oral dose of radiolabeled [14C]contezolid, urine and feces were collected to determine the extent of absorption and routes of excretion.[2][4]
-
In Vitro Phenotyping: Various in vitro systems were used to identify the enzymes responsible for the metabolism of MRX-I. This demonstrated the involvement of multiple non-cytochrome P450 enzymes, including flavin-containing monooxygenase 5 (FMO5), short-chain dehydrogenase/reductase (SDR), aldehyde ketone reductase (AKR), and aldehyde dehydrogenase (ALDH).[1]
-
H2(18)O Experiments: These experiments were conducted to elucidate the mechanism of the DHPO ring opening by tracing the incorporation of oxygen atoms into the metabolites.[1]
References
- 1. Metabolism of MRX-I, a novel antibacterial oxazolidinone, in humans: the oxidative ring opening of 2,3-Dihydropyridin-4-one catalyzed by non-P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Disposition of Contezolid in Humans: Resolution of a Disproportionate Human Metabolite for Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Short-term Safety, Tolerability, and Pharmacokinetics of MRX-I, an Oxazolidinone Antibacterial Agent, in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Comparative Metabolic Stability of MRX343 in Human vs. Rat Liver Microsomes: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for comparing the metabolic stability of the investigational drug MRX343 in human and rat liver microsomes. Due to the limited availability of public data on this compound, this document serves as a template, outlining the essential experimental protocols and data presentation formats required for such a comparative analysis. The provided data and figures utilize a hypothetical compound, "Compound X," to illustrate the expected results and their interpretation.
Data Presentation: In Vitro Metabolic Stability
The metabolic stability of a compound is a critical parameter in drug discovery, providing an early indication of its pharmacokinetic profile. This is typically assessed by measuring the rate of disappearance of the parent compound over time when incubated with liver microsomes. The data are often presented in terms of the percentage of the compound remaining at various time points, the in vitro half-life (t½), and the intrinsic clearance (CLint).
Table 1: Comparative Metabolic Stability of Compound X in Human and Rat Liver Microsomes
| Parameter | Human Liver Microsomes | Rat Liver Microsomes |
| t½ (min) | 45.8 | 18.2 |
| CLint (µL/min/mg protein) | 15.1 | 38.1 |
| % Remaining at 60 min | 28% | 8% |
Data presented are for a hypothetical "Compound X" for illustrative purposes.
Experimental Protocols
A standardized protocol is crucial for generating reliable and reproducible metabolic stability data. The following outlines a typical methodology for assessing the in vitro metabolism of a test compound using liver microsomes.
Materials:
-
Test compound (e.g., this compound)
-
Pooled human and rat liver microsomes (e.g., from a commercial supplier)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (or other suitable organic solvent for quenching the reaction)
-
Internal standard for analytical quantification
-
Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like diazepam)
Procedure:
-
Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer and liver microsomes (final concentration typically 0.5 mg/mL).
-
Pre-incubation: The master mix is pre-warmed to 37°C.
-
Initiation of Reaction: The test compound (final concentration typically 1 µM) is added to the pre-warmed master mix. The metabolic reaction is initiated by the addition of the NADPH regenerating system. A control incubation without the NADPH regenerating system is also run to assess for non-CYP-mediated metabolism or chemical instability.
-
Time Course Sampling: Aliquots are taken from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The quenched samples are centrifuged to precipitate the microsomal proteins.
-
Analytical Quantification: The supernatant is analyzed by a validated analytical method, typically LC-MS/MS, to determine the concentration of the remaining parent compound relative to the internal standard.
-
Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time, and the slope of the linear portion of the curve is used to determine the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated as (0.693 / t½) / (microsomal protein concentration).
Visualization of Experimental Workflow
A clear visual representation of the experimental process can aid in understanding the methodology. The following diagram, generated using the DOT language, illustrates the workflow for the in vitro metabolic stability assay.
Caption: Workflow for the in vitro metabolic stability assay.
A Head-to-Head Comparison of Contezolid (MRX-I) and Other Oxazolidinones: Efficacy, Safety, and the Role of Metabolites
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Gram-positive bacteria presents a significant challenge in clinical practice. Oxazolidinones, a class of synthetic antibiotics, offer a crucial therapeutic option due to their unique mechanism of action. This guide provides a detailed head-to-head comparison of the novel oxazolidinone, contezolid (MRX-I), with the established agents linezolid and tedizolid. A key focus is the role of their metabolites, particularly in the context of safety and overall pharmacological profile. While the initial query focused on the specific metabolite MRX343, available data points to the broader importance of the metabolic fate of the parent drug, contezolid, in differentiating it from other oxazolidinones.
Executive Summary
Contezolid demonstrates comparable in vitro and in vivo efficacy to linezolid and tedizolid against a range of Gram-positive pathogens. Its distinguishing feature lies in a potentially improved safety profile, particularly with regard to myelosuppression and monoamine oxidase (MAO) inhibition. This favorable safety profile is attributed, in part, to its metabolism into inactive metabolites, a significant point of differentiation from other drugs in this class.
In Vitro Antibacterial Activity
The in vitro potency of oxazolidinones is a key indicator of their potential clinical utility. The following table summarizes the minimum inhibitory concentration (MIC90) values for contezolid, linezolid, and tedizolid against common Gram-positive pathogens.
| Pathogen | Contezolid (mg/L) | Linezolid (mg/L) | Tedizolid (mg/L) |
| Staphylococcus aureus (MRSA) | 1-2[1] | 2[2] | 0.5[2] |
| Enterococcus faecalis | 1-2[1] | 2[2] | 0.5[2] |
| Enterococcus faecium (VRE) | 1-2[1] | 2[2] | 0.5[2] |
| Streptococcus pneumoniae | 1-2[1] | 2 | 0.5 |
Pharmacokinetic Profile
The pharmacokinetic properties of an antibiotic are critical for determining appropriate dosing regimens and ensuring sustained therapeutic concentrations.
| Parameter | Contezolid | Linezolid | Tedizolid |
| Bioavailability | High (oral) | ~100% (oral) | High (oral) |
| Half-life (t½) | ~4.3 hours | 4-6 hours | ~12 hours |
| Protein Binding | ~90% | ~31% | 70-90% |
| Metabolism | Primarily oxidation to inactive metabolites (MRX445-1, MRX459) | Oxidation to two major inactive metabolites (PNU-142586, PNU-142300) | Sulfation to an inactive sulfate conjugate |
| Excretion | Mainly renal (as metabolites) | Renal and non-renal | Primarily hepatic |
Safety and Tolerability
A significant differentiator among oxazolidinones is their safety profile, particularly concerning myelosuppression and MAO inhibition.
| Adverse Event | Contezolid | Linezolid | Tedizolid |
| Thrombocytopenia | Lower incidence reported in comparative studies | Well-documented, particularly with prolonged use | Lower incidence compared to linezolid in some studies |
| Anemia | Lower incidence reported in comparative studies | Can occur, especially with long-term therapy | Less frequently reported than with linezolid |
| Nausea | Reported, but potentially less frequent than linezolid | Common | Lower incidence compared to linezolid |
| MAO Inhibition | Significantly lower than linezolid | Reversible, non-selective inhibitor | Weaker inhibitor than linezolid |
The Role of Metabolites
A crucial aspect of contezolid's pharmacological profile is the nature of its metabolites. The primary metabolites of contezolid, MRX445-1 and MRX459, are pharmacologically inactive and do not contribute to the drug's antibacterial effect or its potential for toxicity. This is a key distinction from other drugs where metabolites can sometimes contribute to adverse effects. The limited information available on the specific metabolite this compound suggests it is not a major contributor to the overall metabolic profile of contezolid.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Oxazolidinones exert their antibacterial effect by inhibiting the initiation of protein synthesis in bacteria. They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of the 70S initiation complex. This mechanism is distinct from other protein synthesis inhibitors, which often act at later stages of elongation.
Caption: Mechanism of action of oxazolidinones.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values presented in this guide are typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Brief Protocol:
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The oxazolidinone is serially diluted in cation-adjusted Mueller-Hinton broth in microtiter plates.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 35°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
Caption: Workflow for MIC determination by broth microdilution.
Assessment of Myelosuppression in Preclinical Studies
Myelosuppression potential is often evaluated in rodent models.
Brief Protocol:
-
Animal Model: Sprague-Dawley rats are commonly used.
-
Dosing: Animals are administered the oxazolidinone orally or intravenously for a specified period (e.g., 28 days).
-
Blood Collection: Blood samples are collected at regular intervals.
-
Hematological Analysis: Complete blood counts (CBCs) are performed to measure platelet, red blood cell, and white blood cell counts.
-
Histopathology: Bone marrow samples may be examined for cellularity and morphology.
Evaluation of Monoamine Oxidase (MAO) Inhibition
MAO inhibition is assessed both in vitro and in vivo.
In Vitro Assay (Brief Protocol):
-
Enzyme Source: Recombinant human MAO-A and MAO-B are used.
-
Substrate: A specific substrate for each enzyme is used (e.g., kynuramine for MAO-A, benzylamine for MAO-B).
-
Incubation: The enzyme, substrate, and varying concentrations of the oxazolidinone are incubated together.
-
Detection: The rate of product formation is measured, often by fluorescence or spectrophotometry.
-
IC50 Determination: The concentration of the drug that inhibits 50% of the enzyme activity (IC50) is calculated.
In Vivo Assessment (Tyramine Pressor Response - Brief Protocol):
-
Subjects: Healthy human volunteers are administered the oxazolidinone for a defined period.
-
Tyramine Challenge: Subjects are given an oral dose of tyramine.
-
Blood Pressure Monitoring: Blood pressure is monitored closely for any significant increase (pressor response).
-
Comparison: The pressor response is compared to that observed before drug administration to assess the degree of MAO inhibition.
Conclusion
Contezolid emerges as a promising new oxazolidinone with a microbiological and clinical efficacy profile comparable to that of linezolid and tedizolid. Its key advantage lies in a potentially improved safety profile, characterized by a lower incidence of myelosuppression and weaker MAO inhibition. The metabolic pathway of contezolid, leading to inactive metabolites, is a significant contributor to this favorable safety profile. For researchers and drug development professionals, contezolid represents a noteworthy advancement in the oxazolidinone class, offering a valuable alternative for the treatment of serious Gram-positive infections, particularly in patients at risk for the adverse effects associated with older agents. Further clinical studies will continue to delineate its precise role in the therapeutic armamentarium.
References
- 1. Setting of the tentative epidemiological cut-off values of contezolid for Staphylococcus aureus, Enterococcus faecalis, Enterococcus faecium, Streptococcus pneumoniae and Streptococcus agalactiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Activities of Tedizolid and Linezolid against Gram-Positive Cocci Associated with Acute Bacterial Skin and Skin Structure Infections and Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guidance for MRX343, an Investigational Drug
It is critical to note that MRX343 is an investigational drug that is not commercially available. Its clinical development was terminated, and therefore, a standard manufacturer-provided safety data sheet (SDS) with specific disposal protocols is not accessible. The following procedures are based on general best practices for the disposal of hazardous investigational drugs, including those with liposomal and oligonucleotide components.
Researchers and drug development professionals must handle the disposal of investig-ational new drugs (INDs) with the utmost care, adhering to federal, state, and local regulations. The disposal of a compound like this compound, a liposomal formulation containing a synthetic microRNA mimic, requires classification as hazardous and often chemotherapeutic waste.
Immediate Safety and Handling Precautions
All handling and disposal of this compound and related contaminated materials should occur within a designated hazardous drug handling area. Appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemotherapy-rated gloves should be worn at all times.
-
Gown: A disposable gown resistant to chemotherapy drugs is necessary.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Respiratory Protection: Use of a respirator may be required depending on the specific handling procedures and risk assessment.
In the event of a damaged package containing this compound, it should not be opened. The compromised container should be immediately placed in a designated hazardous drug waste pail.[1]
Disposal Procedures for this compound and Contaminated Materials
The primary method for the disposal of hazardous pharmaceutical waste is incineration at a licensed facility.[2][3] Under no circumstances should hazardous drug waste be disposed of in sewers.[2]
Step-by-Step Disposal Protocol:
-
Segregation and Collection:
-
All items contaminated with this compound, including vials, syringes, needles, gloves, gowns, and other disposable materials, must be considered regulated medical waste.[1]
-
This waste should be placed in thick, leak-proof plastic bags, often yellow or another color distinct from regular trash bags, and clearly labeled "Hazardous Drug-Related Wastes" or "Chemotherapy Waste".[1][4]
-
These bags must be kept inside a covered waste container, also clearly labeled "HAZARDOUS DRUG WASTE ONLY".[4] These containers should be located in every area where the drug is prepared or used.[1][4]
-
-
Sharps Disposal:
-
Needles, syringes with attached needles, and other breakable items contaminated with this compound must be placed in a red, rigid, puncture-resistant sharps container labeled "Hazardous Drug Area (use/storage/waste)".[1]
-
Once full, this sharps container should be sealed and placed into a bio-waste box for disposal.[1]
-
-
Disposal of Unused or Expired this compound:
-
Unused or expired vials of this compound should be treated as hazardous waste.
-
For investigational drugs, the protocol often requires returning the unused stock to the study sponsor.[5][6] If on-site destruction is requested by the sponsor, it must be done in accordance with all regulations.[5][6]
-
The substance should be sent to a licensed hazardous waste disposal company for incineration.[4][7]
-
-
Decontamination of Reusable Equipment:
-
Any reusable equipment that comes into contact with this compound must be decontaminated following established procedures for hazardous drugs.
-
Regulatory Framework
The disposal of hazardous pharmaceutical waste is regulated by several agencies, including the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA), and may also be subject to regulations from the Drug Enforcement Administration (DEA) and state boards of pharmacy.[2][7] It is imperative to have a detailed waste management plan that aligns with all applicable rules.[2]
| Waste Type | Container Requirement | Disposal Method |
| Contaminated PPE (gloves, gowns) | Yellow, leak-proof bag labeled "Hazardous Drug Waste" inside a covered container.[1][4] | Incineration via a licensed waste disposal service.[2][4] |
| Contaminated Sharps (needles, syringes) | Red, rigid, puncture-resistant container labeled "Hazardous Drug Waste".[1] | Incineration via a licensed waste disposal service.[2][4] |
| Unused/Expired this compound Vials | Black container labeled "hazardous waste pharmaceuticals" is typical.[2] | Return to sponsor or incineration via a licensed waste disposal service.[5][6] |
| Empty Vials | Should be disposed of as trace hazardous drug waste in the designated containers. | Incineration via a licensed waste disposal service.[2][4] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Logical workflow for the segregation and disposal of this compound waste.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 6. m.productshows.com [m.productshows.com]
- 7. cleanmanagement.com [cleanmanagement.com]
Navigating the Safe Handling of Novel Research Compounds: A Procedural Guide
I. Personal Protective Equipment (PPE) for Handling Novel Synthetic Compounds
The cornerstone of laboratory safety is the correct and consistent use of personal protective equipment. For novel compounds with unknown toxicological profiles, a conservative approach is essential. The following table summarizes the recommended PPE for various laboratory operations involving uncharacterized research chemicals.
| Operation | Gowning | Eye Protection | Respiratory Protection | Hand Protection |
| Weighing and Aliquoting (Dry Powder) | Disposable lab coat, long sleeves, closed-toe shoes | Chemical safety goggles | NIOSH-approved N95 or higher respirator | Double-gloving with nitrile gloves |
| Solution Preparation and Dilution | Disposable lab coat, long sleeves, closed-toe shoes | Chemical safety goggles or face shield | Not generally required if performed in a certified chemical fume hood | Nitrile gloves |
| In Vitro / In Vivo Administration | Disposable lab coat, long sleeves, closed-toe shoes | Chemical safety goggles | Dependent on aerosolization risk; N95 if applicable | Nitrile gloves |
| Waste Disposal | Disposable lab coat, long sleeves, closed-toe shoes | Chemical safety goggles | Not generally required | Heavy-duty nitrile or butyl rubber gloves |
II. Experimental Workflow for Handling Novel Synthetic Compounds
A structured workflow is critical to ensure safety and experimental reproducibility when working with novel compounds. The following diagram outlines a typical procedure from compound receipt to disposal.
III. Detailed Methodologies for Key Procedures
A. Protocol for Weighing and Solubilizing a Novel Compound
-
Preparation:
-
Designate a specific work area within a certified chemical fume hood.
-
Assemble all necessary equipment: analytical balance, spatulas, weigh boats, vials, and calibrated pipettes.
-
Prepare the appropriate solvent and have it readily accessible within the fume hood.
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing:
-
If the balance cannot be placed inside a fume hood, use a ventilated balance enclosure.
-
Carefully transfer the desired amount of the compound from the stock container to a weigh boat using a clean spatula.
-
Minimize the creation of dust by handling the powder gently.
-
Record the exact weight.
-
-
Solubilization:
-
Transfer the weighed compound into an appropriate vial.
-
Using a calibrated pipette, add the calculated volume of solvent to the vial.
-
Securely cap the vial and vortex or sonicate until the compound is fully dissolved.
-
Visually inspect the solution for any undissolved particulates.
-
-
Cleanup:
-
Carefully clean the spatula and work surfaces with an appropriate solvent (e.g., 70% ethanol) to decontaminate.
-
Dispose of all contaminated disposables (weigh boats, pipette tips) in the designated hazardous waste container.
-
B. Protocol for Decontamination of Work Surfaces
-
Initial Wipe-Down:
-
Following the completion of experimental work, use absorbent pads to wipe down all surfaces within the chemical fume hood that may have come into contact with the compound.
-
-
Solvent Decontamination:
-
Liberally apply a suitable solvent (e.g., 70% ethanol or a validated decontamination solution) to the surfaces.
-
Allow the solvent to remain on the surface for the recommended contact time.
-
-
Final Rinse:
-
Wipe the surfaces with a clean, damp cloth to remove any residual solvent.
-
Dispose of all cleaning materials in the designated hazardous waste stream.
-
IV. Disposal Plan for Novel Synthetic Compounds
Proper waste management is a critical component of laboratory safety and environmental responsibility. The following diagram illustrates the decision-making process for the disposal of waste contaminated with novel synthetic compounds.
All waste streams must be clearly labeled with the identity of the novel compound and the appropriate hazard warnings. Follow your institution's specific guidelines for the final collection and disposal of hazardous waste.
By adhering to these rigorous safety and handling protocols, researchers can mitigate the risks associated with working with novel synthetic compounds, ensuring a safe and productive research environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
